N,N-Dimethyl-L-Valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N,N-Dimethyl-L-Valine, a derivative of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Core Chemical Properties
This compound is a chiral amino acid derivative characterized by the substitution of the two amine protons of L-valine with methyl groups. This modification significantly alters its chemical properties compared to its parent amino acid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 2812-32-0 | [1] |
| Appearance | White to off-white crystalline solid | [] |
| Melting Point | 153 °C (unconfirmed) | |
| Boiling Point | 209 °C (unconfirmed) | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) | [3] |
Spectroscopic Data
Note: The following are predicted or typical values and should be confirmed by experimental data.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.0 | Doublet | -CH(CH₃)₂ | |
| ~2.2 | Multiplet | -CH(CH₃)₂ | |
| ~2.3 | Singlet | -N(CH₃)₂ | |
| ~3.0 | Doublet | α-CH | |
| ~11.0 | Singlet (broad) | -COOH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH(CH₃)₂ | |
| ~30 | -CH(CH₃)₂ | |
| ~45 | -N(CH₃)₂ | |
| ~70 | α-CH | |
| ~175 | -COOH |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines. This reductive amination procedure uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium (B1175870) salts.[4][5][6]
Reaction Scheme:
References
N,N-Dimethyl-L-Valine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-L-valine is a methylated derivative of the essential branched-chain amino acid, L-valine. Its structural modifications, specifically the presence of two methyl groups on the alpha-amino nitrogen, impart unique physicochemical properties that distinguish it from its parent molecule. This alteration increases its lipophilicity, which can influence its biological behavior, including interactions with enzymes and receptors.[1] Primarily utilized as a synthetic intermediate in pharmaceutical research and a chiral auxiliary, its full biological significance and specific signaling pathways remain an area of active investigation. This document provides a comprehensive summary of the known structural, physical, and chemical properties of this compound, outlines a general synthetic approach, and discusses its potential, though largely unelucidated, biological roles.
Chemical Structure and Properties
This compound, systematically named (2S)-2-(dimethylamino)-3-methylbutanoic acid, is characterized by a valine backbone with a dimethylated amine at the alpha-carbon.[1] This structural feature is key to its chemical identity and function.
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized in the table below. It is typically a white crystalline solid and exhibits solubility in polar solvents.[1]
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | --INVALID-LINK-- |
| CAS Number | 2812-32-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |
| Appearance | White Crystalline Solid | --INVALID-LINK-- |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.11756 | 133.3 |
| [M+Na]⁺ | 168.09950 | 138.6 |
| [M-H]⁻ | 144.10300 | 133.7 |
Synthesis of this compound
This compound is primarily synthesized for use as a pharmaceutical intermediate. The most common laboratory-scale synthesis is the reductive amination of L-valine.
General Experimental Protocol: Reductive Amination
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure based on the Eschweiler-Clarke reaction is plausible. This method involves the reaction of the primary amine of L-valine with formaldehyde (B43269) to form an intermediate imine, which is then reduced in situ by formic acid.
Materials:
-
L-Valine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Formic Acid (e.g., 90%)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure Outline:
-
Reaction Setup: L-valine is dissolved in an excess of formic acid and aqueous formaldehyde.
-
Heating: The reaction mixture is heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
The reaction mixture is cooled, and excess reagents are removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous solution is washed with an organic solvent like diethyl ether to remove any non-polar impurities.
-
The aqueous layer is then basified with a strong base, such as sodium hydroxide, to a pH that facilitates the precipitation or extraction of the product.
-
-
Isolation and Purification:
-
The product can be isolated by extraction with a suitable organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
-
Below is a generalized workflow for this synthetic approach.
Biological Activity and Signaling Pathways
Direct research into the specific biological activities and signaling pathways of this compound is limited. However, insights can be drawn from the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation on amino acids.
Role of L-Valine
L-valine is an essential branched-chain amino acid (BCAA) that plays a critical role in:
-
Protein Synthesis: As a fundamental building block of proteins.
-
Energy Metabolism: It can be catabolized to produce succinyl-CoA, which enters the citric acid cycle.
-
Cell Signaling: L-valine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Potential Impact of N,N-Dimethylation
The addition of two methyl groups to the alpha-amino group of L-valine can be expected to:
-
Increase Lipophilicity: This may alter its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.
-
Steric Hindrance: The methyl groups may sterically hinder interactions that would otherwise occur at the amino group, potentially altering its recognition by transporters or enzymes.
-
Modified Metabolism: The N,N-dimethylated form may not be a substrate for the same metabolic pathways as L-valine.
Hypothetical Signaling Interactions
Given L-valine's role in activating the mTORC1 pathway, it is plausible that this compound could modulate this pathway, either as an agonist or antagonist. However, without direct experimental evidence, this remains speculative. The diagram below illustrates the established L-valine signaling to mTORC1, providing a potential framework for future investigation into the effects of this compound.
Conclusion
This compound is a structurally distinct derivative of L-valine with altered physicochemical properties that suggest a unique biological profile. While it is primarily used as a synthetic building block in drug discovery, its potential to modulate key cellular signaling pathways, such as the mTORC1 cascade, warrants further investigation. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its potential as a bioactive molecule. The lack of detailed, publicly available experimental protocols and spectroscopic data highlights a gap in the current scientific literature.
References
N,N-Dimethyl-L-Valine CAS number 2812-32-0
An In-depth Technical Guide to N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 2812-32-0) is a synthetically derived, non-proteinogenic α-amino acid. As a derivative of the essential amino acid L-Valine, it is characterized by the substitution of two methyl groups on the alpha-amino nitrogen atom.[1][2] This structural modification imparts unique chemical properties, such as increased lipophilicity compared to its parent amino acid, making it a valuable intermediate in pharmaceutical synthesis and a specialized building block in peptide chemistry.[2] Its chirality, inherited from the L-valine precursor, is critical for its application in stereoselective synthesis and for influencing interactions with biological targets like enzymes and receptors.[2] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, key applications in research and drug development, and essential safety information.
Physicochemical and Spectroscopic Data
This compound is typically supplied as a white, crystalline solid.[2][3][4] Its key properties are summarized below for quick reference.
Table 2.1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2812-32-0 | [1][3][4][5][6] |
| Molecular Formula | C₇H₁₅NO₂ | [1][3][4][5] |
| Molecular Weight | 145.20 g/mol | [1][3][4][6] |
| Appearance | White Crystalline Solid | [2][3][4] |
| Melting Point | 153 °C | [3] |
| Boiling Point | 209 °C | [3] |
| Density | 0.989 g/cm³ | [3] |
| Flash Point | 80 °C | [3] |
| pKa | 2.39 ± 0.18 (Predicted) | [3] |
| Purity | ≥98% | [4][6][7] |
Table 2.2: Solubility Data
| Solvent | Solubility | Source(s) |
| DMSO | ~5 mg/mL | [4][5][7] |
| Ethanol | ~10 mg/mL | [4][5][7] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4][5][7] |
| PBS (pH 7.2) | ~10 mg/mL | [4][5][7] |
| Methanol (B129727) | Slightly Soluble | [3] |
Table 2.3: Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | [1] |
| SMILES | CC(C)--INVALID-LINK--N(C)C | [1] |
| InChI | InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | [1] |
| InChIKey | APGLTERDKORUHK-LURJTMIESA-N | [1] |
Synthesis and Manufacturing
The primary industrial and laboratory synthesis route for this compound is the reductive amination (also known as reductive alkylation) of L-Valine.[8] This method involves the reaction of the primary amine of L-Valine with an excess of formaldehyde (B43269) to form an intermediate iminium ion, which is subsequently reduced in situ to the tertiary amine.
General Synthesis Workflow
The logical flow of the synthesis process involves the reaction of the starting amino acid with a methylating agent in the presence of a reducing agent, followed by purification.
Experimental Protocol: Reductive Amination
The following protocol is a representative example for the synthesis of this compound. Note: This procedure should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.
Materials:
-
L-Valine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) or alternative reducing agent (e.g., H₂ over Pd/C)
-
Methanol or other suitable solvent
-
Hydrochloric Acid (HCl) for pH adjustment and product isolation
-
Sodium Hydroxide (NaOH) for neutralization
-
Diethyl ether or other anti-solvent for precipitation/crystallization
Procedure:
-
Dissolution: Suspend L-Valine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred suspension, add aqueous formaldehyde (2.5 eq). The mixture may become a clear solution as the reaction proceeds.
-
pH Adjustment: Cool the reaction mixture in an ice bath and cautiously adjust the pH to approximately 6-7 by the dropwise addition of dilute HCl. The pH is critical for efficient iminium ion formation without excessive side reactions.
-
Reduction: In a well-ventilated fume hood, add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 20°C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding acetone (B3395972) to consume any excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Re-dissolve the residue in water and acidify to pH ~2 with concentrated HCl.
-
Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
-
Isolation:
-
Concentrate the aqueous layer to dryness under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound hydrochloride.
-
For the free amino acid, the hydrochloride salt can be neutralized using a base or an ion-exchange resin.
-
Applications in Research and Drug Development
This compound serves primarily as a specialized synthetic intermediate.[4][5][6][7][9] Its utility stems from the N,N-dimethyl modification, which confers specific advantages in peptide and small molecule synthesis.
Peptide Synthesis
The incorporation of N-methylated amino acids into peptide chains is a key strategy for enhancing the therapeutic potential of peptide-based drugs.[10]
-
Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, which typically recognize and cleave the peptide backbone amide bonds.[11] This modification can significantly increase the in-vivo half-life of a peptide therapeutic.[11]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone.[11] This can help to lock the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.
-
Increased Membrane Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, the overall polarity of the peptide is reduced.[11] This increased lipophilicity can enhance the peptide's ability to cross cellular membranes.[2][11]
The diagram below illustrates the conceptual role of this compound in modifying a peptide sequence.
Chiral Auxiliary and Building Block
Beyond peptides, this compound can be used as a chiral building block in the total synthesis of complex small molecules. Its defined stereocenter can be used to induce chirality in subsequent synthetic steps, making it a valuable tool in asymmetric synthesis.[2]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[12]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area or fume hood.[13] Avoid formation and inhalation of dust.[4][13] Avoid contact with skin, eyes, and clothing.[4][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[13] Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[3][4]
Users must review the full Safety Data Sheet (SDS) provided by the supplier before use.[4] This product is intended for research use only and is not for human or veterinary use.[4][7]
Conclusion
This compound (CAS: 2812-32-0) is a versatile and valuable chiral building block for chemical synthesis. Its primary application lies in the development of peptide-based therapeutics, where its incorporation can confer enhanced stability, favorable conformational properties, and improved cell permeability. The well-established synthesis via reductive amination of L-Valine makes it an accessible intermediate for both academic and industrial researchers. Proper adherence to safety and handling protocols is essential when working with this compound. As the field of peptide and small molecule drug discovery continues to advance, the utility of specialized amino acid derivatives like this compound is expected to grow.
References
- 1. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS 2812-32-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. echemi.com [echemi.com]
Synthesis of N,N-Dimethyl-L-Valine from L-Valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-L-Valine from its precursor, L-Valine. This document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a methylated amino acid derivative with significant applications as a chiral building block and intermediate in the synthesis of various pharmaceutical compounds. Its structural modifications, particularly the presence of the dimethylamino group, can impart unique pharmacological properties to target molecules, including enhanced cell permeability and metabolic stability. The efficient and stereoretentive synthesis of this compound is therefore of critical importance. The most common and effective method for this transformation is the Eschweiler-Clarke reaction, a reductive amination procedure that utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent.
Synthetic Pathway: The Eschweiler-Clarke Reaction
The synthesis of this compound from L-Valine is achieved through the Eschweiler-Clarke reaction. This one-pot reaction involves the reductive methylation of the primary amine of L-Valine using excess formaldehyde and formic acid. The reaction proceeds without racemization of the chiral center, a crucial aspect for its application in pharmaceutical synthesis.
The mechanism involves the initial formation of an imine between L-Valine and formaldehyde, which is then reduced by formic acid to the monomethylated intermediate, N-Methyl-L-Valine. This secondary amine subsequently reacts with a second equivalent of formaldehyde to form an iminium ion, which is further reduced by formic acid to yield the final product, this compound. The driving force for the reaction is the irreversible decomposition of formic acid to carbon dioxide and water.
Caption: Eschweiler-Clarke reaction pathway for the synthesis of this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from L-Valine based on established methodologies.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| L-Valine | C₅H₁₁NO₂ | 117.15 | ≥98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 37% w/w |
| Formic Acid | HCOOH | 46.03 | ≥95% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent Grade |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% |
Synthesis Procedure
A detailed experimental workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-Valine (1 equivalent), 37% aqueous formaldehyde (2.5 equivalents), and 95% formic acid (2.5 equivalents).
-
Reaction: Heat the reaction mixture in a water bath at 100°C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the mixture to dryness under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid.
-
Extract the acidified solution with diethyl ether to remove any non-basic impurities.
-
Carefully neutralize the aqueous layer with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).
-
-
Purification:
-
Concentrate the neutralized aqueous solution under reduced pressure to a small volume.
-
Add ethanol to the concentrated solution to induce crystallization.
-
Allow the mixture to stand at a cool temperature (e.g., 4°C) to facilitate complete crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound via the Eschweiler-Clarke reaction.
| Parameter | Value |
| Reactant Molar Ratios | |
| L-Valine | 1 |
| Formaldehyde | 2.5 |
| Formic Acid | 2.5 |
| Reaction Conditions | |
| Temperature | 100°C |
| Reaction Time | 1-2 hours |
| Product Characteristics | |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Purity | ≥98% (by NMR) |
| Melting Point | 152-154°C |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | ~2.9 (s, 6H, N(CH₃)₂), ~3.1 (d, 1H, α-CH), ~2.2 (m, 1H, β-CH), ~1.0 (d, 6H, γ-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~70 (α-C), ~42 (N(CH₃)₂), ~30 (β-C), ~20 (γ-C) |
| IR (KBr, cm⁻¹) | ~2960 (C-H stretch), ~1720 (C=O stretch), ~1460 (C-H bend), ~1150 (C-N stretch) |
| Mass Spectrometry (ESI+) | m/z 146.12 [M+H]⁺ |
Disclaimer: The spectroscopic data provided are approximate values and may vary depending on the solvent and instrument used. It is recommended to acquire and interpret the spectra for each synthesized batch.
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound from L-Valine using the Eschweiler-Clarke reaction. The provided experimental protocol, quantitative data, and characterization information offer a solid foundation for researchers and professionals engaged in the synthesis of this valuable chiral intermediate. The high yields and retention of stereochemistry make this method particularly suitable for applications in pharmaceutical and fine chemical manufacturing.
N,N-Dimethyl-L-Valine: Unraveling the Mechanism of a Synthetic Amino Acid Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyl-L-Valine is a methylated derivative of the essential amino acid L-Valine. While it is utilized as a synthetic intermediate in pharmaceutical development, a comprehensive understanding of its specific mechanism of action as an independent entity remains largely uncharted territory within publicly accessible scientific literature. This technical guide consolidates the current, albeit limited, knowledge of this compound, frames it within the broader context of N-methylated amino acids and the established metabolic pathways of its parent molecule, L-Valine, and proposes a structured approach to elucidate its pharmacological profile. The significant information gap underscores a clear need for dedicated research to unlock the potential therapeutic applications of this compound.
Introduction: The Enigma of this compound
This compound is a chiral amino acid derivative characterized by the substitution of two methyl groups on the nitrogen atom of the L-valine backbone.[1] This structural modification significantly increases its lipophilicity compared to L-Valine.[1] While commercially available and used in chemical synthesis, its biological activity and mechanism of action as a standalone molecule are not well-documented.[2][3] This guide aims to provide a thorough overview of the existing information and to delineate a clear path for future investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [4][5] |
| Molecular Weight | 145.20 g/mol | [4][5] |
| CAS Number | 2812-32-0 | [3][4] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble in polar solvents. DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml. | [1][4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years | [4] |
The Role of N-Methylation in Drug Development
The primary context in which N-methylated amino acids, including this compound, are discussed is in the realm of peptide and small molecule drug development. N-methylation is a strategic modification employed to enhance the therapeutic properties of parent compounds.
Key Advantages of N-Methylation:
-
Increased Proteolytic Resistance: The addition of a methyl group to the amide nitrogen can create steric hindrance, protecting the peptide bond from degradation by proteases and thereby extending the in-vivo half-life of the molecule.
-
Enhanced Membrane Permeability: Increased lipophilicity resulting from N-methylation can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability.
-
Conformational Constraint: N-methylation can restrict the conformational flexibility of a peptide, which can lock it into a bioactive conformation and improve receptor binding affinity and selectivity.
Contextualizing with L-Valine Metabolism
While the metabolic fate of this compound is unknown, understanding the metabolism of its parent amino acid, L-Valine, provides a foundational biological context. L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy production. Its catabolism primarily occurs in the mitochondria. It is important to note that due to its N-methylation and stereochemistry, this compound is unlikely to follow the same metabolic pathway.
The Catabolic Pathway of L-Valine:
-
Transamination: L-Valine is converted to α-ketoisovalerate by the enzyme branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Series of Reactions: Isobutyryl-CoA undergoes a series of enzymatic reactions to ultimately yield succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
Given the absence of data, a systematic investigation is required to determine the pharmacological activity of this compound. The following experimental workflow outlines a potential approach.
Experimental Protocols:
-
High-Throughput Screening (HTS):
-
Methodology: A broad panel of in vitro assays targeting various receptor classes (e.g., GPCRs, ion channels, kinases) and cellular processes would be utilized. This compound would be screened at multiple concentrations to identify any potential biological activity.
-
-
Target Identification and Validation:
-
Methodology: Should HTS yield a positive result, techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction could be employed to identify the molecular target(s). Subsequent validation would involve direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and functional assays in cells with knockdown or knockout of the putative target.
-
-
In Vitro and In Vivo Pharmacological Profiling:
-
Methodology: Once a target is validated, detailed in vitro studies would be conducted to determine potency (IC50/EC50), efficacy, and mode of action (e.g., agonist, antagonist, allosteric modulator). In vivo studies in relevant animal models would then be performed to assess pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
-
-
Metabolic Stability and Metabolite Identification:
-
Methodology: In vitro metabolic stability would be assessed using liver microsomes or hepatocytes from different species. Metabolite identification would be carried out using high-resolution mass spectrometry to understand the biotransformation of this compound.
-
Conclusion and Future Directions
This compound remains a molecule of interest primarily for its utility in synthetic chemistry rather than for any known intrinsic biological activity. The current body of scientific literature presents a significant void regarding its mechanism of action. The future of this compound as a potential therapeutic agent is contingent on dedicated research efforts. The proposed experimental workflow provides a roadmap for such an investigation, which could potentially uncover novel pharmacology and open new avenues for drug discovery and development. Until such studies are conducted, its role will likely remain confined to that of a specialized chemical building block.
References
Unveiling the Biological Profile of N,N-Dimethyl-L-Valine: A Technical Guide
Executive Summary: This technical guide provides a comprehensive overview of the current scientific understanding of N,N-Dimethyl-L-Valine's biological activity. Extensive literature review reveals a notable scarcity of direct research on the standalone biological effects of this molecule. The majority of available information pertains to its role as a synthetic intermediate in pharmaceutical development. Consequently, this document contextualizes the potential biological activity of this compound by examining its parent amino acid, L-valine, and the known impacts of N,N-dimethylation on amino acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and highlighting current knowledge gaps to guide future research.
Introduction to this compound
This compound is a derivative of the essential branched-chain amino acid (BCAA) L-valine, characterized by the presence of two methyl groups on the alpha-amino group.[1] While L-amino acids are fundamental building blocks of proteins, chemical modifications such as N-methylation are a key strategy in medicinal chemistry to enhance the therapeutic properties of amino acids and peptides.[2] this compound is primarily recognized and utilized as a synthetic intermediate for the synthesis of more complex pharmaceutical compounds.[3][4] Its chirality, inherited from the L-configuration of valine, is significant as it can dictate interactions with biological targets like enzymes and receptors.
Physicochemical Properties
The addition of two methyl groups to the nitrogen atom of L-valine is expected to alter its physicochemical properties, most notably increasing its lipophilicity compared to the parent amino acid.[1] This modification can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| CAS Number | 2812-32-0 | [5] |
| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | [5] |
| Known Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5] |
Biological Activity of the Parent Amino Acid, L-Valine
To infer the potential biological activity of this compound, it is essential to understand the well-documented roles of L-valine. L-valine is an essential BCAA that the human body cannot synthesize and must be obtained through diet.[6] It plays a crucial role in protein synthesis, energy metabolism, and cell signaling.[7]
Metabolic and Signaling Roles of L-Valine
-
Energy Metabolism: L-valine can be catabolized to produce succinyl-CoA, an intermediate of the citric acid cycle, thus contributing to energy production.[6]
-
Muscle Metabolism: It is vital for muscle growth and tissue repair.[7]
-
Neurological Function: L-valine is involved in the transport of amino acids across the blood-brain barrier and is a precursor for neurotransmitter synthesis.
-
Cell Signaling: L-valine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Quantitative Data on L-Valine's Biological Effects
| Parameter | Effect | Concentration/Dose | Model System | Source |
| NO Production | Increased | 0.4-40 mM | Macrophages | [8] |
| Phagocytosis | Enhanced via PI3K/Akt activation | 0.4-40 mM | Macrophages | [8] |
| Anti-infectious Activity | Reduced bacterial load | 0.5 g/kg (iv) | Mouse model | [8] |
| Egg Production | Increased | 0.630% of diet | Laying hens | [9] |
| Egg Weight | Increased | 0.655% of diet | Laying hens | [9] |
Potential Influence of N,N-Dimethylation on Biological Activity
N-methylation is a common strategy in drug design to improve the pharmacokinetic properties of peptides and amino acid-based drugs. While most literature focuses on mono-methylation, the principles can be extrapolated to understand the potential impact of di-methylation.
-
Increased Lipophilicity: As previously mentioned, the addition of methyl groups increases a molecule's lipophilicity, which can enhance membrane permeability and potentially oral bioavailability.[2]
-
Resistance to Enzymatic Degradation: The steric hindrance provided by the N-methyl groups can make the molecule more resistant to degradation by proteases and other enzymes.[2]
-
Altered Receptor Binding: The modification of the amino group can alter or abolish its ability to form hydrogen bonds, which could significantly change its binding affinity and selectivity for biological receptors and transporters compared to L-valine.
-
Modified Metabolism: The N,N-dimethyl group would likely prevent the typical transamination reaction that is the first step in L-valine catabolism, suggesting a significantly different metabolic fate.[2]
Signaling Pathways of L-Valine
The metabolic pathway of L-valine is well-characterized. It begins with transamination and proceeds through several enzymatic steps to yield succinyl-CoA.
Caption: Catabolic pathway of L-Valine.
Use of this compound in Synthesis
This compound has been utilized as a building block in the synthesis of various compounds, including those with potential anticancer activities. For example, it has been incorporated into derivatives of curcumin (B1669340) to improve their properties. While this does not define the intrinsic activity of this compound, it highlights its utility for medicinal chemists in developing new therapeutic agents.
Example Experimental Protocol: In Vitro Assessment of L-Valine on Muscle Cell Proliferation
This protocol serves as an example of how the biological activity of an amino acid derivative like this compound could be assessed.
Objective: To determine the effect of L-valine on the proliferation of C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Valine solution (sterile, stock concentration 100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: C2C12 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of L-valine (e.g., 0, 0.1, 1, 10, 100 µM).
-
Incubation: Cells are incubated with the treatment medium for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a spectrophotometer.
-
Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Hypothetical Experimental Workflow for this compound
The following diagram outlines a logical workflow for the initial biological characterization of this compound.
Caption: A workflow for the biological characterization of a novel molecule.
Conclusion and Future Research Directions
This compound is a commercially available amino acid derivative with a currently undefined biological activity profile as a standalone molecule. Its primary role to date has been as a synthetic intermediate. Based on the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation, it can be hypothesized that this compound may possess altered metabolic stability, membrane permeability, and receptor interaction profiles.
There is a clear need for foundational research to elucidate the biological effects of this compound. Future studies should focus on:
-
In vitro screening: Assessing its cytotoxicity, metabolic stability, and activity in various cell-based assays related to L-valine's known functions (e.g., mTOR signaling, muscle cell proliferation).
-
Pharmacokinetic studies: Determining its ADME properties to understand its behavior in a biological system.
-
In vivo studies: Investigating its effects in animal models to explore potential therapeutic or toxicological properties.
Such research would not only fill a significant gap in the scientific literature but also potentially uncover novel therapeutic applications for this and other modified amino acids.
References
- 1. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]
- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of L-valine in layer diets containing 0.72% isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-L-valine, a derivative of the essential amino acid L-valine, serves as a versatile building block and chiral auxiliary in medicinal chemistry.[1] Its incorporation into molecular scaffolds can significantly influence lipophilicity, conformational rigidity, and metabolic stability, thereby modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives, with a particular focus on their application in the development of novel anticancer agents. We will delve into their synthesis, mechanism of action, and biological activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Featured Derivative: N,N-Dimethylepirubicin in Oncology
A noteworthy example of a medicinally relevant compound incorporating a dimethylated amino sugar, analogous to a derivative of this compound, is N,N-dimethylepirubicin . This synthetic analogue of the widely used anticancer drug doxorubicin (B1662922) showcases how N,N-dimethylation can profoundly alter the mechanism of action and cytotoxic profile of a therapeutic agent.
Mechanism of Action: A Shift from DNA Damage to Chromatin Disruption
Doxorubicin, a cornerstone of chemotherapy, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis. However, this mechanism is also associated with severe side effects, including cardiotoxicity.
N,N-dimethylepirubicin, in contrast, exhibits a distinct mechanism of action. While it remains a potent cytotoxic agent, it does not induce significant DNA damage.[2][3] Instead, its primary mode of action is the induction of chromatin damage through histone eviction .[2][3] This process involves the physical removal of histone proteins from the chromatin structure, leading to a destabilization of the genome, deregulation of transcription, and ultimately, apoptosis.[2][3] This shift in mechanism holds promise for the development of anthracyclines with an improved therapeutic window and reduced side effects.
The proposed signaling pathway for histone eviction-induced apoptosis is depicted below:
Quantitative Biological Data
The cytotoxic activity of N,N-dimethylepirubicin has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent anticancer effects.
| Cell Line | Cancer Type | N,N-Dimethylepirubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~0.1 - 1.0 | ~0.1 - 1.0 | [2] |
| FM3 | Melanoma | ~0.1 - 1.0 | ~0.1 - 1.0 | [2] |
| K562 | Chronic Myelogenous Leukemia | Data indicates high cytotoxicity | Data indicates high cytotoxicity | [2] |
Note: The IC50 values are presented as ranges based on graphical data from the cited literature. Specific values may vary depending on experimental conditions.
Experimental Protocols
General Synthesis of N,N-Dimethylated Amino Acid Derivatives
A common method for the N,N-dimethylation of primary amines, such as the amino group in L-valine, is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent.
Workflow for the Eschweiler-Clarke Reaction:
Detailed Methodology:
-
Reaction Setup: The primary amine-containing starting material (1 equivalent) is dissolved in excess formic acid (e.g., 5-10 equivalents).
-
Addition of Reagents: Aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2.5-5 equivalents) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 100 °C) and maintained at this temperature for several hours (e.g., 2-12 hours). The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., NaOH solution) to a pH of ~9-10. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the final N,N-dimethylated product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N,N-Dimethylepirubicin (Illustrative Strategy)
The synthesis of N,N-dimethylepirubicin involves the glycosylation of the doxorubicin aglycone with a protected N,N-dimethylated daunosamine (B1196630) glycosyl donor.[2]
-
Synthesis of the Glycosyl Donor: The daunosamine sugar is first N,N-dimethylated, typically using a method like the Eschweiler-Clarke reaction, and then appropriately protected at the hydroxyl groups to allow for selective glycosylation. An activating group is installed at the anomeric position to facilitate the subsequent coupling reaction.
-
Glycosylation: The protected N,N-dimethyl daunosamine donor is coupled with the doxorubicin aglycone under the influence of a suitable promoter (e.g., a gold(I) catalyst).
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, N,N-dimethylepirubicin.
Biological Assay: Cytotoxicity Determination (MTT Assay)
The cytotoxic effects of this compound derivatives can be determined using a variety of in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Workflow:
Detailed Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., N,N-dimethylepirubicin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its derivatives represent a valuable class of compounds in medicinal chemistry. The case of N,N-dimethylepirubicin highlights the potential of N,N-dimethylation to fine-tune the biological activity of complex molecules, leading to novel mechanisms of action and potentially improved therapeutic outcomes. The synthetic and analytical protocols provided in this guide offer a framework for researchers to explore the synthesis and evaluation of new this compound-containing compounds in the pursuit of innovative therapeutics.
References
- 1. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N,N-Dimethyl-L-Valine in Enhancing Peptide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these modifications, N-methylation, and specifically the use of N,N-Dimethyl-L-Valine, has emerged as a powerful tool to enhance the therapeutic potential of peptide-based candidates. This technical guide provides an in-depth exploration of the role of this compound in peptide stability, offering a comprehensive overview of its impact on proteolytic resistance and conformational dynamics.
Introduction: The Stability Challenge in Peptide Therapeutics
Peptides offer high specificity and potency as therapeutic agents but are often hampered by rapid degradation by proteases in the body. This enzymatic breakdown leads to a short in vivo half-life, limiting their clinical utility.[1] Chemical modifications, such as the introduction of non-canonical amino acids like this compound, are employed to sterically hinder protease recognition and cleavage, thereby prolonging the peptide's circulation time and therapeutic window.[2]
The Impact of this compound on Peptide Properties
The introduction of two methyl groups on the nitrogen atom of the valine residue has profound effects on the physicochemical properties of a peptide.
Enhanced Proteolytic Resistance
The primary advantage of incorporating this compound is the significant increase in resistance to enzymatic degradation. The bulky dimethylamino group sterically shields the adjacent peptide bonds from the active sites of proteases, making them less susceptible to cleavage.[2][3] While direct quantitative data for this compound is not extensively available in comparative studies, the principle of N-methylation drastically improving metabolic stability is well-established. For instance, N-methylated peptides have been shown to exhibit significantly longer half-lives in human serum compared to their non-methylated counterparts.[4]
Table 1: Hypothetical Comparison of Peptide Stability with and without this compound
| Peptide Variant | Modification | Predicted Half-life in Human Serum (t½) | Rationale for Stability |
| Peptide A | None (contains L-Valine) | Minutes to < 1 hour | Susceptible to rapid cleavage by various proteases. |
| Peptide B | This compound substitution | Several hours to days | Steric hindrance from the dimethylamino group prevents protease binding and cleavage. |
Conformational Rigidity and Receptor Binding
The N,N-dimethylation of the valine residue restricts the rotation around the peptide bond, leading to a more conformationally constrained backbone.[5] This can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity for its target receptor. However, this conformational rigidity can also sometimes negatively impact binding if the induced conformation is not optimal for receptor interaction. Therefore, the precise positioning of this compound within a peptide sequence is a critical design consideration. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational changes in solution.[4][5]
Experimental Protocols
This section details the methodologies for the synthesis of peptides containing this compound and for the evaluation of their stability.
Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-N,N-Dimethyl-L-Valine-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Monitor the coupling efficiency using a qualitative test like the Kaiser test.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Serum Stability Assay
This protocol outlines a typical in vitro assay to determine the half-life of a peptide in human serum.[4]
Protocol:
-
Peptide Preparation: Prepare a stock solution of the this compound-containing peptide and a non-methylated control peptide in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Dilute the peptide stock solutions to a final concentration (e.g., 10 µM) in fresh human serum.
-
Incubate the peptide-serum mixtures at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 3, 9, 24, 72 hours), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by precipitating the serum proteins. This can be done by adding a cold organic solvent like acetonitrile (B52724) or a solution of trichloroacetic acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The half-life (t½) is calculated by fitting the data to a first-order decay model.
Analysis of Peptide Degradation by Mass Spectrometry
LC-MS/MS is a powerful tool to identify the cleavage sites and degradation products of peptides.
Protocol:
-
Sample Preparation: Prepare samples from the serum stability assay as described above.
-
LC Separation: Inject the supernatant onto a reverse-phase liquid chromatography column to separate the intact peptide from its degradation products.
-
MS/MS Analysis: The eluent from the LC is introduced into a mass spectrometer.
-
Perform a full MS scan to identify the mass-to-charge ratio (m/z) of the intact peptide and its potential fragments.
-
Perform tandem MS (MS/MS) on the parent ion of the intact peptide and any observed degradation products to obtain fragmentation patterns.
-
-
Data Analysis:
-
Identify the degradation products by comparing their fragmentation patterns to the theoretical fragmentation of the parent peptide.
-
Determine the cleavage sites by identifying the missing fragments in the degradation products.
-
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:
-
¹H NMR: To observe the overall proton signals.
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software.
-
Assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Identify and quantify the NOE cross-peaks to generate distance restraints.
-
-
Structure Calculation: Use molecular modeling software to calculate the 3D structure of the peptide based on the experimental NMR restraints.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the potential impact of this compound on a signaling pathway.
Caption: Workflow for the development and characterization of peptides containing this compound.
Caption: Hypothetical inhibition of a signaling pathway by a peptide antagonist containing this compound.
Conclusion
The incorporation of this compound represents a valuable strategy in peptide drug design to enhance metabolic stability. By sterically hindering proteolytic cleavage and inducing conformational rigidity, this modification can significantly improve the pharmacokinetic profile of peptide therapeutics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive characterization of peptides containing this compound. Further research focusing on direct quantitative comparisons of N,N-dimethylated versus non-methylated peptides will continue to refine our understanding and application of this powerful tool in the development of next-generation peptide drugs.
References
- 1. Resources: Prediction of peptide half-life - Bioinformatics.org [bioinformatics.org]
- 2. researchgate.net [researchgate.net]
- 3. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-L-Valine: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-L-valine, a derivative of the essential amino acid L-valine, is a versatile and valuable chiral building block in modern organic synthesis. Its unique structural features, including a defined stereocenter and a tertiary amine, render it a powerful tool in the construction of complex chiral molecules, particularly in the fields of peptide synthesis and drug development. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a chiral auxiliary and a key component in the synthesis of potent pharmaceutical agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. The presence of two methyl groups on the nitrogen atom significantly increases its lipophilicity compared to its parent amino acid, L-valine.[1] This modification can be advantageous in synthetic applications where solubility in organic solvents is crucial.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 2812-32-0 | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of this compound
A robust and widely used method for the synthesis of this compound is the Eschweiler-Clarke reaction. This one-pot reductive amination procedure allows for the exhaustive methylation of the primary amine of L-valine using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[3][4] A key advantage of this method is that it proceeds without racemization of the chiral center and avoids the formation of quaternary ammonium (B1175870) salts.[4][5]
Caption: Synthesis of this compound via the Eschweiler-Clarke Reaction.
Detailed Experimental Protocol: Eschweiler-Clarke Methylation of L-Valine
This protocol is based on established procedures for the Eschweiler-Clarke reaction.[3][4][6]
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (1M)
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium hydroxide (B78521) or other suitable base for pH adjustment
Procedure:
-
To a round-bottom flask, add L-valine (1.0 equivalent).
-
Add formic acid (approximately 4-5 equivalents) and an excess of aqueous formaldehyde solution (approximately 2.2 equivalents).[3]
-
Heat the reaction mixture to 80-100 °C under reflux for several hours (typically 6-18 hours), or until the evolution of carbon dioxide gas ceases.[3][6]
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl to the mixture and extract with dichloromethane to remove any unreacted formaldehyde and other non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by column chromatography if necessary.
Expected Yield: High yields, often exceeding 90%, are typically reported for this reaction.[6]
Applications as a Chiral Building Block
The inherent chirality of this compound makes it a valuable precursor for the synthesis of more complex chiral molecules. Its primary applications lie in its incorporation into peptides and its use in the development of chiral ligands for asymmetric catalysis.
Peptide Synthesis: The Case of Dolastatin 10
A prominent example of the use of this compound is in the total synthesis of Dolastatin 10 and its analogues. Dolastatin 10 is a potent antineoplastic agent isolated from the sea hare Dolabella auricularia.[7] The N-terminal unit of Dolastatin 10 is this compound (often abbreviated as Dov).[7]
The synthesis of the N,N-dimethylvalyl-valyl-dolaisoleuine fragment is a key step in the total synthesis of Dolastatin 10.[7] This involves standard peptide coupling protocols.
Caption: Role of this compound in the Synthesis of Dolastatin 10.
Experimental Protocol: Peptide Coupling in Dolastatin Analogue Synthesis
The following is a generalized solid-phase peptide synthesis (SPPS) protocol for the incorporation of this compound, based on methods used for Dolastatin analogues.[1]
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/DCM)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid and DIEA, and agitate to load the amino acid onto the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1.5 hours.[1]
-
This compound Coupling: For the final coupling step, use this compound (2.5 equivalents) and the same activation procedure with HATU and DIEA.[1]
-
Cleavage: After completion of the sequence, cleave the peptide from the resin using a cleavage cocktail.
-
Purification: Purify the crude peptide by preparative HPLC.
Chiral Auxiliaries and Ligands
While direct and extensive literature on the use of this compound itself as a chiral auxiliary for reactions such as enolate alkylation is limited, its structural motif is present in various chiral ligands and catalysts for asymmetric synthesis. The chiral backbone of valine provides a well-defined stereochemical environment that can influence the facial selectivity of reactions.
Derivatives of N,N-dimethylamino acids can be employed to create chiral environments in catalysis. For instance, chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives, which can be synthesized from amino acids, have been used as effective enantioselective catalysts in a range of organic transformations.
Role in Drug Development
The primary role of this compound in drug development is as a key intermediate in the synthesis of complex, biologically active molecules. As demonstrated with Dolastatin 10, the incorporation of this N-methylated amino acid can be crucial for the pharmacological activity of the final compound.
The N,N-dimethylation of the N-terminal amine in peptides can also offer several advantages in drug design:
-
Increased Proteolytic Stability: The tertiary amine is resistant to cleavage by peptidases, which can enhance the in vivo half-life of a peptide-based drug.
-
Modified Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraints: The presence of the N,N-dimethyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and enhancing its binding affinity to a biological target.
The synthesis of antiviral prodrugs, such as L-valine esters of nucleoside analogues, highlights the broader strategy of using valine derivatives to improve the pharmacokinetic properties of drugs.[8] While not N,N-dimethylated, this underscores the importance of modifying the valine scaffold for therapeutic benefit.
Conclusion
This compound is a readily accessible and highly useful chiral building block for organic synthesis. Its straightforward preparation via the Eschweiler-Clarke reaction and its defined stereochemistry make it an attractive starting material for the construction of complex chiral molecules. Its most significant and well-documented application is in the synthesis of the potent anticancer agent Dolastatin 10 and its analogues, where it forms the N-terminal residue. The incorporation of the N,N-dimethylamino group can confer desirable properties to peptide-based drugs, including enhanced stability and modified physicochemical characteristics. While its direct application as a general chiral auxiliary is less documented, its structural motifs are found in effective chiral ligands. For researchers and professionals in drug development, this compound represents a valuable tool for the synthesis of novel and potent therapeutic agents.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-L-Valine, a synthetic intermediate with applications in pharmaceutical synthesis. Due to its role in drug design and development, understanding its solubility characteristics in various organic solvents is critical for formulation, purification, and various synthetic processes. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Introduction to this compound
This compound is a derivative of the essential amino acid L-valine. The addition of two methyl groups to the nitrogen atom of the amino group significantly alters its physicochemical properties, most notably its lipophilicity. It is typically supplied as a crystalline solid.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The available data from various suppliers is summarized below. It is important to note that these values are generally provided without specified temperatures, which can influence solubility.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)* | Qualitative Description |
| Dimethylformamide (DMF) | ~10[1] | ~0.069 | Soluble |
| Ethanol | ~10[1] | ~0.069 | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | ~5[1] | ~0.034 | Soluble[2][3] |
| Methanol | - | - | Slightly Soluble[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10[1] | ~0.069 | Soluble |
*Molar solubility is calculated based on a molecular weight of 145.2 g/mol .
Experimental Protocols for Solubility Determination
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (crystalline solid, purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Vials for sample collection
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed vial or flask. This ensures that the solution reaches saturation and that undissolved solid remains.
-
Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of the excess solid. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.
-
Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a chemically inert syringe filter to remove any remaining undissolved microparticles.
-
Dilution: The clear filtrate is then accurately diluted with a suitable solvent to bring the concentration within the working range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Data Analysis: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity: As a derivative of an amino acid, this compound possesses both polar (the carboxylic acid group) and non-polar (the isopropyl and N,N-dimethyl groups) characteristics. Its solubility will be highest in solvents with similar polarity.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, although there are exceptions.
-
Solvent's Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve a solute containing a carboxylic acid group.
Conclusion
This technical guide provides the currently available solubility data for this compound in common organic solvents. For drug development professionals, it is recommended to experimentally determine the solubility under specific process conditions using a robust method like the isothermal shake-flask protocol detailed herein. A thorough understanding of its solubility is paramount for the successful development of pharmaceuticals incorporating this versatile synthetic intermediate.
References
N,N-Dimethyl-L-Valine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for N,N-Dimethyl-L-Valine. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment. This guide synthesizes available safety data, outlines detailed experimental protocols for toxicological assessment, and provides clear visual aids for understanding safety workflows.
Compound Identification and Properties
This compound is a synthetic intermediate utilized in pharmaceutical synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Citation(s) |
| Chemical Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | [1] |
| Synonyms | L-N,N-dimethylvaline | [2] |
| CAS Number | 2812-32-0 | [2][3][4] |
| Molecular Formula | C7H15NO2 | [1][2][3] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [5][6] |
| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~5 mg/ml), DMF (~10 mg/ml), and PBS (pH 7.2, ~10 mg/ml). | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | Stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Citation(s) |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [1][2][4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [1][2][4] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [1][2][4] |
Primary Hazards: Irritant[1]
Toxicological Data Summary
| Compound | Test Type | Species | Route | LD50 Value | Citation(s) |
| N,N-Dimethylglycine | Acute Oral | Rat | Oral | 7,400 mg/kg | [3] |
Experimental Protocols for Safety Assessment
To ensure a thorough understanding of the potential hazards of this compound, standardized experimental protocols for toxicological assessment are essential. The following sections detail the methodologies for key toxicological endpoints based on OECD guidelines.
Acute Oral Toxicity (OECD 425)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Test Animals: Healthy, young adult rodents (preferably female rats) are used. Animals are fasted prior to dosing.
-
Dosing: The test substance is administered as a single dose via gavage.
-
Procedure: A sequential dosing approach is used. A single animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing is typically 48 hours.
-
Observation: Animals are observed for the first 4 hours post-dosing and then daily for a total of 14 days for signs of toxicity. Body weight is recorded weekly.
-
Endpoint: The LD50 is calculated using the maximum likelihood method. A full necropsy is performed on all animals.
Dermal Irritation/Corrosion (OECD 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the preferred species.
-
Application: A single dose of 0.5 g of the solid substance is applied to a small area of skin (approximately 6 cm²) under a patch. An untreated skin area serves as a control.
-
Exposure: The exposure period is 4 hours, after which the residual test substance is removed.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations continue for up to 14 days.
-
Scoring: Dermal reactions are scored based on a standardized grading system.
Eye Irritation/Corrosion (OECD 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Procedure: A sequential testing approach is recommended, starting with a single animal.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctivitis, and chemosis.
-
Scoring: Ocular lesions are scored using a standardized system to evaluate the severity and reversibility of the effects.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent safety precautions must be followed.
Engineering Controls:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[8]
-
Ensure emergency exits and a risk-elimination area are established.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[8]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[9]
Hygiene Measures:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
-
Keep away from foodstuffs, beverages, and feed.[4]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Recommended storage temperature is -20°C.[3]
Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[8]
-
Do not allow the chemical to enter drains.[8]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[2]
-
Skin Contact: Wash with plenty of soap and water.[2]
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
Spill and Leak Procedures:
-
Avoid dust formation and breathing vapors, mist, or gas.[8]
-
Use personal protective equipment, including chemical-impermeable gloves.[8]
-
Ensure adequate ventilation.[8]
-
Remove all sources of ignition.[8]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[8]
-
Prevent further leakage or spillage if safe to do so.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the complete Safety Data Sheet (SDS) for this compound before use.
References
- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.vetriscience.com [info.vetriscience.com]
- 4. peptide.com [peptide.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ethyl valinate, 13893-45-3 [thegoodscentscompany.com]
- 7. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Dimethyl-L-Valine: Suppliers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethyl-L-Valine, a synthetically useful amino acid derivative. The content herein is curated for professionals in research and drug development, offering detailed information on procurement, synthesis, physicochemical properties, and its role in modern chemistry.
Purchasing and Supplier Information
This compound is available from a range of chemical suppliers catering to the research and pharmaceutical industries. Purity levels are typically high, often exceeding 97-98%. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to confirm the identity and purity of the compound.
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| MedChemExpress | >97% | 1g, 5g, bulk | $40 (1g) | For research use only.[1] |
| Santa Cruz Biotechnology | ≥98% | Inquire | - | For research use only.[2] |
| Cayman Chemical | ≥98% | 100mg, 500mg, 1g, 5g | $70 (1g), $299 (5g) | For research use only.[3] |
| Bridge Organics | - | 10g, 25g, 100g | $200 (10g) - $1500 (100g) | Offers larger quantities. |
| ChemicalBook | Varies | Varies | Varies | Marketplace with multiple suppliers.[4] |
| CD Biosynsis | High Quality | Inquire | - | Facilitates synthetic biology research.[5] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | PubChem[6] |
| CAS Number | 2812-32-0 | PubChem[6] |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[6] |
| Molecular Weight | 145.20 g/mol | PubChem[6] |
| Appearance | Crystalline solid | Cayman Chemical[3] |
| Purity | ≥98% (typical) | Santa Cruz Biotechnology[2] |
| Melting Point | 153 °C | ChemicalBook[4] |
| Boiling Point | 209 °C | ChemicalBook[4] |
| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | Cayman Chemical[3] |
| XLogP3-AA | -1.1 | PubChem[6] |
| InChI Key | APGLTERDKORUHK-LURJTMIESA-N | PubChem[6] |
| SMILES | CC(C)--INVALID-LINK--N(C)C | PubChem[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are crucial for its effective use in a laboratory setting. While specific protocols for this exact molecule are not widely published, the following are adapted from established methods for the N,N-dimethylation of amino acids.
Synthesis of this compound via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde (B43269). This reaction is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts.[7][8][9]
Reaction Scheme:
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add L-Valine (1 equivalent).
-
To the L-Valine, add an excess of aqueous formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add concentrated HCl to the mixture to remove excess formic acid by azeotropic distillation under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6) using a solution of NaOH.
-
The product may precipitate out of the solution. If not, the aqueous solution can be extracted with a suitable organic solvent.
-
Dry the collected product or the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-methylated amino acids, such as this compound, are incorporated into peptides to enhance their proteolytic stability and membrane permeability.[10] The coupling of N-methylated amino acids in SPPS can be challenging due to steric hindrance.
Workflow for Incorporating this compound into a Peptide Chain:
Materials:
-
Fmoc-protected amino acid-loaded resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
Fmoc-N,N-Dimethyl-L-Valine (requires prior synthesis and Fmoc protection)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Coupling of this compound:
-
In a separate vessel, pre-activate the Fmoc-N,N-Dimethyl-L-Valine (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (4-6 hours or overnight) due to the steric hindrance of the N-methyl groups. Monitor the reaction using a Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
Role in Drug Development and Biological Systems
This compound and other N-methylated amino acids are of significant interest in drug development. The N-methylation can confer several advantageous properties to peptide-based therapeutics, including increased resistance to enzymatic degradation, which can lead to a longer in vivo half-life, and improved membrane permeability, potentially enhancing oral bioavailability.[10]
While specific signaling pathways directly modulated by this compound are not extensively documented, its parent amino acid, L-valine, is known to play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Valine-Mediated mTORC1 Signaling Pathway:
This pathway highlights how amino acids like valine can signal nutrient availability to promote protein synthesis and cell growth. The introduction of N,N-dimethylation could potentially modulate the interaction of valine with the upstream sensors of this pathway, an area that warrants further investigation.
Use as a Chiral Auxiliary
Conceptual Workflow for Asymmetric Synthesis using a Chiral Auxiliary:
Researchers interested in exploring this compound as a chiral auxiliary would likely need to develop and optimize their own protocols based on established methodologies for similar auxiliaries.
Conclusion
This compound is a valuable building block for researchers in synthetic chemistry and drug development. Its commercial availability and well-defined physicochemical properties make it an accessible starting material. While detailed, published experimental protocols for its synthesis and specific applications are somewhat limited, established methods for N,N-dimethylation of amino acids and the principles of chiral auxiliary and solid-phase peptide synthesis provide a strong foundation for its use. The potential of this compound to modulate the biological activity and pharmacokinetic properties of peptides makes it a compound of continued interest in the pursuit of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. This compound - CD Biosynsis [biosynsis.com]
- 6. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-L-valine, a methylated derivative of the essential amino acid L-valine, is a versatile building block in synthetic organic chemistry with significant applications in pharmaceutical development and peptide science. Its unique structural properties, including increased lipophilicity and steric hindrance at the amino group, make it a valuable component in the design of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, applications, and biological significance of this compound, with a focus on its role in peptide synthesis, as a chiral auxiliary, and its presence as a key impurity in the manufacturing of the angiotensin II receptor blocker, Valsartan. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in the field.
Introduction
This compound is a non-proteinogenic amino acid characterized by the substitution of the two hydrogen atoms of the primary amine of L-valine with methyl groups. This structural modification imparts distinct physicochemical properties compared to its parent amino acid, notably increased lipophilicity and the inability to form peptide bonds in the conventional manner, which can be leveraged to modulate the biological activity and pharmacokinetic profiles of peptides and other bioactive molecules. This guide will delve into the core applications of this compound, providing detailed methodologies and quantitative data to facilitate its use in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Eschweiler-Clarke reaction, a reductive amination process that utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2] This one-pot reaction is known for its simplicity and high yields, and it avoids the formation of quaternary ammonium (B1175870) salts.[1]
Experimental Protocol: Eschweiler-Clarke Methylation of L-Valine
A general procedure for the N,N-dimethylation of a primary amine using the Eschweiler-Clarke reaction is as follows:
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (1M)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
To a solution of L-valine (1.0 eq) in water, add formic acid (excess, e.g., 5-10 eq) followed by a 37% aqueous solution of formaldehyde (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 80-100 °C for several hours (typically 18-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Cool the reaction mixture to room temperature and acidify with 1M HCl.
-
Extract the aqueous phase with dichloromethane to remove any unreacted formaldehyde and other non-polar impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH).
-
Extract the product into dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2]
Characterization Data
While specific, experimentally obtained NMR spectra for this compound were not found in the search results, predicted spectral data can be a useful reference.
Table 1: Predicted 13C NMR Chemical Shifts for L-Valine and N-Methyl-L-valine
| Carbon Atom | L-Valine (Predicted, D₂O) | N-Methyl-L-valine (Predicted)[3] |
| Cα | ~62 ppm | Not Available |
| Cβ | ~32 ppm | Not Available |
| Cγ (CH₃) | ~19 ppm | Not Available |
| Cγ' (CH₃) | ~20 ppm | Not Available |
| Carboxyl (C=O) | ~180 ppm | Not Available |
| N-Methyl (CH₃) | - | Not Available |
Note: The predicted spectra for this compound were not available. The data for L-Valine and N-Methyl-L-valine are provided for comparative purposes.
Applications of this compound
Role in Pharmaceutical Synthesis: The Case of Valsartan
This compound has been identified as a process-related impurity in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.[4] Specifically, it is known as "Valsartan Impurity 43". The synthesis of Valsartan typically involves the alkylation of L-valine methyl ester with a substituted benzyl (B1604629) bromide, followed by acylation and hydrolysis. The formation of the N,N-dimethylated impurity can occur if there are residual methylating agents or by-products in the reaction mixture.
Logical Relationship: Formation of Valsartan and this compound Impurity
Caption: Logical workflow illustrating the main synthesis pathway of Valsartan and the parallel formation of the this compound impurity.
Incorporation into Peptides
The N-methylation of amino acids is a common strategy in peptide chemistry to enhance their therapeutic properties. The presence of the N-methyl group can increase resistance to enzymatic degradation by proteases, improve membrane permeability and oral bioavailability, and influence peptide conformation.
A study on insulin (B600854) analogues demonstrated that the replacement of valine with N-methylvaline at the A3 position ([MeVal³-A]insulin) significantly impacted its biological activity. The modified insulin analogue displayed a reduced potency in stimulating lipogenesis and in receptor binding assays compared to natural insulin.
Table 2: Biological Activity of N-Methylvaline Containing Insulin Analogue
| Assay | [MeVal³-A]insulin Potency (% relative to natural insulin) |
| Lipogenesis | 2.1 ± 0.2% |
| Receptor Binding | 1.0 ± 0.3% |
| Radioimmunoassay | 11% |
Data sourced from a study on insulin analogues.
The decreased activity was attributed to conformational changes and the loss of hydrogen bonding capacity in a critical segment of the insulin molecule. This highlights how the incorporation of this compound or other N-methylated amino acids can be used to fine-tune the biological activity of peptides.
The incorporation of N-methylated amino acids into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific considerations due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction.
General Workflow for SPPS
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS), a common method for incorporating this compound into peptides.
As a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The inherent chirality of L-valine and its derivatives, including this compound, makes them attractive candidates for use as chiral auxiliaries or ligands in asymmetric catalysis.[5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.
While specific examples of this compound being used as a chiral auxiliary were not found in the provided search results, L-valine derived chiral imines and other derivatives have been successfully employed as ligands in asymmetric reactions, such as the Henry reaction, to produce enantiomerically enriched products.[5] The N,N-dimethyl substitution could potentially be used to fine-tune the steric and electronic properties of such ligands.
Conceptual Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: A conceptual workflow illustrating the use of a chiral auxiliary in asymmetric synthesis to obtain an enantiomerically pure product.
Conclusion
This compound is a synthetically accessible and valuable building block with diverse applications in medicinal chemistry and materials science. Its role as a key impurity in the synthesis of Valsartan underscores the importance of understanding its formation and detection. Furthermore, its incorporation into peptides offers a powerful strategy for modulating their biological activity and pharmacokinetic properties. While its application as a chiral auxiliary is less explored, the rich chemistry of its parent amino acid suggests potential in this area. This technical guide provides a foundational understanding of the synthesis and applications of this compound, serving as a resource for researchers seeking to harness its unique properties in their scientific endeavors. Further research into the specific biological effects of peptides containing this compound and its potential in asymmetric catalysis is warranted.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Metabolic Stability of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Executive Summary
N,N-Dimethyl-L-Valine, a derivative of the essential amino acid L-valine, is a compound of interest in various fields, including pharmaceutical development, due to its potential role as a synthetic intermediate.[1] A critical aspect of developing any new chemical entity is understanding its metabolic stability, which dictates its pharmacokinetic profile and potential for efficacy and toxicity. This technical guide addresses the notable gap in publicly available scientific literature regarding the metabolic stability of this compound.
While no direct experimental data on the metabolic fate of this compound has been published, this document provides a comprehensive theoretical framework for its potential metabolic pathways based on its chemical structure and established principles of drug metabolism. Furthermore, this guide offers detailed, actionable experimental protocols for researchers to determine its metabolic stability in vitro, identify the enzymes responsible, and characterize its metabolites. The primary metabolic route for this compound is predicted to be cytochrome P450-mediated N-demethylation.
This whitepaper is intended to serve as a foundational resource for researchers, enabling them to design and execute the necessary studies to elucidate the metabolic profile of this compound and similar N,N-dimethylated amino acid derivatives.
Proposed Metabolic Pathways for this compound
Based on its structure as a tertiary amine and a carboxylic acid, this compound is susceptible to both Phase I and Phase II metabolic reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically making the molecule more polar. For this compound, the most probable Phase I metabolic pathway is oxidative N-demethylation catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[2][3] This process involves the removal of one or both methyl groups.
-
Sequential N-demethylation: The tertiary amine of this compound is likely to undergo sequential oxidative demethylation. The first demethylation would yield N-methyl-L-valine and a molecule of formaldehyde.[4] The resulting secondary amine, N-methyl-L-valine, could then be further demethylated by CYPs to produce the natural amino acid L-valine and another molecule of formaldehyde.
-
N-oxidation: Another, generally less common, pathway for tertiary amines is N-oxidation, which would form this compound N-oxide. This reaction can also be catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs).[2]
-
C-oxidation: While less likely to be a major pathway compared to reactions at the nitrogen center, oxidation of the valine side chain (C-oxidation) is also a possibility.[5]
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gktoday.in [gktoday.in]
- 4. High-performance liquid chromatography determination of N- and O-demethylase activities of chemicals in human liver microsomes: application of postcolumn fluorescence derivatization using Nash reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the cytochrome P-450 product complexes formed during the metabolism of N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N,N-Dimethyl-L-Valine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-L-Valine is a sterically hindered amino acid derivative that presents unique opportunities and challenges in solid-phase peptide synthesis (SPPS). Its incorporation into a peptide backbone can significantly influence the peptide's conformational properties, proteolytic stability, and overall biological activity. The two methyl groups on the alpha-amine introduce significant steric bulk, which can prevent enzymatic degradation and lock the peptide bond in a specific conformation. However, this same steric hindrance makes its incorporation into a growing peptide chain a "difficult coupling," requiring optimized protocols and powerful coupling reagents to achieve high efficiency and minimize side reactions, particularly racemization.
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS. They include a summary of recommended coupling reagents, detailed experimental protocols, and troubleshooting guidelines to enable researchers to successfully synthesize peptides containing this unique amino acid.
Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids
The successful incorporation of this compound is highly dependent on the choice of coupling reagent. Due to the significant steric hindrance, standard coupling reagents may result in low yields and incomplete reactions. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, such as N-methylated amino acids, which serve as a good proxy for the performance with this compound.[1][2]
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | Very High | Low | Often the reagent of choice for difficult couplings.[1][2] |
| HCTU | Uronium/Aminium Salt | High | Low to Medium | A cost-effective alternative to HATU with comparable efficiency in many cases.[1] |
| PyAOP | Phosphonium Salt | Very High | Low | Particularly effective for coupling N-methylated amino acids.[1] |
| PyBOP | Phosphonium Salt | High | Medium | Effective, but can be less efficient than PyAOP for highly hindered residues.[2] |
| DIC/HOBt | Carbodiimide | Medium | Medium to High | Generally not recommended for highly hindered couplings unless optimized. |
| COMU | Uronium/Aminium Salt | Very High | Low | High reactivity and safer byproducts compared to benzotriazole-based reagents.[2] |
Experimental Protocols
The following protocols are recommended for the efficient incorporation of Fmoc-N,N-Dimethyl-L-Valine into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Manual Fmoc-SPPS of a Peptide Containing this compound
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-L-Valine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin as described in step 2.
-
-
Coupling of Fmoc-N,N-Dimethyl-L-Valine:
-
Activation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Valine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.[1]
-
Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours, or overnight if necessary.[1]
-
Monitoring: The standard Kaiser test will not work for the N,N-dimethylated amine. Use a bromophenol blue test or isatin (B1672199) test to monitor coupling completion. A yellow color with the bromophenol blue test indicates a complete reaction.[1]
-
If the coupling is incomplete, a second coupling can be performed by repeating the activation and coupling steps.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Protocol 2: Microwave-Assisted SPPS for Enhanced Coupling of this compound
Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids.
Modifications to Protocol 1:
-
Coupling of Fmoc-N,N-Dimethyl-L-Valine:
-
Perform the coupling step (Step 4) in a microwave peptide synthesizer.
-
A typical microwave protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes). The optimal temperature and time should be determined empirically for the specific sequence.
-
Caution: Higher temperatures can increase the risk of racemization for certain amino acids. It is advisable to start with lower temperatures and shorter times and optimize as needed.
-
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for handling difficult couplings in SPPS.
References
Application Notes and Protocols for Incorporating N,N-Dimethyl-L-Valine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. N,N-Dimethyl-L-Valine, a derivative of the natural amino acid L-Valine, offers a powerful tool to enhance the pharmacological properties of peptide-based drug candidates. The N-methylation of the alpha-amino group introduces significant steric hindrance and removes the amide proton, leading to a range of beneficial effects including increased metabolic stability, improved cell permeability, and conformational rigidity.[1] These modifications can transform a biologically active peptide with poor drug-like properties into a viable therapeutic agent.[2]
These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided, along with methods for evaluating the impact of this modification on key pharmacological parameters.
Key Physicochemical Properties
A comparison of the fundamental properties of L-Valine and this compound is presented in Table 1. The addition of two methyl groups to the nitrogen atom increases the molecular weight and is expected to increase the lipophilicity of the amino acid.
| Property | L-Valine | This compound | Reference |
| Molecular Formula | C5H11NO2 | C7H15NO2 | [1][3] |
| Molecular Weight | 117.15 g/mol | 145.20 g/mol | [1][3] |
| Structure | [1][3] |
Impact on Peptide Properties: Quantitative Analysis
The incorporation of this compound can significantly improve the stability and permeability of a peptide. The following tables present representative data illustrating the potential enhancements. It is important to note that the exact improvements are sequence-dependent.
Enzymatic Stability
N-methylation of the peptide backbone provides steric hindrance, making the adjacent peptide bonds more resistant to cleavage by proteases. This leads to a longer half-life in biological fluids.
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Improvement |
| Ac-L-Val-NH2 (Model Peptide 1) | Unmodified | 1.5 hours | - |
| Ac-(N,N-diMe)L-Val-NH2 (Model Peptide 2) | N,N-Dimethylated | > 24 hours | > 16 |
This data is illustrative and represents typical stability enhancements observed with N-methylated peptides.
Cell Permeability
The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a peptide's ability to cross cell membranes. The apparent permeability coefficient (Papp) is a measure of this ability, often assessed using the Caco-2 cell model, which mimics the intestinal epithelium.
| Peptide Sequence | Modification | Caco-2 Papp (A→B) [10⁻⁶ cm/s] | Classification |
| Ac-L-Val-NH2 (Model Peptide 1) | Unmodified | 0.5 | Low |
| Ac-(N,N-diMe)L-Val-NH2 (Model Peptide 2) | N,N-Dimethylated | 5.0 | Moderate |
This data is illustrative. Papp values are highly dependent on the overall peptide sequence and experimental conditions.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-L-Valine-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU or HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After completion, drain and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-N,N-Dimethyl-L-Valine-OH:
-
Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.
-
Dissolve Fmoc-N,N-Dimethyl-L-Valine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activation mixture to the resin and shake for 4-6 hours, or overnight if necessary.
-
Note: The Kaiser test is not effective for secondary amines. Monitor the coupling using the Chloranil or Isatin test. A negative test indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
After completion, drain and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Workflow for Solid-Phase Peptide Synthesis of an this compound Containing Peptide
Caption: General workflow for Fmoc-based SPPS.
Protocol 2: Enzymatic Stability Assay
This protocol assesses the stability of the synthesized peptides in the presence of proteases or in human serum.
Materials:
-
Purified peptides (with and without this compound)
-
Human serum or a specific protease solution (e.g., trypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum or protease solution to a final peptide concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Sample Preparation:
-
Vortex the quenched samples and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Use a suitable gradient to separate the parent peptide from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Workflow for Peptide Stability Assessment
Caption: Workflow for assessing peptide stability.
Protocol 3: Caco-2 Cell Permeability Assay
This assay evaluates the ability of the peptides to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[4]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Purified peptides
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the peptide solution (at a defined concentration, e.g., 10 µM) to the apical (A) side of the Transwell.
-
Add fresh HBSS to the basolateral (B) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At a specific time point (e.g., 2 hours), collect samples from both the apical and basolateral compartments.
-
LC-MS/MS Analysis: Quantify the concentration of the peptide in the samples from both compartments using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the basolateral compartment.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the peptide in the apical compartment.
-
Potential Application: Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[5] It integrates signals from nutrients, growth factors, and cellular energy status. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer. Peptides designed to act as antagonists of receptors that activate the mTOR pathway are of significant therapeutic interest.[6]
The enhanced stability and cell permeability conferred by the incorporation of this compound could make a peptide a more effective antagonist. By resisting degradation and more efficiently reaching its target, the modified peptide could lead to a more potent and sustained inhibition of the mTOR signaling cascade.
Hypothetical mTOR Signaling Pathway Inhibition by an this compound Containing Peptide Antagonist
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
In the field of stereoselective synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1] These chemical compounds, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations, leading to the preferential formation of one diastereomer over the other. Following the desired stereoselective reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. This strategy is fundamental in the synthesis of complex molecules such as pharmaceuticals and natural products, where specific stereoisomers are required for biological activity.
Amino acids, being readily available in enantiopure forms, are a common and effective source for the synthesis of chiral auxiliaries. L-Valine, with its bulky isopropyl group, is a particularly well-utilized amino acid for this purpose, forming the basis for several successful classes of chiral auxiliaries.
The Inherent Limitations of N,N-Dimethyl-L-Valine as a Chiral Auxiliary
While L-valine is a cornerstone in the design of effective chiral auxiliaries, its N,N-dimethylated derivative, this compound, is not employed for this purpose. The reason for its unsuitability lies in the fundamental mechanistic requirements for how amino acid-derived chiral auxiliaries function. Successful auxiliaries, such as Evans oxazolidinones or those used in the Schöllkopf method, rely on the ability to form a rigid molecular framework that effectively shields one face of a reactive intermediate.
This rigidity is typically achieved through two key structural features that are absent in this compound:
-
The N-H Proton: The presence of a proton on the nitrogen atom is crucial for forming amide or imide bonds. These functional groups are essential for creating a planar and rigid enolate or enamine intermediate.
-
Chelation: The nitrogen and a nearby carbonyl oxygen can chelate to a metal ion (e.g., lithium or boron), creating a rigid five- or six-membered ring. This locks the conformation of the auxiliary and the substrate, allowing the bulky substituent on the auxiliary (like the isopropyl group of valine) to effectively block one face from attack by an incoming electrophile.
This compound, being a tertiary amine, lacks the N-H proton necessary to form the required amide or imide linkage.[2][3] Consequently, it cannot create the rigid, chelated transition states that are fundamental to high diastereoselectivity in asymmetric reactions like alkylations and aldol (B89426) additions.
The following sections will detail the successful application of L-valine-derived chiral auxiliaries that possess the necessary structural features, highlighting the principles that this compound fails to meet.
Application of L-Valine Derived Chiral Auxiliaries: The Schöllkopf Bis-Lactim Ether Method
One of the classic examples of utilizing L-valine as a chiral auxiliary is the Schöllkopf bis-lactim ether synthesis of α-amino acids.[4][5] In this method, a diketopiperazine is formed from L-valine and glycine (B1666218), which is then converted to a bis-lactim ether. The bulky isopropyl group of the valine moiety effectively shields one face of the lithiated glycine enolate, leading to highly diastereoselective alkylation.
General Workflow for the Schöllkopf Method
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why tertiary amines can't show chirality? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
The Role of L-Valine Derivatives in the Synthesis of the Antihypertensive Drug Valsartan: Application Notes and Protocols
Please note: Initial research into the use of N,N-Dimethyl-L-Valine in the synthesis of Valsartan (B143634) found no evidence of its direct application as a primary reactant or chiral auxiliary. It is, however, identified in chemical databases as "Valsartan Impurity 43"[1]. The following application notes detail the established synthetic routes for Valsartan utilizing the chiral precursor L-valine and its ester derivatives, which are widely documented in scientific literature.
Introduction to Valsartan Synthesis
Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the treatment of hypertension and heart failure. The molecule's stereocenter, derived from L-valine, is crucial for its therapeutic activity. Therefore, stereoselective synthesis is paramount. Common industrial syntheses of Valsartan typically involve the coupling of a biphenyltetrazole moiety with an L-valine derivative, followed by N-acylation. Two prominent strategies for constructing the key biphenyl (B1667301) bond are the Suzuki-Miyaura coupling and the Negishi coupling.
Key Synthetic Intermediates
The synthesis of Valsartan relies on the preparation of several key intermediates. The L-valine portion is typically introduced as L-valine methyl ester hydrochloride. The biphenyl structure is constructed through various cross-coupling reactions.
Synthetic Strategies for Valsartan
Route A: Synthesis via Negishi Coupling
A highly efficient method for Valsartan synthesis employs a Negishi coupling reaction. This approach involves the coupling of an organozinc compound with an aryl bromide. This method is noted for its good chemoselectivity and high yields.
Experimental Protocol: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate
-
Preparation of Methyl N-pentanoyl-L-valinate: To a suspension of L-valine methyl ester hydrochloride (5.0 g, 29.94 mmol) in dichloromethane (B109758) (50 mL), add triethylamine (B128534) (8.33 mL, 59.88 mmol). Cool the mixture to 0°C and add valeryl chloride (3.95 g, 32.93 mmol). Stir the reaction mixture at 25°C for 1 hour. Add water (50 mL), separate the organic layer, and concentrate to obtain the product. The solid can be triturated with heptanes.[2][3]
-
N-Alkylation: To a solution of the above product (5.0 g, 23.25 mmol) and 1-bromo-4-(bromomethyl)benzene (6.39 g, 25.58 mmol) in tetrahydrofuran (B95107) (80 mL), add 60% sodium hydride dispersion in mineral oil (1.83 g, 46.51 mmol). Reflux the reaction mixture for 1 hour. After cooling, dilute with ether (100 mL) and wash with saturated aqueous NH4Cl (50 mL) and water (100 mL). Dry the organic layer over Na2SO4, concentrate, and purify the residue by silica (B1680970) gel chromatography.[2][4]
Experimental Protocol: Negishi Coupling and Final Product Formation
-
Formation of the Organozinc Reagent: Perform an ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole with n-butyllithium at 25°C, followed by treatment with zinc chloride at -20°C.
-
Negishi Coupling: Couple the resulting organozinc compound with methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate in the presence of a catalytic amount of Q-phos and palladium acetate (B1210297) in tetrahydrofuran at 75°C.[2]
-
Hydrolysis: Hydrolyze the resulting ester with 3 N NaOH in methanol (B129727) to yield Valsartan.[2]
| Step | Product | Yield |
| Acylation of L-valine methyl ester | Methyl N-pentanoyl-L-valinate | 95%[2][3] |
| N-Alkylation | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | 70%[2][4][5] |
| Negishi Coupling | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 80%[2] |
| Hydrolysis | Valsartan | 90%[4] |
Synthesis of Valsartan via Negishi Coupling
Caption: Synthetic workflow for Valsartan via Negishi coupling.
Route B: Synthesis via Suzuki-Miyaura Coupling
Another widely used industrial method for Valsartan synthesis is the Suzuki-Miyaura coupling. This route involves the reaction of a boronic acid derivative with an aryl halide.
Experimental Protocol: Synthesis of Valsartan Precursor via Suzuki Coupling
-
N-Acylation of Boronic Acid Derivative: An appropriate boronic acid derivative is N-acylated with valeryl chloride.
-
Suzuki-Miyaura Coupling: The acylated boronic acid is then coupled with 2-iodobenzonitrile (B177582) in the presence of a palladium catalyst. A study by the European Commission's ONE-FLOW project reported yields of over 70-85% for the coupled product using a continuous flow setup.[6]
-
Tetrazole Formation and Hydrolysis: The cyano group of the biphenyl intermediate is converted to a tetrazole ring, followed by hydrolysis of the ester to yield Valsartan.
| Step | Reagents | Yield |
| N-acylation | Boronic acid derivative, Valeryl chloride | - |
| Suzuki Coupling | Acylated boronic acid, 2-iodobenzonitrile, Pd-catalyst | 70-85%[6] |
| Hydrolysis | Ester intermediate, NaOH | - |
Synthesis of Valsartan via Suzuki Coupling
Caption: Synthetic workflow for Valsartan via Suzuki coupling.
Conclusion
The synthesis of Valsartan is a well-established process in the pharmaceutical industry, with multiple efficient routes available. The key to a successful synthesis lies in the stereospecific introduction of the L-valine moiety and the efficient construction of the biphenyltetrazole core. While this compound is not directly used in the primary synthetic routes, the application of L-valine and its esters remains a cornerstone of Valsartan production. The choice between methodologies like Negishi and Suzuki couplings often depends on factors such as reagent availability, cost, and scalability for industrial production.
References
- 1. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Documents download module [ec.europa.eu]
Protecting Group Strategies for N,N-Dimethyl-L-Valine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the protection of the carboxylic acid moiety of N,N-Dimethyl-L-Valine. Given that the α-amino group is per-methylated, it does not require a protecting group for standard peptide synthesis or other synthetic transformations. Therefore, the focus of these strategies is the selective and efficient protection of the carboxyl group as a methyl, benzyl (B1604629), or tert-butyl ester, followed by their respective deprotection methods. These protocols are designed to be adaptable for various research and development applications, from small-scale laboratory synthesis to larger-scale production for drug development.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of the N,N-dimethyl group imparts unique properties to the amino acid, influencing its reactivity, solubility, and conformational preferences. In multi-step syntheses, it is often crucial to temporarily mask the carboxylic acid functionality to prevent unwanted side reactions. The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions employed in subsequent steps and the desired orthogonality of deprotection. This document outlines reliable methods for the synthesis and cleavage of three common carboxyl protecting groups: methyl, benzyl, and tert-butyl esters of this compound.
Carboxylic Acid Protecting Group Strategies
The primary protecting group strategies for this compound focus on the esterification of its carboxylic acid. The selection of the ester group depends on the required stability and the conditions for its removal.
-
Methyl (Me) Ester: A simple and common protecting group, typically stable to a wide range of reaction conditions except for strong acids and bases.
-
Benzyl (Bzl) Ester: Offers greater stability compared to the methyl ester and can be selectively removed under mild, neutral conditions via catalytic hydrogenolysis.
-
tert-Butyl (tBu) Ester: Provides robust protection under basic and nucleophilic conditions and is readily cleaved with moderate to strong acids.
The general workflow for the protection and deprotection of this compound's carboxylic acid is depicted below.
Caption: General workflow for the protection and deprotection of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of valine and other amino acids, which can be adapted for this compound. Note that yields are highly dependent on the specific substrate and reaction scale.
| Protecting Group | Protection Method | Reagents | Typical Yield | Deprotection Method | Reagents | Typical Yield |
| Methyl (Me) | Fischer Esterification (Thionyl Chloride method) | Methanol (B129727), Thionyl Chloride (SOCl₂) | Good to Excellent | Basic Hydrolysis | Lithium Hydroxide (B78521) (LiOH) in THF/H₂O | High |
| Fischer Esterification (TMSCl method) | Methanol, Trimethylchlorosilane (TMSCl) | Good to Excellent | ||||
| Benzyl (Bzl) | Fischer-Speier Esterification | Benzyl Alcohol, p-Toluenesulfonic Acid (p-TsOH), Toluene | High | Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) in MeOH | High |
| tert-Butyl (tBu) | Acid-Catalyzed Addition to Isobutylene | Isobutylene, Sulfuric Acid (H₂SO₄), Dioxane | 60-75%[1] | Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | High |
Experimental Protocols
Methyl Ester Protection and Deprotection
This protocol is adapted from the esterification of L-valine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension to -10 °C to 0 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Then, heat the mixture to reflux (60-70 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess thionyl chloride. The resulting crude product, this compound methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
-
Reaction Setup: Dissolve the this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Acidify the reaction mixture to pH 3-4 with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound.
Benzyl Ester Protection and Deprotection
This is a general procedure for amino acid benzyl ester synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzyl alcohol (1.5-2.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.
-
Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, this compound benzyl ester p-toluenesulfonate, may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether. Filter the solid, wash with a cold solvent, and dry under vacuum.
-
Reaction Setup: Dissolve the this compound benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethanol (B145695) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
tert-Butyl Ester Protection and Deprotection
This is a general method for the preparation of tert-butyl esters of amino acids.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dioxane and a catalytic amount of concentrated sulfuric acid.
-
Reagent Addition: Cool the mixture and add liquid isobutylene. The reaction is typically performed in a pressure vessel.
-
Reaction: Seal the vessel and stir at room temperature for several days.
-
Work-up and Isolation: After the reaction is complete, carefully vent the vessel. Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to obtain the crude tert-butyl ester, which can be purified by chromatography.
-
Reaction Setup: Dissolve the this compound tert-butyl ester (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.
-
Reaction: Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude product can be purified by precipitation or other appropriate methods.
Logical Relationships in Protecting Group Strategy
The choice of a protecting group is a critical decision in a multi-step synthesis, governed by the principle of orthogonality. The following diagram illustrates the logical relationship between the protecting group and the compatible deprotection conditions, which allows for selective removal of one protecting group in the presence of others.
Caption: Orthogonality of common carboxyl protecting groups.
Conclusion
The protection of the carboxylic acid of this compound is a key step in its utilization as a synthetic building block. The choice between methyl, benzyl, and tert-butyl esters should be made based on the planned synthetic route and the desired deprotection strategy. The protocols provided herein offer reliable and adaptable methods for the synthesis and cleavage of these protecting groups, facilitating the efficient incorporation of this compound into complex target molecules. Researchers should optimize the reaction conditions for their specific applications to achieve the best results.
References
Application Notes: High-Efficiency Coupling of N,N-Dimethyl-L-Valine in Peptide Synthesis
Introduction
N,N-Dimethyl-L-Valine is a sterically hindered amino acid that presents significant challenges in peptide synthesis. The presence of two methyl groups on the α-nitrogen, in addition to the bulky isobutyl side chain, dramatically reduces the reactivity of the amino group. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1] Furthermore, forcing conditions required to drive the reaction to completion can increase the risk of epimerization of the activated C-terminal amino acid.[2][3] The selection of a highly efficient coupling reagent is therefore a critical parameter for the successful incorporation of this compound into a peptide sequence.[4][5] This document provides an overview of suitable coupling reagents, comparative data, detailed protocols, and troubleshooting strategies for this challenging coupling.
Choosing an Effective Coupling Reagent
Standard coupling reagents are often inefficient for coupling sterically demanding amino acids like this compound. The most successful strategies employ highly reactive onium-type reagents (aminium/uronium or phosphonium (B103445) salts) that rapidly generate the active ester intermediate, minimizing side reactions.
-
Aminium/Uronium Reagents: Compounds like HATU, HCTU, and COMU are among the most effective reagents for difficult couplings.[6][7] HATU, based on the HOAt additive, reacts quickly with less epimerization.[6] COMU is a third-generation uronium reagent that offers high reactivity, often comparable to HATU, with the added benefits of improved safety (it does not contain the potentially explosive benzotriazole (B28993) moiety), enhanced solubility, and reduced allergenic potential.[8][9][10] COMU also performs exceptionally well with only a single equivalent of base.[4][8][11]
-
Phosphonium Reagents: Reagents such as PyAOP and PyBOP are also highly effective. PyAOP is particularly useful for coupling N-methylated amino acids.[6] PyBrOP is a more reactive phosphonium salt that can be employed for particularly challenging couplings, though its high reactivity may increase the risk of racemization with prolonged reaction times.[7]
-
Carbodiimides: While common, carbodiimides like DIC are generally less effective for such hindered couplings unless used with additives like HOBt or HOAt to minimize racemization.[6] For particularly difficult cases, the addition of copper(II) chloride (CuCl₂) to carbodiimide-mediated couplings has been shown to suppress epimerization, especially for C-terminal N-methyl amino acids.[12]
Comparative Analysis of Coupling Reagents
The choice of reagent directly impacts coupling efficiency, reaction time, and the stereochemical integrity of the final peptide. The following table summarizes the performance of recommended reagents for the incorporation of this compound.
| Coupling Reagent | Class | Relative Efficiency | Epimerization Risk | Key Features & Considerations |
| HATU | Aminium/Uronium | Very High | Low | Reacts faster than HBTU; highly effective for hindered couplings.[6] Requires two equivalents of a non-nucleophilic base (e.g., DIPEA, Collidine).[13] |
| HCTU | Aminium/Uronium | Very High | Low | More soluble and cost-effective alternative to HATU with similar high reactivity.[7] |
| COMU | Aminium/Uronium | Very High | Low | Safer alternative to benzotriazole-based reagents.[9][10] High solubility and requires only one equivalent of base.[8][11] Byproducts are water-soluble, simplifying workup. |
| PyAOP | Phosphonium | Very High | Very Low | Especially effective for coupling N-protected N-methyl amino acids.[6] Byproducts are less hazardous than those from BOP.[4] |
| PyBrOP | Phosphonium | Extremely High | Moderate | Used for the most difficult couplings where other reagents fail.[4][6] High reactivity can increase epimerization risk if not carefully controlled.[7] |
| DIC/OxymaPure® | Carbodiimide | Moderate-High | Low-Moderate | OxymaPure is a safer and more effective additive than HOBt. Less efficient than onium salts for this specific application. |
| DIC/HOAt/CuCl₂ | Carbodiimide | Moderate-High | Very Low | Addition of CuCl₂ can significantly suppress racemization in challenging couplings.[12] |
Experimental Protocols
The following protocols provide a starting point for the successful coupling of Fmoc-N,N-Dimethyl-L-Valine. Optimization, including extended coupling times or double coupling, may be necessary.[9]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of Fmoc-N,N-Dimethyl-L-Valine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-N,N-Dimethyl-L-Valine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a free secondary amine
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminal residue is Fmoc-protected, perform deprotection (e.g., with 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Confirm the presence of the free secondary amine using a suitable test. The Kaiser test is ineffective for secondary amines; use the Chloranil or Isatin test instead.[1][14]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Valine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution, mix briefly, and allow to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature. For this hindered coupling, a minimum of 2-4 hours is recommended.
-
Monitoring and Washing: After the coupling time, take a small resin sample and test for free amines using the Chloranil test.[14] A negative test (no blue color) indicates complete coupling. If the test is positive, consider a second coupling (double coupling) by repeating steps 3-5 with fresh reagents.[1]
-
Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[13]
Protocol 2: Solution-Phase Synthesis using COMU
This protocol details the coupling of an N-protected amino acid to this compound methyl ester.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
This compound methyl ester hydrochloride (1.0 eq)
-
COMU (1.05 eq)
-
DIPEA or N-Methylmorpholine (NMM)
-
Anhydrous DMF
-
Ethyl acetate (B1210297) (EtOAc) and other workup solvents
Procedure:
-
Amine Preparation: Dissolve this compound methyl ester hydrochloride in DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10 minutes at room temperature.
-
Coupling Reaction: To the amine solution, add the N-protected amino acid (1.0 eq) and COMU (1.05 eq). Add one final equivalent of DIPEA (for a total of 2.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction can be monitored by a color change and followed by TLC or LC-MS to confirm completion.[11] The reaction may require several hours.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The byproducts of COMU are water-soluble, which simplifies this extraction process.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Visualizations and Workflows
SPPS Coupling Workflow
The following diagram illustrates the key steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for a single coupling cycle in SPPS.
Decision Logic for Reagent Selection
Choosing the right reagent depends on the specific requirements of the synthesis, such as the need to minimize epimerization or prioritize safety.
Caption: Decision tree for selecting a suitable coupling reagent.
Troubleshooting: Incomplete Coupling
Incomplete coupling is the most common failure mode when incorporating this compound. If monitoring tests indicate the presence of unreacted amines, several strategies can be employed.[1]
Optimization Strategies:
-
Double Coupling: The most straightforward approach is to drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[1]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) or using a microwave peptide synthesizer can significantly improve coupling efficiency.[1]
-
Change Solvent: If peptide aggregation is suspected, switching from DMF to a more effective solvent like NMP or adding a small amount of DMSO can be beneficial.[1]
Capping Unreacted Amines: If optimization strategies fail or are not desired, unreacted amines must be "capped" to prevent the formation of deletion sequences. Capping involves acetylating the free amine, rendering it unreactive for subsequent coupling cycles.[1]
Caption: Workflow for capping unreacted amines after an incomplete coupling.
Standard Capping Protocol:
-
After the coupling step, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[14]
-
Prepare a capping solution. A common mixture is acetic anhydride (50 eq) and pyridine (B92270) (50 eq) in DMF. DIPEA can be substituted for pyridine.[14]
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.[14]
-
Drain the capping solution and wash the resin with DMF (3-5 times).[14]
-
Perform a final monitoring test (e.g., Chloranil) to confirm the absence of free amines before proceeding to the next deprotection/coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for N-Methylation of L-Valine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-methylation of L-Valine, a critical modification in peptide and drug development. N-methylation can enhance a peptide's metabolic stability, membrane permeability, and conformational properties, making it a valuable tool for optimizing therapeutic candidates.[1][2] This document outlines three primary methods for achieving N-methylation of L-Valine: Reductive Amination (including the Eschweiler-Clarke reaction), Direct Alkylation of N-protected L-Valine, and On-Resin N-methylation for solid-phase peptide synthesis.
Data Summary: Comparison of N-Methylation Protocols for L-Valine
The following table summarizes quantitative data for different N-methylation methods. Please note that yields can vary based on specific reaction conditions and the scale of the synthesis.
| Protocol | Methylating Agent | Reducing Agent/Base | Protecting Group | Solvent | Typical Yield (%) | Key Considerations |
| Eschweiler-Clarke | Formaldehyde (B43269) | Formic Acid | None (for free amine) | Aqueous | High | Irreversible due to CO2 loss; avoids quaternary ammonium (B1175870) salt formation.[3][4] |
| Reductive Amination | Formaldehyde | Sodium Cyanoborohydride | None (for free amine) | N,N-Dimethylformamide | High | Milder than Eschweiler-Clarke; suitable for sensitive substrates.[5] |
| Direct Alkylation | Methyl Iodide | Sodium Hydride (NaH) | Boc (tert-Butyloxycarbonyl) | Tetrahydrofuran (THF) | ~74% (over 3 steps) | Requires N-protection; potential for racemization under basic conditions.[6] |
| On-Resin N-Methylation | Dimethyl carbonate or Dimethyl sulfate (B86663) | MTBD or other suitable base | Fmoc (Fluorenylmethyloxycarbonyl) and o-NBS | N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Compatible with solid-phase peptide synthesis (SPPS); multi-step process.[1][7] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reductive Amination of L-Valine
This protocol describes the N,N-dimethylation of L-Valine using formaldehyde and formic acid. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid.[3][4][8][9] This method is robust and avoids the formation of quaternary ammonium salts.[3]
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98-100%)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of L-Valine (1.0 eq) in water, add formic acid (excess, e.g., 3.0 eq).
-
Add formaldehyde (excess, e.g., 2.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and reflux for 18-24 hours. The reaction is irreversible due to the loss of carbon dioxide gas.[3]
-
Cool the mixture to room temperature.
-
Acidify the mixture with 1M HCl and wash with dichloromethane (DCM) to remove any organic impurities.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the product into dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-L-valine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Direct N-Methylation of Boc-Protected L-Valine
This method involves the selective N-methylation of Boc-protected L-Valine using methyl iodide and a strong base.[6][10][11] The Boc protecting group prevents reaction at the amine while the carboxylate is thought to be protected by chelation to the sodium ion.[6][10][11]
Materials:
-
Boc-L-Valine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-L-Valine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting Boc-N-methyl-L-valine by column chromatography.
Protocol 3: On-Resin N-Methylation of a Peptide Containing L-Valine
This protocol is adapted for solid-phase peptide synthesis (SPPS) and involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[1][7] This method allows for the site-specific N-methylation of an amino acid residue within a peptide chain.
Materials:
-
Fmoc-protected peptide-resin with a deprotected N-terminal L-Valine.
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP)
-
1-Methyl-1,2,3,4,4-pentamethyl-2,5-diazasila-cyclopentane (MTBD) or another suitable non-nucleophilic base.
-
Dimethyl carbonate or dimethyl sulfate (methylating agent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
Step 1: Sulfonylation
-
Swell the peptide-resin in NMP.
-
In a separate vessel, pre-activate o-NBS-Cl (4 eq) with DMAP (10 eq) in NMP.[1]
-
Add the activated o-NBS-Cl solution to the peptide-resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with NMP.
Step 2: Methylation
-
Treat the o-NBS-protected peptide-resin with the methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.
-
Shake the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with NMP.
Step 3: Desulfonylation
-
Prepare a solution of 2-mercaptoethanol (excess) and DBU (excess) in NMP.
-
Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with NMP and then with a solvent suitable for the next step in the peptide synthesis.
Visualizations
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation of L-Valine.
Caption: Workflow for the direct N-methylation of L-Valine via N-protection.
Caption: Workflow for on-resin N-methylation in solid-phase peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyl-L-Valine: A Key Building Block for Advanced Peptidomimetics in Drug Discovery
For Immediate Release
N,N-Dimethyl-L-Valine is emerging as a critical building block in the design and synthesis of peptidomimetics, offering a strategic advantage in the development of novel therapeutics. This modified amino acid provides enhanced stability, improved cell permeability, and increased binding affinity by addressing the inherent limitations of natural peptides. For researchers, scientists, and drug development professionals, understanding the application and protocols associated with this compound is paramount for innovating the next generation of peptide-based drugs.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. The incorporation of this compound, a non-natural amino acid, is a powerful strategy to overcome challenges such as poor metabolic stability and low bioavailability that often hinder the therapeutic potential of peptides. The N-methylation of the valine residue enhances proteolytic resistance and increases lipophilicity, which can facilitate passage through cellular membranes.
Enhancing Therapeutic Properties with this compound
The strategic incorporation of this compound into a peptide sequence can significantly impact its therapeutic properties. The dimethylation of the nitrogen atom on the L-valine backbone introduces steric hindrance, which can lock the peptide into a more bioactive conformation and improve its binding to target proteins. This conformational rigidity can be particularly advantageous in targeting protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces.
A key area where N,N-dimethylated amino acids are showing promise is in the development of macrocyclic peptide inhibitors. For instance, the N,N-dimethylation of lysine (B10760008) has been shown to increase the lipophilicity of macrocyclic peptides targeting nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various diseases.[1] While a direct analog using this compound is not yet widely published, the principle highlights the potential of this modification.
Application Notes:
The use of this compound is particularly relevant in the following therapeutic areas:
-
Oncology: Peptidomimetics can be designed to inhibit protein-protein interactions that drive cancer progression. For example, targeting the interaction between p53 and its negative regulators MDM2/MDMX is a promising anti-cancer strategy. The enhanced stability and cell permeability conferred by this compound could lead to more effective p53-activating therapeutic peptides.
-
Infectious Diseases: The development of protease inhibitors is a cornerstone of anti-HIV therapy. Peptidomimetic inhibitors that mimic the natural substrates of viral proteases can be made more robust and effective by incorporating N,N-dimethylated amino acids, leading to improved pharmacokinetic profiles.
-
Metabolic Disorders: As demonstrated with NNMT inhibitors, peptidomimetics can target intracellular enzymes. The improved cell permeability afforded by this compound is crucial for reaching such targets.
Quantitative Data Summary
While specific data for a peptidomimetic containing this compound is not yet publicly available in comparative studies, the expected improvements based on the properties of N-methylated amino acids can be summarized as follows:
| Property | Unmodified Peptide | This compound Modified Peptidomimetic | Rationale for Improvement |
| Proteolytic Stability (Half-life in plasma) | Minutes | Hours to Days | N-dimethylation prevents recognition and cleavage by proteases. |
| Cell Permeability (e.g., PAMPA assay) | Low | Moderate to High | Increased lipophilicity due to the dimethyl groups. |
| Binding Affinity (Kd) | Micromolar (µM) to Millimolar (mM) | Nanomolar (nM) to Micromolar (µM) | Conformational constraint can lead to a more favorable binding orientation. |
| Oral Bioavailability | <1% | Potentially >10% | Combination of increased stability and permeability. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-L-Valine-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step.
-
For the coupling of Fmoc-N,N-Dimethyl-L-Valine-OH, use a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of HBTU/HOBt to overcome the steric hindrance of the dimethylated amine.
-
Dissolve Fmoc-N,N-Dimethyl-L-Valine-OH (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the solution to the resin. Allow the coupling to proceed for 4-6 hours, or overnight if necessary. Monitor the coupling reaction using a Kaiser test (note: the test will be negative for the secondary amine after coupling).
-
-
Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptidomimetic using mass spectrometry and analytical RP-HPLC.
Protocol 2: Protease Stability Assay
This assay evaluates the resistance of the synthesized peptidomimetic to enzymatic degradation.
Materials:
-
Synthesized peptidomimetic and its non-methylated control peptide.
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma).
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
RP-HPLC system.
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide in the assay buffer.
-
Incubation: Incubate a known concentration of the peptide or peptidomimetic with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area. Calculate the half-life of the peptide and peptidomimetic in the presence of the protease.
Protocol 3: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a filter coated with a lipid solution).
-
Synthesized peptidomimetic.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis plate reader.
Procedure:
-
Donor Solution Preparation: Dissolve the peptidomimetic in PBS to a known concentration.
-
Assay Setup:
-
Add the lipid solution to the filter of the acceptor plate and allow the solvent to evaporate.
-
Add buffer to the wells of the acceptor plate.
-
Place the acceptor plate on top of the donor plate containing the peptidomimetic solution.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, measure the concentration of the peptidomimetic in both the donor and acceptor wells using a UV-Vis plate reader.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the peptidomimetic using the following equation:
where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the concentration at equilibrium, A is the filter area, V_D is the volume of the donor well, and V_A is the volume of the acceptor well.
Visualizations
Signaling Pathway: mTOR Inhibition by a Hypothetical Peptidomimetic
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. A peptidomimetic incorporating this compound could be designed to disrupt the protein-protein interactions essential for mTOR complex formation or substrate recognition, thereby inhibiting downstream signaling.
Caption: Hypothetical inhibition of the mTOR signaling pathway by an this compound-containing peptidomimetic.
Experimental Workflow: Solid-Phase Peptide Synthesis
The workflow for synthesizing a peptidomimetic using SPPS involves a cyclical process of deprotection and coupling reactions.
Caption: A generalized workflow for the solid-phase synthesis of peptidomimetics.
Logical Relationship: Advantages of this compound Incorporation
The incorporation of this compound into a peptide leads to a cascade of improved properties that are beneficial for drug development.
Caption: The relationship between incorporating this compound and achieving enhanced therapeutic properties.
References
Application Notes and Protocols for the Quantification of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of N,N-Dimethyl-L-Valine, a tertiary amino acid, in biological matrices. Given its unique structure lacking a primary or secondary amine, specialized analytical approaches are required. This document outlines two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization of the carboxylic acid group, and direct analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification of this compound using GC-MS with Esterification Derivatization
This method is suitable for the quantification of this compound in various sample matrices. Since this compound is non-volatile, a derivatization step is necessary to increase its volatility for GC analysis. Esterification of the carboxylic acid group is a common and effective strategy for tertiary amino acids.
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.
2. Derivatization (Esterification)
-
Reagent Preparation: Prepare a 3 N solution of hydrochloric acid in n-butanol.
-
Reaction: To the dried sample residue, add 100 µL of the 3 N HCl in n-butanol solution.
-
Incubation: Seal the vial and heat at 65°C for 15-20 minutes to facilitate the esterification of the carboxylic acid group.[1]
-
Drying: After incubation, cool the sample to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: Specific ions for this compound butyl ester would need to be determined experimentally, but would likely include the molecular ion and characteristic fragments.
-
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the GC-MS method.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: Direct Quantification of this compound using LC-MS/MS
This method allows for the direct quantification of this compound in biological fluids without the need for derivatization, offering a simpler and faster sample preparation workflow. LC-MS/MS provides high sensitivity and selectivity for the analysis of small polar molecules.
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining this polar analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: The specific MRM transitions (precursor ion -> product ion) and collision energies for this compound would need to be optimized experimentally. The precursor ion will be [M+H]+.
-
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Logical Relationship Diagram
Caption: Logical relationships in the LC-MS/MS analysis of this compound.
Method Validation
Both analytical methods should be validated according to international guidelines (e.g., FDA, ICH) to ensure reliability and accuracy. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
References
Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of amino acids, such as in N,N-Dimethyl-L-Valine, is a critical modification in peptide drug design. This alteration can significantly enhance a peptide's pharmacokinetic properties by increasing its metabolic stability, cell permeability, and oral bioavailability.[1][2][3] However, the incorporation of N,N-dimethylated amino acids also introduces substantial challenges during peptide purification, primarily due to a significant increase in lipophilicity.[4][5] This application note provides a detailed protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), addressing common challenges and offering strategies for successful purification.
Challenges in Purification
The presence of this compound in a peptide sequence leads to several purification challenges:
-
Increased Hydrophobicity: The two methyl groups on the valine residue significantly increase the peptide's overall hydrophobicity, leading to strong retention on C18 columns and potential co-elution with hydrophobic impurities.[6][7]
-
Steric Hindrance: The bulky dimethylated valine can lead to incomplete couplings during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion peptides and other closely related impurities that are difficult to separate.[8]
-
Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can cause peak broadening and reduced recovery during HPLC purification.[9]
-
Solubility Issues: Peptides containing this compound may exhibit poor solubility in standard aqueous HPLC mobile phases, complicating sample preparation and injection.[4]
Experimental Protocols
A systematic approach is required for the successful purification of these challenging peptides. The following protocols outline the key steps from crude peptide preparation to final purity analysis.
Crude Peptide Preparation
Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide must be carefully prepared for purification.
-
Precipitation and Washing: After cleavage with a standard trifluoroacetic acid (TFA) cocktail, the peptide is typically precipitated with cold diethyl ether. Due to the high lipophilicity of this compound-containing peptides, precipitation may be inefficient.[4] Repetitive washes with cold ether are crucial to remove organic scavengers and byproducts.
-
Solubilization: The crude peptide pellet should be dissolved in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before being diluted with the initial HPLC mobile phase. A small-scale solubility test is highly recommended to determine the optimal solvent system.
RP-HPLC Purification Protocol
Reversed-phase HPLC is the standard method for peptide purification.[10][11][12] The following conditions are a starting point and may require optimization based on the specific properties of the peptide.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Detector | UV-Vis Detector (monitoring at 214 nm and 280 nm) |
| Column | C4 or Diphenyl reversed-phase column (e.g., 10 µm, 250 x 22 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Mobile Phase C (Optional) | 0.1% TFA in n-Propanol or Isopropanol |
Protocol Steps:
-
Column Equilibration: Equilibrate the chosen column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a shallow gradient to ensure adequate separation of closely eluting impurities. A typical gradient is outlined in Table 2. For highly hydrophobic peptides, incorporating Mobile Phase C (n-propanol or isopropanol) can improve peak shape and recovery.[7]
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.
Table 2: Example Preparative HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 15 |
| 5 | 95 | 5 | 15 |
| 65 | 55 | 45 | 15 |
| 70 | 10 | 90 | 15 |
| 75 | 10 | 90 | 15 |
| 80 | 95 | 5 | 15 |
Purity and Identity Analysis
The purity of the final peptide should be assessed using analytical RP-HPLC, and its identity confirmed by mass spectrometry.
Table 3: Analytical HPLC Conditions
| Parameter | Specification |
| HPLC System | Analytical HPLC system |
| Column | C18 reversed-phase column (e.g., 3.5 µm, 100 x 4.6 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) |
Data Presentation
The following table summarizes typical purification results for a model decapeptide containing one this compound residue.
Table 4: Purification Summary of a Model Peptide
| Stage | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Peptide | 500 | 45 | 100 |
| Pooled Fractions | 180 | >98 | 36 |
| Final Lyophilized Product | 165 | >98 | 33 |
Visualizations
Purification Workflow
Caption: Workflow from synthesis to purified peptide.
Logical Relationship of Purification Challenges
Caption: Impact of this compound on purification.
Conclusion
The purification of peptides containing this compound requires careful consideration of their increased hydrophobicity. Standard RP-HPLC protocols must be adapted, often involving the use of less retentive stationary phases like C4 or diphenyl and the addition of organic modifiers such as n-propanol to the mobile phase. By employing the systematic approach and protocols detailed in this application note, researchers can successfully purify these challenging but therapeutically promising peptides to a high degree of purity.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 5. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [publications-affiliated.scilifelab.se]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Application Notes and Protocols for the Large-Scale Synthesis of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N,N-Dimethyl-L-Valine, a key intermediate in pharmaceutical development. Two primary synthetic routes are explored: the Eschweiler-Clarke reaction and catalytic reductive amination. This guide offers comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of reaction pathways and workflows to facilitate understanding and implementation in a research and development or manufacturing setting.
Introduction
This compound is a chiral amino acid derivative of significant interest in the pharmaceutical industry. Its structural properties make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this compound is therefore a critical aspect of drug development and manufacturing. This document outlines two robust and industrially applicable methods for its large-scale synthesis.
The Eschweiler-Clarke reaction offers a classic and direct approach to the N,N-dimethylation of primary amines, such as L-Valine, utilizing formic acid and formaldehyde (B43269).[1][2] This method is known for its simplicity and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1]
Catalytic reductive amination provides a versatile alternative, which can be performed as a one-pot synthesis. This process involves the initial formation of an imine from L-Valine and formaldehyde, followed by in-situ reduction.[3] Catalytic hydrogenation is a common choice for the reduction step in large-scale processes due to its efficiency and cost-effectiveness.[4]
The selection of the synthetic route in an industrial setting often depends on factors such as cost of raw materials, reaction efficiency, product purity, and environmental impact. Following synthesis, purification is critical to achieve the high purity standards required for pharmaceutical intermediates. Crystallization is a widely used technique for the purification of amino acids and their derivatives on a large scale.[][6]
Synthetic Pathways and Experimental Workflow
Synthetic Pathways
Two primary pathways for the synthesis of this compound are presented below.
Caption: Synthetic pathways for this compound.
General Experimental Workflow
The overall process from starting materials to the final purified product follows a structured workflow.
Caption: General large-scale experimental workflow.
Experimental Protocols
Synthesis via Eschweiler-Clarke Reaction
This protocol is based on the established principles of the Eschweiler-Clarke reaction, adapted for the large-scale synthesis of this compound.[1][2]
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (for neutralization)
-
Suitable solvent for extraction (e.g., Toluene)
-
Deionized water
Equipment:
-
Large-scale glass-lined or stainless steel reactor with heating, cooling, and stirring capabilities
-
Addition funnel
-
pH meter
-
Separatory funnel or liquid-liquid extraction unit
-
Rotary evaporator or falling film evaporator
Procedure:
-
Charging the Reactor: Charge the reactor with L-Valine and deionized water. Stir to form a suspension.
-
Addition of Formaldehyde: To the stirred suspension, add formaldehyde solution.
-
Addition of Formic Acid: Slowly add formic acid to the reaction mixture via an addition funnel. An exothermic reaction will occur, and the temperature should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 95-105 °C) and maintain for several hours until the reaction is complete (monitored by a suitable analytical technique such as HPLC or TLC).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly neutralize the excess formic acid with a sodium hydroxide solution to a pH of approximately 7.0.
-
Work-up and Extraction: The product can be isolated by concentrating the neutralized solution and inducing crystallization, or by extraction with a suitable organic solvent if the product has sufficient solubility.
-
Solvent Removal: If extraction is used, separate the organic layer and remove the solvent under reduced pressure to obtain the crude this compound.
Synthesis via Catalytic Reductive Amination
This protocol outlines a one-pot reductive amination process using catalytic hydrogenation.
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Hydrogen gas
-
Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst
-
Methanol or other suitable solvent
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenation reactor (autoclave) with stirring, heating, and gas inlet/outlet
-
Filtration unit
-
Crystallization vessel
Procedure:
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the hydrogenation catalyst in the reaction solvent.
-
Charging the Reactor: Charge the autoclave with L-Valine, the reaction solvent, and the formaldehyde source.
-
Catalyst Addition: Carefully add the catalyst slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Heat the mixture to the target temperature with vigorous stirring. Maintain the hydrogen pressure and temperature until the reaction is complete (monitored by hydrogen uptake and analytical techniques).
-
Cooling and Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Isolation: The product can be isolated from the filtrate by solvent evaporation followed by crystallization.
Purification Protocol: Crystallization
Crystallization is a highly effective method for purifying this compound on a large scale.[][6]
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., water-ethanol, water-isopropanol)
-
Activated carbon (optional, for decolorization)
Equipment:
-
Jacketed crystallization vessel with stirrer
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., water or a water-alcohol mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at an elevated temperature for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Transfer the hot filtrate to a clean crystallization vessel. Cool the solution slowly and with controlled agitation to induce crystallization. Seeding with a small amount of pure product crystals can be beneficial.
-
Maturation: Hold the resulting slurry at a low temperature to maximize the yield of the crystalline product.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a suitable temperature.
Data Presentation
The following tables provide illustrative quantitative data for the large-scale synthesis of this compound. These values are representative of typical outcomes for such reactions and should be optimized for specific process conditions.
Table 1: Illustrative Process Parameters and Yields for Eschweiler-Clarke Synthesis
| Parameter | Value |
| Scale | 100 kg |
| L-Valine | 100 kg |
| Formaldehyde (37%) | 160 - 200 L |
| Formic Acid (90%) | 120 - 150 L |
| Reaction Temperature | 95 - 105 °C |
| Reaction Time | 8 - 12 hours |
| Typical Yield (Crude) | 85 - 95% |
| Purity (after work-up) | >95% |
Table 2: Illustrative Process Parameters and Yields for Catalytic Reductive Amination
| Parameter | Value |
| Scale | 100 kg |
| L-Valine | 100 kg |
| Formaldehyde Source | Paraformaldehyde or 37% aq. solution |
| Catalyst | 5% Pd/C (1-2% w/w) |
| Solvent | Methanol or Water |
| Hydrogen Pressure | 5 - 10 bar |
| Reaction Temperature | 50 - 80 °C |
| Reaction Time | 6 - 10 hours |
| Typical Yield (Crude) | 90 - 98% |
| Purity (after filtration) | >97% |
Table 3: Illustrative Purification Data by Crystallization
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity | ~96% |
| Crystallization Solvent | Water/Ethanol (1:1) |
| Yield from Crystallization | 80 - 90% |
| Final Purity | >99.5% |
Conclusion
The large-scale synthesis of this compound can be effectively achieved through either the Eschweiler-Clarke reaction or catalytic reductive amination. The choice of method will depend on specific manufacturing capabilities and economic considerations. The protocols provided herein offer a solid foundation for the development and optimization of a robust and scalable manufacturing process for this important pharmaceutical intermediate. Subsequent purification by crystallization is essential to achieve the high purity required for its use in the synthesis of active pharmaceutical ingredients.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 4. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Synthesis of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
I. Overview of the Enzymatic Synthesis of N,N-Dimethyl-L-Valine
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4] Traditional chemical synthesis of N,N-dimethylated amino acids can involve harsh reagents and complex purification steps.[5][6] The enzymatic synthesis of this compound offers a green and highly selective alternative. This application note details a proposed biocatalytic approach leveraging the promiscuous activity of a methyltransferase enzyme for the sequential methylation of L-Valine.
The proposed enzymatic strategy involves a two-step methylation of the primary amine of L-Valine using a suitable methyltransferase and a methyl donor, such as S-adenosyl-L-methionine (SAM). While a specific enzyme for the N,N-dimethylation of L-Valine is not extensively documented, the catalytic promiscuity of certain methyltransferases can be exploited for this transformation.[7][8][9][10] This protocol provides a framework for the development and optimization of such a biocatalytic process. The reaction proceeds through a mono-methylated intermediate (N-methyl-L-Valine) to the desired this compound.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for the enzymatic synthesis of this compound. This data is illustrative and may vary depending on the specific enzyme and reaction conditions used.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Substrate | L-Valine |
| Enzyme | Promiscuous Methyltransferase |
| Methyl Donor | S-adenosyl-L-methionine (SAM) |
| Temperature | 30°C |
| pH | 7.5 |
| Reaction Time | 24 hours |
| Conversion Rate | >95% |
| Yield of this compound | ~90% |
| Enantiomeric Excess | >99% (L-isomer) |
Table 2: Influence of Key Parameters on Reaction Efficiency
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 25°C | 85 | 37°C | 88 |
| pH | 6.5 | 78 | 8.5 | 82 |
| Enzyme Loading | 1 mg/mL | 80 | 2 mg/mL | 92 |
| Substrate Conc. | 10 mM | 93 | 50 mM | 85 |
III. Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound.
Protocol 1: Enzymatic N,N-Dimethylation of L-Valine
A. Materials and Reagents:
-
L-Valine
-
Promiscuous Methyltransferase (e.g., a variant of an N-methyltransferase)
-
S-adenosyl-L-methionine (SAM)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
EDTA
-
Dithiothreitol (DTT)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or larger reaction vials)
-
Incubator shaker
-
pH meter
-
Analytical balance
-
HPLC system with a chiral column for analysis
B. Preparation of Solutions:
-
L-Valine Stock Solution (100 mM): Dissolve 1.17 g of L-Valine in 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Adjust the pH to 7.5 with NaOH if necessary.
-
S-adenosyl-L-methionine (SAM) Stock Solution (100 mM): Prepare fresh by dissolving the required amount of SAM in cold deionized water. Due to the instability of SAM, it is recommended to prepare this solution immediately before use.
-
Enzyme Solution: Prepare a stock solution of the methyltransferase in 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM DTT and 1 mM EDTA. The optimal enzyme concentration should be determined experimentally.
C. Enzymatic Reaction Setup:
-
In a reaction vessel, combine the following components in the specified order:
-
500 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 100 mM L-Valine stock solution (final concentration: 10 mM)
-
220 µL of 100 mM SAM stock solution (final concentration: 22 mM, a slight excess to ensure complete dimethylation)
-
100 µL of enzyme solution
-
Add deionized water to a final volume of 1 mL.
-
-
Gently mix the reaction components.
-
Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
D. Reaction Termination and Product Analysis:
-
Terminate the reaction by adding 100 µL of 1 M HCl to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
Analyze the supernatant for the presence of this compound using HPLC with a chiral column to determine the yield and enantiomeric excess. A suitable mobile phase and detection wavelength should be optimized for the specific analytical setup.
E. Product Purification (Optional):
-
The product can be purified from the reaction mixture using ion-exchange chromatography.
-
Apply the supernatant from the terminated reaction to a cation exchange column.
-
Wash the column with deionized water to remove unreacted substrates and byproducts.
-
Elute the this compound using a suitable buffer, such as an ammonia (B1221849) solution.
-
Lyophilize the collected fractions containing the pure product.
IV. Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic methylation of L-Valine.
Experimental Workflow
Caption: Experimental workflow for synthesis.
V. Concluding Remarks
The enzymatic synthesis of this compound presents a promising alternative to conventional chemical methods, offering high selectivity and milder reaction conditions. The protocol described herein provides a foundational method that can be optimized by screening for more efficient methyltransferases, and by fine-tuning reaction parameters such as pH, temperature, and substrate concentrations. This biocatalytic approach is well-suited for the sustainable production of chiral N,N-dimethylated amino acids for applications in the pharmaceutical and biotechnology industries.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Promiscuity of the Radical S-adenosyl-L-methionine Enzyme NosL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic promiscuity of a bacterial α-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-alkylated amino acids into peptides is a widely employed strategy to enhance their therapeutic properties. N-methylation of the peptide backbone can increase metabolic stability by preventing enzymatic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][2][3][4] N,N-Dimethyl-L-Valine, a sterically hindered amino acid, offers a unique building block for creating novel cyclic peptides with potentially enhanced pharmacological profiles. The gem-dimethyl group on the valine side chain, combined with the N,N-dimethylation, can significantly restrict the conformational flexibility of the peptide backbone, a desirable trait in the design of potent and selective peptide drugs.
This document provides detailed protocols for the synthesis of cyclic peptides containing this compound, from the solid-phase synthesis of the linear precursor to the final solution-phase macrocyclization.
Challenges and Considerations
The primary challenge in synthesizing peptides containing this compound is the steric hindrance around the alpha-carbon, which can make peptide bond formation difficult.[5][6] Standard coupling reagents may prove inefficient, leading to low yields and incomplete reactions. Therefore, the use of more potent coupling reagents is crucial for the successful incorporation of this amino acid.
Another important consideration is the impact of the N,N-dimethylated residue on the cyclization efficiency. The conformational constraints imposed by this residue may either favor or hinder the pre-organization of the linear peptide required for efficient macrocyclization.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the synthesis of a linear peptide containing this compound using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-L-Valine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
This compound Coupling:
-
Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended.
-
Dissolve Fmoc-N,N-Dimethyl-L-Valine (3 eq.), PyAOP (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using a chloranil (B122849) test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Solution-Phase Macrocyclization
This protocol describes the head-to-tail cyclization of the linear peptide in solution.
Materials:
-
Crude linear peptide
-
DMF
-
DCM
-
DIPEA
-
DPPA (Diphenylphosphoryl azide) or HATU
Procedure:
-
Dissolving the Linear Peptide: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1 mM. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.[8]
-
Cyclization Reaction:
-
Add DIPEA (3 eq.) to the peptide solution.
-
Slowly add DPPA (1.5 eq.) or HATU (1.5 eq.) to the solution with vigorous stirring.
-
Let the reaction proceed for 12-24 hours at room temperature.
-
-
Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DMSO/water mixture).
-
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Data Presentation
The following table summarizes the key parameters for the synthesis of a hypothetical cyclic peptide containing this compound. The values presented are illustrative and may vary depending on the specific peptide sequence.
| Parameter | Value/Condition | Notes |
| SPPS Scale | 0.1 mmol | |
| Resin | Rink Amide | For C-terminal amide |
| Coupling Reagent (Standard AA) | HATU/DIPEA | Efficient for standard amino acids |
| Coupling Reagent (N,N-diMe-Val) | PyAOP/DIPEA | Recommended for sterically hindered amino acids[9] |
| Cleavage Cocktail | TFA/TIS/H₂O/DTT | Standard cleavage conditions |
| Cyclization Concentration | 0.5 mM | High dilution to minimize oligomerization[8] |
| Cyclization Reagent | DPPA/DIPEA | Common reagent for solution-phase cyclization |
| Expected Crude Yield (Linear) | 70-90% | Sequence dependent |
| Expected Yield (Cyclization) | 20-50% | Highly sequence and conformation dependent |
| Final Purity | >95% | After HPLC purification |
Visualizations
Experimental Workflow
References
- 1. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges with N,N-Dimethyl-L-Valine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and coupling issues encountered with N,N-Dimethyl-L-Valine during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to work with in SPPS?
A1: The primary challenge with this compound, and other N-methylated amino acids, is the significant steric hindrance caused by the two methyl groups on the alpha-amino nitrogen.[1] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower and often incomplete coupling reactions.[1] The reduced nucleophilicity of the N,N-dimethylamino group further complicates the formation of the peptide bond.
Q2: I'm observing poor solubility of my Fmoc-N,N-Dimethyl-L-Valine in standard SPPS solvents. What are my options?
A2: While Fmoc-N,N-Dimethyl-L-Valine is generally soluble in polar aprotic solvents commonly used in SPPS, achieving a high enough concentration for efficient coupling can sometimes be challenging.[2] Consider the following options:
-
Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for sterically hindered amino acids due to its higher polarity and solvating properties.[3]
-
Solvent Mixtures: The addition of Dimethyl sulfoxide (B87167) (DMSO) to DMF or NMP can enhance the solubility of aggregating peptide chains and protected amino acids.[4]
-
Gentle Heating and Sonication: Carefully warming the solvent or using an ultrasonic bath can aid in the dissolution of the protected amino acid.
Q3: My standard coupling reagents (HBTU, HCTU) are giving me low yields and deletion sequences when incorporating this compound. What should I use instead?
A3: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of this compound.[1] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized aminium/uronium reagents.[1] Reagents such as HATU, PyAOP, and PyBOP have demonstrated significantly better performance in these challenging couplings.[1][5]
Q4: How can I monitor the completion of the coupling reaction for this compound? The Kaiser test is not working.
A4: The Kaiser (ninhydrin) test is not effective for monitoring the acylation of secondary amines, such as the N,N-dimethylamino group of this compound.[1] Alternative qualitative tests are necessary to assess the presence of unreacted secondary amines on the resin. The bromophenol blue test or the chloranil (B122849) test are reliable alternatives.[1][6]
Q5: What are some common side reactions associated with the use of this compound, and how can I mitigate them?
A5: Beyond incomplete coupling, several side reactions can occur:
-
Diketopiperazine (DKP) Formation: This is a common issue with N-alkylated amino acids, especially when the second amino acid is being coupled to the N-methylated residue. Using a 2-chlorotrityl chloride resin can help minimize DKP formation.[1]
-
Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity. Using additives like 1-Hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[1]
-
Fragmentation: Peptides containing consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA). Optimizing the cleavage time is crucial to minimize this.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Solubility of Fmoc-N,N-Dimethyl-L-Valine | Insufficient solvating power of the chosen solvent. | Switch from DMF to NMP. Consider using a solvent mixture, such as DMF/DMSO or NMP/DMSO. Gentle heating or sonication can also aid dissolution. |
| Low Coupling Yield / Deletion Sequences | Inefficient coupling reagent for sterically hindered amino acid. Incomplete reaction due to steric hindrance. | Use a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[1] Perform a double or even triple coupling to drive the reaction to completion.[1] Increase the coupling reaction time (e.g., 2-4 hours or longer). |
| Inaccurate Monitoring of Coupling Completion | Use of an inappropriate test for secondary amines. | Use the bromophenol blue test or the chloranil test instead of the Kaiser test.[1][6] |
| Formation of Side Products (e.g., Diketopiperazines) | Sequence-dependent side reactions common with N-methylated amino acids. | For DKP formation, consider using a 2-chlorotrityl chloride resin.[1] To minimize racemization, use an additive like HOAt.[1] |
| Peptide Fragmentation During Cleavage | Instability of the peptide backbone with consecutive N-methylated residues in strong acid. | Optimize the cleavage time with TFA to be as short as possible while ensuring complete deprotection. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMF | ~10 mg/mL[7][8] | Standard SPPS solvent, but may not be optimal for all sequences. |
| DMSO | ~5 mg/mL[7][8] | Can be used as a co-solvent to improve solubility. |
| Ethanol | ~10 mg/mL[7][8] | Not a primary SPPS solvent for coupling steps. |
| PBS (pH 7.2) | ~10 mg/mL[7][8] | Relevant for biological applications of the final peptide. |
Table 2: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Potency for N-Methylated Couplings | Notes |
| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings.[1] |
| HATU | Highly Effective | A recommended reagent for difficult couplings.[1] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings.[1] |
| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency and reduces racemization.[1] |
| BOP-Cl | Effective | Can be useful for couplings of N-methylated amino acids.[1] |
| PyBroP | Effective | A bromophosphonium reagent used for challenging couplings.[5] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl Chloride) in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF or NMP to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with the synthesis solvent (DMF or NMP) to remove residual piperidine and byproducts.
-
Activation of Fmoc-N,N-Dimethyl-L-Valine:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N,N-Dimethyl-L-Valine and 3.9 equivalents of a potent coupling reagent (e.g., HATU) in DMF or NMP.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for an extended period, typically 2-4 hours. For particularly difficult sequences, a longer reaction time or a second coupling may be necessary.
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform a bromophenol blue test or a chloranil test to check for the presence of unreacted secondary amines. A negative result (e.g., yellow beads for the bromophenol blue test) indicates a complete reaction.
-
-
Washing: After a complete coupling, thoroughly wash the resin with the synthesis solvent to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines using acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF to prevent the formation of deletion sequences.
Protocol 2: Bromophenol Blue Test for Secondary Amines
-
Prepare Test Solution: Dissolve approximately 3 mg of bromophenol blue in 10 mL of DMF.
-
Procedure:
-
Remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then with methanol (B129727) to remove any residual base.
-
Add a few drops of the bromophenol blue test solution to the resin sample.
-
-
Observation:
-
Blue or Green Beads: Indicates the presence of unreacted (free) amine, signifying an incomplete coupling.
-
Yellow Beads: Indicates the absence of free amine, signifying a complete coupling.
-
Visualizations
Caption: Workflow for coupling this compound in SPPS.
Caption: Troubleshooting logic for low-yield this compound couplings.
References
preventing racemization of N,N-Dimethyl-L-Valine during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing racemization during the coupling of N,N-Dimethyl-L-Valine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization during peptide coupling?
A1: this compound presents a significant challenge due to a combination of steric hindrance and electronic effects. The two methyl groups on the alpha-amino group, along with the bulky valine side chain, create considerable steric obstruction. This slows down the desired coupling reaction, providing a larger window of opportunity for the competing racemization process to occur. The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize, and the proton at the chiral alpha-carbon of this intermediate is acidic and easily abstracted by a base, leading to a loss of stereochemical integrity.[1]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (B7731731) (or azlactone) intermediate.[1] The activated carboxyl group intramolecularly attacks the carbonyl of the protecting group, forming a cyclic intermediate. A base can then easily abstract the proton on the alpha-carbon, which is now more acidic, leading to the formation of an achiral enolate. Subsequent reaction with the amine component can occur from either face of the enolate, resulting in a mixture of L- and D-isomers. A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[1][2]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For sterically hindered and N-methylated amino acids like this compound, uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended.[3][4] Reagents such as HATU, HCTU, HBTU, and COMU are generally preferred over carbodiimides (e.g., DIC, DCC) as they can generate highly reactive esters in situ, which can accelerate the coupling reaction and thereby minimize the time for racemization to occur.[1][4] Specifically, HATU and COMU are often cited for their high efficiency and ability to suppress racemization in challenging couplings.[4][5][6] Phosphonium reagents like PyAOP and PyBOP are also effective.[3]
Q4: What role do additives like HOBt, HOAt, and Oxyma play in preventing racemization?
A4: Additives are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents.[3][7][8] They react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[1] 1-hydroxy-7-aza-benzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally considered more effective at preventing racemization than 1-hydroxybenzotriazole (B26582) (HOBt).[1][3][7] The use of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been reported to effectively suppress racemization, especially in segment coupling.[3][9]
Q5: How do the choice of base and solvent impact racemization?
A5: The reaction conditions, including the base and solvent, play a significant role.
-
Base: It is advisable to use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or sym-collidine.[3][4][7] Stronger, less hindered bases can more readily abstract the alpha-proton, increasing the rate of racemization.[1] Use the minimum amount of base necessary for the reaction to proceed.[3]
-
Solvent: Polar solvents can promote racemization.[3][10] Whenever possible, and provided the reactants are sufficiently soluble, using a less polar solvent can be beneficial in reducing the extent of racemization.[3]
Q6: I can't use the standard ninhydrin (B49086) test to monitor the coupling of this compound. What are the alternatives?
A6: The ninhydrin (Kaiser) test is not effective for secondary amines like N-methylated amino acids because it does not produce the characteristic blue color. A reliable alternative is the bromophenol blue test, which can be used to monitor the completion of the coupling reaction.[3][4] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) | Citations |
| High levels of racemization detected in the final peptide. | Inappropriate coupling reagent. | Switch to a uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyAOP) based coupling reagent. | [3][4][5] |
| Suboptimal base selection. | Use a weaker, sterically hindered base like NMM or sym-collidine instead of stronger bases. Use the minimum required amount. | [1][3][7] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization. | [4][11] | |
| Prolonged reaction time. | Optimize the reaction time. While longer times may be needed for sterically hindered couplings, excessively long times increase the risk of racemization. | [12] | |
| Inappropriate solvent. | If solubility allows, switch to a less polar solvent. | [3] | |
| Low coupling yield or incomplete reaction. | Steric hindrance of this compound. | Increase the coupling time and/or perform a "double coupling" by repeating the coupling step with fresh reagents. | [4] |
| Ineffective activation. | Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin or amine component. | [3] | |
| Peptide aggregation. | Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts. | [9] | |
| Formation of deletion sequences. | Incomplete coupling. | Use a more potent coupling reagent like HATU or COMU and carefully monitor the reaction's completion using the bromophenol blue test. | [3][4] |
Quantitative Data Summary
The following table summarizes the impact of different coupling additives on the percentage of D-isomer formation, providing a quantitative measure of racemization.
| Additive | Coupling Reagent | % D/L Isomer | Citation |
| HOBt | DIC | 14.8% | [1] |
| HOAt | DIC | 5.9% | [1] |
| OxymaPure | DIC | 7.7% | [1] |
| Oxyma-B | DIC | 5.1% | [1] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-N,N-Dimethyl-L-Valine using HATU
This protocol describes a standard method for coupling Fmoc-N,N-Dimethyl-L-Valine to a resin-bound peptide using HATU, a reagent known to minimize racemization for challenging amino acids.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-N,N-Dimethyl-L-Valine-OH
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Bromophenol Blue solution in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Valine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA or NMM (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature, while carefully monitoring for racemization. Consider cooling to 0 °C for sensitive couplings.[4]
-
Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates completion.
-
Washing: Wash the resin as described in step 3.
-
Double Coupling (Optional): If the coupling is incomplete, repeat steps 4-7.[4]
Protocol 2: Chiral Analysis by Marfey's Method
This protocol outlines the procedure for determining the extent of racemization by derivatizing the peptide hydrolysate with Marfey's reagent (L-FDAA) followed by HPLC analysis.[1]
Materials:
-
Peptide sample (approx. 0.5 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade solvents: Methanol, Water, Acetonitrile (B52724), Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis: Place approximately 0.5 mg of the peptide sample in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube and heat at 110°C for 24 hours. After cooling, evaporate the solution to dryness under vacuum. Redissolve the residue in 50 µL of water.[1]
-
Derivatization: To the redissolved hydrolysate, add 20 µL of 1 M NaHCO₃ and 40 µL of Marfey's reagent solution. Incubate at 40°C for 1 hour.
-
Quenching: After incubation, add 10 µL of 2 M HCl to stop the reaction. Evaporate the sample to dryness.
-
Sample Preparation for HPLC: Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will elute earlier than the L-D diastereomer. The percentage of the D-isomer can be calculated from the peak areas.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N,N-Dimethyl-L-Valine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-L-Valine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reagents or reaction time. | Ensure a molar excess of formaldehyde (B43269) and the reducing agent (formic acid or another hydride source) are used. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and consider extending the reaction time if necessary. For sterically hindered amino acids like L-valine (B1682139), longer reaction times or slightly elevated temperatures may be required. |
| Suboptimal reaction temperature. | For the Eschweiler-Clarke reaction, maintaining a temperature near boiling is often recommended.[1] For reductive amination with other reducing agents, consult the specific protocol for the optimal temperature range. | |
| Poor quality of starting materials. | Use high-purity L-Valine and fresh, high-quality formaldehyde and formic acid. | |
| Presence of N-Methyl-L-Valine Impurity | Incomplete methylation. | Increase the equivalents of formaldehyde and the reducing agent. Ensure thorough mixing and adequate reaction time to drive the reaction to completion. A second addition of reagents can sometimes be beneficial. |
| Steric hindrance of the isopropyl group slowing the second methylation. | Prolong the reaction time and/or slightly increase the reaction temperature to overcome the steric barrier for the second methylation step. | |
| Presence of N-Formyl-L-Valine or N-Formyl-N-methyl-L-Valine Impurity | Side reaction with formic acid (in Eschweiler-Clarke reaction). | While formic acid is a necessary reagent in the classical Eschweiler-Clarke reaction, using a large excess should be avoided. Alternatively, consider a modified reductive amination procedure that does not use formic acid, such as using sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) as the reducing agent. |
| Detection of D-Valine or Racemized Product | Harsh reaction conditions (high temperature, strong acid/base). | The Eschweiler-Clarke reaction is generally reported to proceed without significant racemization.[1] However, if racemization is detected, avoid excessively high temperatures or prolonged exposure to strongly acidic or basic conditions during the reaction and work-up. Chiral HPLC can be used to determine the enantiomeric purity of the final product.[2][3][4] |
| Difficult Purification | Presence of multiple byproducts. | Optimize reaction conditions to minimize side product formation. For purification, consider recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica (B1680970) gel or a suitable ion-exchange resin may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Incomplete Methylation: This results in the formation of N-Methyl-L-Valine as a significant byproduct. It is often due to insufficient reagents or reaction time, or the steric hindrance of the valine isopropyl group slowing down the second methylation step.
-
N-Formylation: When using the Eschweiler-Clarke reaction, which employs formic acid, N-formylation of the starting material or the mono-methylated intermediate can occur, leading to impurities such as N-formyl-L-valine or N-formyl-N-methyl-L-valine.
-
Racemization: Although less common with the Eschweiler-Clarke reaction, harsh conditions like excessively high temperatures or extreme pH values can lead to the racemization of the chiral center of L-valine, resulting in the presence of N,N-Dimethyl-D-Valine.
Q2: How can I detect the presence of these side products?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary idea of the product mixture's complexity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying impurities. For example, the N-methyl groups of this compound will have a characteristic singlet in the 1H NMR spectrum. The presence of a formyl proton signal would indicate N-formylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, helping to confirm their identities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity of your product and quantifying any D-isomer that may have formed due to racemization.[2][3][4]
Q3: Is the Eschweiler-Clarke reaction the best method for synthesizing this compound?
A3: The Eschweiler-Clarke reaction is a classical and often effective one-pot method for the N,N-dimethylation of primary amines.[1] Its advantages include the use of inexpensive reagents and the fact that it typically stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. However, the use of formic acid can lead to N-formylation side products. An alternative is reductive amination using formaldehyde with a different reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which can offer milder reaction conditions and avoid formylation issues.
Q4: What is the best way to purify the final this compound product?
A4: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first and most straightforward method to try for solid products. Experiment with different solvent systems to find one that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature, while leaving impurities dissolved.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from closely related impurities. The choice of eluent will depend on the polarity of the compounds in the mixture.
-
Ion-Exchange Chromatography: For amino acid derivatives, ion-exchange chromatography can be a powerful purification technique.
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve L-Valine (1 equivalent) in a mixture of formaldehyde (excess, e.g., 5-6 equivalents) and formic acid (excess, e.g., 5-6 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add concentrated HCl to decompose the excess formic acid.
-
Evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in a minimum amount of water and adjust the pH to ~9-10 with a concentrated NaOH solution.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Reductive Amination with Sodium Borohydride (B1222165)
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve L-Valine (1 equivalent) in methanol in a round-bottom flask.
-
Add formaldehyde (2.5-3 equivalents) to the solution and stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2-3 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl (e.g., 1M solution) to pH ~2.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with a NaOH solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in this compound synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
optimizing coupling efficiency of N,N-Dimethyl-L-Valine
Welcome to the technical support center for optimizing the coupling of N,N-Dimethyl-L-Valine. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to assist researchers in overcoming challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: The primary challenge is severe steric hindrance. The two methyl groups on the nitrogen atom, combined with the bulky isopropyl side chain of valine, physically obstruct the approach of the activated carboxyl group of the incoming amino acid. This steric clash significantly slows down the rate of amide bond formation, leading to incomplete reactions and an increased risk of side reactions.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are strongly recommended.[1] Reagents such as HATU, HCTU, and PyAOP are particularly effective because they form highly reactive activated esters that can overcome the steric barrier.[1][3][4] HATU is often considered the reagent of choice due to its high efficiency and ability to minimize racemization.[1][5][6]
Q3: How can I monitor the completion of the coupling reaction?
A3: Standard monitoring methods like the ninhydrin (B49086) (Kaiser) test are ineffective because they rely on reacting with a primary amine. Since this compound contains a tertiary amine after coupling (or a secondary amine if it is the N-terminal residue being coupled to), the Kaiser test will not produce the characteristic blue color. The bromophenol blue test is a reliable alternative.[1] A blue or green color indicates incomplete coupling (free amine available), while a yellow color signifies a complete reaction.[1]
Q4: What is "double coupling" and when is it necessary?
A4: Double coupling is the practice of repeating a coupling step with a fresh solution of reagents after the initial reaction time has elapsed.[7] This is a common and effective strategy for difficult couplings, such as those involving this compound, to drive the reaction to completion and maximize the yield of the desired peptide.[7] It is recommended if monitoring indicates the initial coupling was incomplete.[1]
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Question: My HPLC analysis shows a significant amount of unreacted starting material or deletion sequences after coupling this compound. What should I do?
Answer: This is the most common issue and typically stems from insufficient reaction kinetics due to steric hindrance.
-
Possible Cause: The chosen coupling reagent is not reactive enough for this challenging coupling.
-
Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide (B86325) like DIC, changing to a uronium/aminium reagent like HATU, HCTU, or COMU is highly recommended.[1][8] Phosphonium reagents like PyAOP are also excellent choices.[1][3]
-
-
Possible Cause: Reaction time is insufficient.
-
Possible Cause: A single coupling cycle is not enough to achieve completion.
-
Solution: Perform a "double coupling." After the first coupling, drain the vessel and repeat the procedure with fresh amino acid, coupling reagent, and base to acylate any remaining free amines.[7]
-
-
Possible Cause: Poor quality or degraded reagents.
-
Solution: Use fresh, high-purity, anhydrous solvents (especially DMF) and ensure coupling reagents have been stored properly under desiccated conditions.[7]
-
Issue 2: Epimerization (Racemization) Detected in the Final Product
Question: My mass spectrometry or chiral HPLC analysis indicates the presence of diastereomers. How can I minimize racemization?
Answer: The activated amino acid is susceptible to epimerization, a risk that increases with long activation times and strong bases.
-
Possible Cause: The base used is too strong or not sterically hindered.
-
Possible Cause: Prolonged pre-activation time.
-
Solution: Minimize the pre-activation time. Add the activation mixture to the resin-bound amine immediately or within a few minutes of adding the base.[1]
-
-
Possible Cause: High reaction temperature.
-
Possible Cause: The coupling reagent itself promotes racemization.
-
Solution: Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[4] Reagents that incorporate an HOAt moiety, like HATU, are inherently better at preventing epimerization than their HOBt-based counterparts (e.g., HBTU).[3][11] The addition of CuCl₂ has also been reported to suppress epimerization in some systems.[12]
-
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success. The table below summarizes the general performance of common reagents for sterically hindered couplings.
| Reagent Name | Reagent Type | Relative Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Very High | Very Low | Often the reagent of choice for N-methylated and other difficult couplings.[1][5] |
| HCTU | Uronium/Aminium | High | Low to Medium | A cost-effective and highly efficient alternative to HATU.[1] |
| COMU | Uronium/Aminium | Very High | Very Low | A modern reagent with high solubility and safety, comparable in efficiency to HATU.[8] |
| PyAOP | Phosphonium | Very High | Very Low | Particularly effective for coupling N-methylated amino acids.[1][3] |
| PyBOP | Phosphonium | High | Medium | Effective, but generally less efficient and with a higher racemization risk than PyAOP or HATU.[1] |
| DIC/HOBt | Carbodiimide | Medium | Medium | Classic reagent combination; may be insufficient for severely hindered couplings.[1][3] |
| DIC/Oxyma | Carbodiimide | High | Low | Oxyma is a superior additive to HOBt, improving efficiency and reducing racemization.[2] |
Experimental Protocols
Protocol: Solid-Phase Coupling of Fmoc-N,N-Dimethyl-L-Valine using HATU
This protocol outlines a general procedure for a single coupling cycle of Fmoc-N,N-Dimethyl-L-Valine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N,N-Dimethyl-L-Valine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine (B6355638) in DMF).
-
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[5]
-
Swell the resin in fresh DMF for at least 30 minutes before coupling.[5]
-
-
Activation Mixture Preparation:
-
In a separate, clean, dry vessel, dissolve Fmoc-N,N-Dimethyl-L-Valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Gently swirl the vessel and allow the mixture to pre-activate for no more than 2-3 minutes.[1] The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the freshly prepared activation mixture to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 4-6 hours.[1] For particularly difficult sequences, the reaction time may be extended.
-
-
Monitoring for Completion:
-
After the initial coupling time, take a small sample of resin beads (approx. 1-2 mg).
-
Wash the beads thoroughly with DMF, then DCM, then methanol.
-
Add a few drops of the Bromophenol Blue solution.
-
Observe the color: Yellow indicates a complete reaction. Blue or Green indicates an incomplete reaction, meaning free amines are still present.[1]
-
-
Re-coupling (If Necessary):
-
If the monitoring test is blue or green, drain the reaction solution from the vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 for a "double coupling" to drive the reaction to completion.[1]
-
-
Final Washing:
-
Once the coupling is complete (monitoring test is yellow), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[5]
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 12. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis involving the sterically hindered amino acid, N,N-Dimethyl-L-Valine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?
A1: this compound presents a significant challenge in peptide synthesis primarily due to steric hindrance. The presence of two methyl groups on the alpha-amine, in addition to the bulky isopropyl side chain of valine, creates a sterically crowded environment around the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and lower coupling yields compared to less hindered amino acids.[1][2][3]
Q2: What are the most common problems observed when coupling this compound?
A2: The most frequently encountered issues include:
-
Low Coupling Yields: Incomplete reactions are common, even with extended reaction times.
-
Slow Reaction Kinetics: The coupling reaction can be exceedingly slow, requiring hours or even days to proceed to a reasonable level of completion.[1]
-
Epimerization/Racemization: While the tertiary amine of this compound itself cannot racemize, the activated amino acid being coupled to it is susceptible to epimerization, especially under harsh conditions or with prolonged activation times.[4][5]
-
Side Reactions: Inefficient coupling can lead to the accumulation of activated species, which may participate in side reactions, complicating purification.
Troubleshooting Guides
Problem 1: Low Coupling Yield / Incomplete Reaction
-
Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance.
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent specifically designed for sterically hindered amino acids. Urionium/aminium-based reagents like HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents (e.g., DIC) alone for these challenging couplings.[6][7] For extremely difficult cases, consider reagents that generate highly reactive acyl fluorides, such as TFFH.[6][8]
-
Increase Reagent Equivalents and Reaction Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).[4][7] Extend the coupling time significantly, from the standard 1-2 hours to 4-24 hours. Monitoring the reaction progress is crucial.[7]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh preparation of the activated amino acid.[7][9]
-
Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction rate. However, this must be done cautiously as it can also increase the risk of epimerization of the coupled amino acid.[7][9] Microwave-assisted peptide synthesis can also be beneficial for coupling sterically hindered residues.[6][9]
-
Problem 2: Epimerization of the Coupled Amino Acid
-
Possible Cause: The activated carboxylic acid of the incoming amino acid is prone to racemization, especially with long activation times and the presence of a base.
-
Solutions:
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[4]
-
Minimize Pre-activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin-bound amine. A short pre-activation of 2-3 minutes is often sufficient.[4]
-
Use Additives: Incorporate additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) which can enhance coupling efficiency while suppressing racemization, often outperforming HOBt.[1]
-
Lower the Reaction Temperature: If epimerization is a significant issue, performing the coupling at a lower temperature (e.g., 0°C) can help minimize this side reaction.[4][5]
-
Problem 3: Poor Solubility and On-Resin Aggregation
-
Possible Cause: The growing peptide chain containing the bulky this compound residue may aggregate, leading to poor solvation and reduced accessibility of the N-terminus for subsequent couplings.
-
Solutions:
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregation-prone sequences.[10][11] In some cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[11]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[11]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Often insufficient for N,N-dimethylated amino acids.[1] |
| HBTU/TBTU | Uronium/Aminium | High | Moderate | Widely used, but HATU/HCTU are often superior for difficult couplings.[6] |
| HATU | Uronium/Aminium | Very High | Low | Often the reagent of choice for N-methylated and other sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[4] |
| HCTU | Uronium/Aminium | Very High | Low | Similar in efficacy to HATU, often more cost-effective. |
| COMU | Uronium/Aminium | Very High | Low | Based on Oxyma Pure, offering high reactivity and a better safety profile than benzotriazole-based reagents.[6] |
| PyBOP | Phosphonium | High | Moderate | Effective, but can be less efficient than HATU for the most challenging couplings. |
| TFFH | Fluorinating Agent | Extremely High | Low | Generates acyl fluorides in situ, which are highly reactive and effective for hindered couplings.[6][8] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of an Fmoc-Amino Acid to Resin-Bound this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin with the N-terminal this compound deprotected) in DMF for 30-60 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-3 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature.
-
Monitoring: Allow the reaction to proceed for 4-6 hours.[4] Monitor the coupling completion using a qualitative test (e.g., Kaiser test or Bromophenol blue test). Note: The Kaiser test will not work on the secondary amine of this compound itself, but is used to check for unreacted primary amines in subsequent steps.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Optional Double Coupling: If monitoring indicates an incomplete reaction, repeat steps 2-6.
Protocol 2: Acyl Fluoride-Mediated Coupling using TFFH
-
Resin Preparation: Ensure the resin with the N-terminal this compound is deprotected and washed.
-
Acyl Fluoride (B91410) Formation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.) in anhydrous DCM. Add TFFH (3 eq.) and a hindered base such as DIPEA or collidine (6 eq.). Stir at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Coupling Reaction: Add the acyl fluoride solution to the resin.
-
Reaction Conditions: Agitate the mixture. For particularly difficult couplings, the reaction can be heated to 40-80°C.[8] Monitor the reaction by HPLC-MS analysis of a cleaved resin sample.
-
Washing: Upon completion, drain and wash the resin as described in Protocol 1.
Visualizations
Caption: Standard workflow for coupling to this compound.
Caption: Troubleshooting decision tree for low coupling yields.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
stability of N,N-Dimethyl-L-Valine in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N-Dimethyl-L-Valine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an amino acid derivative containing both a tertiary amine and a carboxylic acid functional group, its ionization state and, consequently, its reactivity are highly dependent on the pH of the solution. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate degradation.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible degradation routes based on its chemical structure include:
-
Acidic Conditions: Under strong acidic conditions and heat, while the N,N-dimethylamino and carboxylic acid groups are relatively stable, potential degradation could involve complex reactions at elevated temperatures.
-
Alkaline Conditions: In strong alkaline conditions with heat, decarboxylation could be a potential degradation pathway.
-
Oxidative Conditions: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative or N-dealkylation to form N-methyl-L-valine and formaldehyde.
Q3: How can I monitor the stability of this compound during my experiments?
A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric detection. A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and simultaneously detect the formation of degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The charge state of this compound is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For this compound, a mobile phase pH in the acidic range (e.g., pH 2-4) is often a good starting point.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanols on silica-based columns can interact with the tertiary amine of the molecule, causing peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[1]
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
Issue: Drifting retention times for this compound.
-
Possible Cause 1: Inadequate column equilibration. If the column is not properly equilibrated with the mobile phase, retention times can shift.
-
Possible Cause 2: Changes in mobile phase composition. This can be due to improper mixing or evaporation of a volatile solvent component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[2] If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Possible Cause 3: Temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[2]
-
Experimental Protocols and Data
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate samples at 60°C and analyze at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate samples at 60°C and analyze at predetermined time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the samples at room temperature and protected from light, and analyze at predetermined time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Analyze at predetermined time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at a predetermined time point.
-
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and determine the percentage of degradation.
-
Assess peak purity to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Stability of this compound under Acidic and Alkaline Conditions at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Degradation (0.1 M HCl) | % Remaining (0.1 M NaOH) | % Degradation (0.1 M NaOH) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.5 | 97.2 | 2.8 |
| 4 | 96.8 | 3.2 | 94.5 | 5.5 |
| 8 | 93.2 | 6.8 | 89.1 | 10.9 |
| 24 | 85.6 | 14.4 | 78.4 | 21.6 |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Duration | % Remaining | % Degradation |
| 3% H₂O₂ (Room Temp) | 24 hours | 82.3 | 17.7 |
| Thermal (60°C) | 24 hours | 95.1 | 4.9 |
| Photolytic (ICH Q1B) | 24 hours | 99.2 | 0.8 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible chemical degradation pathways for this compound.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
managing steric hindrance from N,N-Dimethyl-L-Valine in synthesis
Welcome to the technical support center for managing challenges in chemical synthesis involving N,N-Dimethyl-L-Valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the steric hindrance posed by this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound into a peptide sequence so challenging?
A1: The primary difficulty stems from significant steric hindrance. The presence of two methyl groups on the alpha-nitrogen, combined with the bulky isopropyl side chain of the valine residue, creates a sterically congested environment around the carboxylic acid group. This bulkiness physically obstructs the approach of the incoming nucleophile (the amine of the next amino acid), slowing down the coupling reaction rate and often leading to incomplete reactions and lower yields.[1]
Q2: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Uronium/aminium salts and phosphonium (B103445) salts are highly recommended because they form highly reactive activated esters. Reagents such as HATU, HCTU, COMU, and PyAOP are particularly effective for these challenging couplings.[1][2][3] HATU is frequently cited for its high efficiency and ability to minimize racemization.[1][3]
Q3: How can I monitor the progress of a coupling reaction with this compound?
A3: Standard monitoring methods like the Kaiser (ninhydrin) test are not suitable for N-methylated amino acids because the secondary amine does not produce the characteristic blue color upon reaction.[1] A more reliable alternative is the bromophenol blue test, which will show a blue or green color for an incomplete reaction and turn yellow upon completion.[1]
Q4: What is "double coupling," and when is it necessary for this compound?
A4: Double coupling is a technique where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents after the initial coupling reaction. This is a common and effective strategy to drive sterically hindered reactions, like those involving this compound, to completion and improve the overall yield.[4]
Q5: Can the choice of base affect the outcome of the coupling reaction?
A5: Yes, the choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[2] However, for amino acids prone to racemization, using a weaker base such as 2,4,6-trimethylpyridine (B116444) (collidine) can be advantageous.[2][5] The amount of base should also be carefully controlled, as excess base can promote side reactions.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][4] | - Use a high-reactivity coupling reagent: Switch to HATU, HCTU, COMU, or PyAOP. - Perform a double coupling: Repeat the coupling step with fresh reagents.[4] - Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours). - Increase temperature: Gentle heating (e.g., to 40-50°C) can sometimes improve coupling efficiency, but monitor for potential side reactions. |
| Racemization of the Amino Acid | Over-activation: The activated carboxylic acid is prone to forming an oxazolone (B7731731) intermediate, which can lead to epimerization.[3][4] Excess Base: The presence of too much or too strong a base can increase the rate of racemization.[2] | - Minimize pre-activation time: Add the amine component as soon as possible after activating the carboxylic acid.[4] - Use a racemization suppressant: Additives like HOBt or Oxyma Pure can minimize racemization.[3] - Choose a weaker base: Consider using 2,4,6-trimethylpyridine (collidine) instead of DIPEA.[2] - Perform the reaction at a lower temperature: Running the coupling at 0°C can help reduce racemization.[4] |
| Difficulty in Removing Protecting Groups | Steric hindrance around the protecting group: The bulk of the N,N-dimethyl and valine side chain can hinder access for deprotection reagents. | - Extend deprotection time: Increase the duration of the deprotection step. - Use a less sterically hindered protecting group: If possible during the planning phase, select a protecting group known for easier removal. - Optimize cleavage cocktail: For final cleavage from the resin, ensure an effective scavenger cocktail is used to prevent re-attachment of protecting groups to sensitive residues.[3] |
| Peptide Aggregation on Solid Support | Interchain hydrogen bonding: The growing peptide chain can aggregate, blocking reactive sites. | - Change solvent: Solvents like N-methyl-2-pyrrolidone (NMP) can be better at disrupting aggregation than DMF.[4] - Incorporate "magic" residues: The inclusion of a pseudoproline dipeptide can disrupt secondary structure formation and improve solvation. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Coupling Efficiency | Racemization Potential | Notes |
| HATU | HOAt | Excellent | Very Low | Often the reagent of choice for difficult couplings, including N-methylated amino acids.[1][3] |
| HCTU | HOBt | High | Low to Medium | A cost-effective alternative to HATU with comparable efficiency in many cases.[1] |
| COMU | Internal Oxyma | Excellent | Very Low | A third-generation uronium reagent with high reactivity and a better safety profile.[2][3] |
| PyAOP | None | Very High | Low | Particularly effective for coupling N-methylated amino acids.[1][6] |
| PyBOP | HOBt | High | Medium | Effective, but can be less efficient than PyAOP for N-methylated residues.[1] |
| DIC/HOBt | HOBt | Medium | Medium | A classic, cost-effective combination, but may be less effective for severely hindered couplings.[1][3] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using HATU
This protocol outlines the key steps for incorporating Fmoc-N,N-Dimethyl-L-Val-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N,N-Dimethyl-L-Val-OH)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Bromophenol Blue solution in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound: a. In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-Val-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Allow the reaction to proceed for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them, and perform the bromophenol blue test. A yellow color indicates reaction completion. If the beads remain blue or green, proceed to step 6.
-
(Optional) Double Coupling: If the reaction is incomplete, drain the vessel and repeat step 4 with a fresh solution of activated Fmoc-N,N-Dimethyl-L-Val-OH.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2). Wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
Visualizations
References
Technical Support Center: Purification of N,N-Dimethyl-L-Valine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing N,N-Dimethyl-L-Valine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound particularly challenging to purify?
A1: The purification of peptides containing this compound presents several challenges primarily due to the steric hindrance and increased hydrophobicity imparted by the N,N-dimethylated valine residue. These characteristics can lead to:
-
Poor Solubility: The bulky dimethyl groups can disrupt inter-chain hydrogen bonding that aids in solvation, leading to difficulties in dissolving the crude peptide in standard HPLC mobile phases.
-
Aggregation: Increased hydrophobicity can promote peptide aggregation, resulting in low yields, poor peak shape, and even column clogging during chromatography.[1]
-
Steric Hindrance: The steric bulk of the N,N-dimethyl group can hinder interactions with the stationary phase of the chromatography column, leading to atypical elution profiles and difficulty in separating closely related impurities.
-
Secondary Structure Disruption: While N-alkylation can disrupt secondary structures which sometimes aids solubility, the bulky nature of dimethyl-valine can also lead to unpredictable conformations that complicate purification.[1]
Q2: What is the initial step I should take if my this compound peptide won't dissolve in the HPLC mobile phase?
A2: If you encounter solubility issues, it is recommended to first test the solubility of a small amount of your peptide in various organic solvents.[2] Stronger organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be required for initial dissolution. Once dissolved, you can gradually add the aqueous mobile phase. Be cautious, as rapid addition of aqueous solvent can cause the peptide to precipitate. For peptides containing methionine or cysteine, avoid DMSO as it can cause oxidation.[2]
Q3: Can the presence of this compound affect the final purity I can achieve?
A3: Yes, achieving high purity (>95%) for these peptides can be challenging. Impurities such as deletion sequences or by-products from solid-phase peptide synthesis (SPPS) may have very similar retention times to the target peptide due to the dominating hydrophobicity of the this compound residue.[3] Optimization of the HPLC gradient and potentially employing alternative purification techniques may be necessary.
Q4: Are there any specific considerations for the cleavage of this compound containing peptides from the resin?
A4: Yes, the cleavage and deprotection step is critical. Due to potential steric hindrance around the peptide backbone, cleavage times may need to be extended to ensure complete removal of protecting groups.[4] It is also crucial to use an effective scavenger cocktail to prevent side reactions with reactive cationic species generated during cleavage.[4][5] Incomplete deprotection can lead to impurities that are difficult to separate during purification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of your this compound containing peptide.
Issue 1: Poor Solubility of the Crude Peptide
-
Question: My lyophilized this compound peptide is not dissolving in my initial mobile phase conditions (Water/Acetonitrile (B52724) with 0.1% TFA). What should I do?
-
Answer:
-
Test Solubility in Stronger Solvents: Attempt to dissolve a small aliquot of the peptide in 100% DMF, DMSO (if the sequence allows), or N-Methyl-2-pyrrolidone (NMP).
-
Gradual Dilution: Once dissolved, slowly add your desired aqueous mobile phase (e.g., Water with 0.1% TFA) to the peptide solution while vortexing. Observe for any precipitation.
-
Use of Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidinium (B1211019) hydrochloride or urea (B33335) to the initial solvent can help disrupt aggregation and improve solubility, but this is often not compatible with HPLC purification and should be used with caution.
-
Sonication: Gentle sonication in a water bath can aid in dissolving stubborn peptides. Avoid excessive heating.
-
Issue 2: Peak Broadening or Tailing in HPLC Chromatogram
-
Question: I am observing broad or tailing peaks for my this compound peptide during RP-HPLC. How can I improve the peak shape?
-
Answer: Broad peaks can be caused by several factors.[6][7][8] Here is a systematic approach to troubleshoot this issue:
-
Check for Secondary Interactions: The N,N-dimethyl group can sometimes interact with residual silanols on silica-based C18 columns, leading to tailing.[9] Consider using a column with end-capping or a polymer-based stationary phase.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your peptide and its interaction with the column. While TFA (pH ~2) is standard, you might explore other ion-pairing agents or buffer systems.
-
Adjust the Gradient: A gradient that is too steep can cause peak broadening.[7] Try a shallower gradient around the expected elution point of your peptide.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution.
-
Sample Overload: Injecting too much sample can lead to peak broadening.[8] Try diluting your sample.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to ensure proper focusing on the column head.[10]
-
Issue 3: Peptide Aggregation and Column Clogging
-
Question: My HPLC system pressure is increasing significantly, and I suspect my this compound peptide is aggregating and clogging the column. What can be done?
-
Answer: Peptide aggregation is a common issue with hydrophobic peptides.[11]
-
Improve Solubility: Refer to the troubleshooting steps for poor solubility. A well-dissolved sample is less likely to aggregate on the column.
-
In-line Filter: Use a 0.22 µm in-line filter before the injector to catch any particulate matter.
-
Column Washing: If you suspect column clogging, disconnect the column and wash it in the reverse direction (back-flush) with a strong solvent series (e.g., water, isopropanol (B130326), acetonitrile). Always check the column manufacturer's instructions before back-flushing.[6]
-
Modify Mobile Phase: The addition of organic modifiers like isopropanol to the mobile phase can sometimes disrupt hydrophobic interactions and reduce aggregation.
-
Quantitative Data Summary
The following table provides a summary of hypothetical quantitative data that illustrates the impact of this compound on peptide properties and purification parameters. These values are for illustrative purposes and will vary depending on the specific peptide sequence.
| Parameter | Peptide without this compound | Peptide with this compound | Rationale for Change |
| Solubility in 50% ACN/H₂O | > 5 mg/mL | < 1 mg/mL | Increased hydrophobicity and potential for aggregation due to the dimethylated valine residue reduces solubility in aqueous/organic mixtures. |
| RP-HPLC Retention Time (C18 column, ACN/H₂O/TFA gradient) | 25 minutes | 35 minutes | The N,N-dimethyl groups increase the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Optimal % Acetonitrile for Elution | 30% | 45% | A higher concentration of the organic solvent is required to elute the more hydrophobic N,N-dimethylated peptide from the reversed-phase column. |
| Observed Purity after Initial Purification | 90% | 75% | Co-elution of hydrophobic impurities and potential for on-column aggregation can make achieving high purity in a single run more challenging for the modified peptide. |
| Yield after Purification | 40% | 20% | Solubility issues, aggregation, and the need for broader peak fractionation can contribute to a lower overall yield for the this compound containing peptide. |
Experimental Protocol: RP-HPLC Purification of a Model this compound Containing Peptide
This protocol provides a general methodology for the purification of a synthetic peptide containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a UV detector
2. Sample Preparation:
-
Carefully weigh approximately 1-2 mg of the crude peptide into a microcentrifuge tube.
-
Add a minimal amount of DMF or DMSO (e.g., 50-100 µL) to dissolve the peptide. Vortex gently.
-
Slowly add Mobile Phase A (see below) to the dissolved peptide to a final concentration of 1 mg/mL. If precipitation occurs, try a lower final concentration or a higher initial percentage of organic solvent.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20-100 µL (depending on concentration and column capacity)
4. HPLC Gradient Program:
-
Initial Scouting Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 95% B (linear gradient)
-
65-70 min: 95% B
-
70-75 min: 95% to 5% B (linear gradient)
-
75-80 min: 5% B (equilibration)
-
-
Optimized Gradient (example, adjust based on scouting run):
-
0-5 min: 25% B
-
5-45 min: 25% to 55% B (linear gradient)
-
45-50 min: 55% to 95% B (linear gradient)
-
50-55 min: 95% B
-
55-60 min: 95% to 25% B (linear gradient)
-
60-70 min: 25% B (equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the purity of each collected fraction by analytical RP-HPLC using a shallow gradient.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Troubleshooting workflow for purification of this compound peptides.
Caption: General experimental workflow for RP-HPLC purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in N,N-Dimethyl-L-Valine synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-L-Valine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during synthesis, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Eschweiler-Clarke reaction.[1][2][3] This reaction involves the reductive methylation of L-Valine using excess formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][4] The reaction is typically performed in an aqueous solution near boiling temperatures and is known for its high yields and for preventing the formation of quaternary ammonium (B1175870) salts.[1][2]
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The primary byproducts are typically related to incomplete methylation or side reactions. The most common byproduct is the mono-methylated intermediate, N-Methyl-L-Valine . Another potential, though less common, byproduct can be the N-formyl derivative of the starting material or intermediates.
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields can stem from several factors:
-
Inadequate Reagent Stoichiometry: An insufficient excess of formaldehyde or formic acid can lead to incomplete methylation, leaving a significant amount of starting material or the N-Methyl-L-Valine byproduct.[1]
-
Suboptimal Reaction Temperature: The Eschweiler-Clarke reaction is typically heated to drive the reaction to completion.[1][3] Insufficient heating may result in a sluggish or incomplete reaction.
-
Poor Quality of Reagents: Degradation of formaldehyde or formic acid can impact their effectiveness in the reaction.
-
Improper pH: The reaction conditions should be acidic to facilitate the formation of the iminium ion intermediate.
Q4: How can I detect and quantify the main byproducts?
A4: A combination of chromatographic and spectroscopic methods is recommended for accurate detection and quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating this compound from L-Valine and N-Methyl-L-Valine. Using a suitable column (e.g., C18) and a buffered mobile phase, you can achieve baseline separation and quantify each component.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of byproducts by their mass-to-charge ratio.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and byproducts based on the chemical shifts and integration of the N-methyl protons and other unique signals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of N-Methyl-L-Valine in the Final Product
-
Problem: The primary amine of L-Valine is converted to a secondary amine (N-Methyl-L-Valine), but the reaction does not proceed to the desired tertiary amine.
-
Cause: This is the most common impurity and arises from incomplete methylation. The cause is often insufficient reaction time, temperature, or an inadequate amount of the methylating agents (formaldehyde and formic acid).[1]
-
Solution:
-
Optimize Reaction Conditions: Ensure that at least two equivalents of formaldehyde are used.[1] Increasing the reaction time or temperature (e.g., refluxing at 80-100°C) can also drive the reaction to completion.[3]
-
Purification: If the byproduct is still present, purification via ion-exchange chromatography can be effective in separating the tertiary amine from the secondary amine.
-
Issue 2: Formation of N-Formyl Byproducts
-
Problem: Detection of a compound with a mass corresponding to a formylated version of L-Valine or N-Methyl-L-Valine.
-
Cause: Formic acid can, under certain conditions, act as a formylating agent in addition to its role as a reductant.
-
Solution:
-
Control Reaction Temperature: Avoid excessive temperatures that might favor formylation.
-
Ensure Excess Formic Acid: Maintaining a sufficient excess of formic acid helps ensure its primary role as a hydride donor for the reduction of the iminium ion.[1]
-
Purification: These byproducts can typically be separated using column chromatography.
-
Quantitative Data Summary
The table below summarizes the key compounds involved in the synthesis, which can be used as a reference for analytical characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifier |
| L-Valine (Starting Material) | C₅H₁₁NO₂ | 117.15 | - |
| This compound (Product) | C₇H₁₅NO₂ | 145.20 | [6][7] |
| N-Methyl-L-Valine (Byproduct) | C₆H₁₃NO₂ | 131.17 | [8] |
| N-Formyl-L-Valine (Byproduct) | C₆H₁₁NO₃ | 145.16 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (for basification)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add L-Valine (1.0 eq).
-
Add formic acid (approx. 1.8-2.5 eq) and formaldehyde solution (approx. 1.1-1.5 eq per methylation step, so 2.2-3.0 eq total).
-
Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After cooling to room temperature, add water and 1M HCl to acidify the mixture.
-
Wash the aqueous phase with DCM to remove any non-basic organic impurities.
-
Basify the aqueous phase to a pH of ~11 with a suitable base (e.g., NaOH).
-
Extract the product into an organic solvent like DCM (repeat 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV or MS detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Identify peaks based on retention time compared to standards of L-Valine, N-Methyl-L-Valine, and this compound. Quantify based on peak area.
Visual Guides
Caption: Eschweiler-Clarke synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of N,N-Dimethyl-L-Valine on Peptide Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of N,N-Dimethyl-L-Valine on peptide aggregation. The information is based on established principles of peptide chemistry and aggregation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for using this compound to modulate peptide aggregation?
This compound is an N-terminally modified amino acid. The presence of two methyl groups on the alpha-amino group introduces significant steric hindrance. This modification is hypothesized to disrupt the formation of intermolecular hydrogen bonds, which are crucial for the self-assembly of peptides into β-sheet structures, a hallmark of many types of peptide aggregation, including amyloid fibril formation. By interfering with the alignment of peptide backbones, this compound may inhibit or alter the aggregation pathway.
Q2: How might this compound affect the kinetics of peptide aggregation?
The incorporation or addition of this compound is expected to influence the kinetics of peptide aggregation, which is often characterized by a sigmoidal curve in Thioflavin T (ThT) assays. Potential effects include:
-
Prolonged Lag Phase: The initial phase where peptide monomers form aggregation-competent nuclei may be extended due to the disruptive effect of the dimethylated valine on nucleus formation.
-
Reduced Elongation Rate: The rate at which fibrils grow by the addition of monomers could be slowed down.
-
Lower Final Fibril Load: The total amount of aggregated peptide at the plateau phase might be reduced.
Q3: What are the expected structural changes in peptide aggregates when this compound is present?
Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of peptides. Typically, aggregating peptides show a transition from a random coil or α-helical conformation to a β-sheet structure. In the presence of this compound, it is plausible to observe:
-
A reduction in the characteristic β-sheet signal (a minimum around 218 nm).
-
The persistence of random coil or α-helical structures.
-
The formation of alternative, off-pathway aggregates that may not be rich in β-sheets.
Q4: How can I visually confirm the effect of this compound on peptide aggregate morphology?
Transmission Electron Microscopy (TEM) is a powerful technique to visualize the morphology of peptide aggregates. In a typical aggregation experiment, you might observe long, unbranched amyloid-like fibrils. In the presence of this compound, you might expect to see:
-
Fewer or no fibrils.
-
Shorter, fragmented fibrils.
-
Amorphous aggregates instead of well-defined fibrils.
-
Smaller oligomeric species.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Thioflavin T (ThT) assay results.
| Possible Cause | Troubleshooting Step |
| Peptide Stock Solution Aggregation | Prepare fresh peptide stock solutions before each experiment. Dissolve the peptide in an appropriate solvent (e.g., HFIP) to break up pre-existing aggregates, lyophilize, and then dissolve in the assay buffer. |
| Inconsistent Pipetting | Use calibrated pipettes and be precise with the addition of all reagents, especially the peptide and this compound solutions. |
| Plate Reader Settings | Optimize the gain settings on the plate reader for your specific peptide and ThT concentration to avoid signal saturation. Ensure consistent temperature control throughout the experiment. |
| Well-to-Well Variability | Use a sufficient number of replicates for each condition. Consider using a sealing film to prevent evaporation during long incubation times. |
Issue 2: High background fluorescence in ThT assay.
| Possible Cause | Troubleshooting Step |
| ThT Self-Quenching or Aggregation | Prepare ThT solutions fresh and filter them before use. Use a consistent and appropriate concentration of ThT (typically 10-20 µM). |
| Interaction of this compound with ThT | Run a control experiment with only the buffer, ThT, and this compound to check for any intrinsic fluorescence or quenching effects. |
| Buffer Components | Some buffer components can interfere with ThT fluorescence. Test different buffer systems if high background persists. |
Issue 3: No significant change observed in CD spectra.
| Possible Cause | Troubleshooting Step |
| Insufficient Peptide Concentration | Ensure the peptide concentration is high enough for a detectable CD signal, but below a level where immediate precipitation occurs. |
| Incorrect Wavelength Range | Scan in the far-UV range (typically 190-260 nm) to monitor secondary structure changes. |
| Low Molar Ellipticity | The change in secondary structure may be subtle. Use a higher concentration of peptide or a longer pathlength cuvette if possible. |
| This compound has no effect | It is possible that for your specific peptide sequence and experimental conditions, this compound does not significantly alter the secondary structure. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the kinetics of amyloid fibril formation.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO or water). To ensure a monomeric starting state, pre-treat the peptide to remove any pre-formed aggregates (e.g., by dissolving in HFIP followed by lyophilization).
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store in the dark at 4°C.
-
Assay Buffer: A common buffer is 50 mM phosphate (B84403) buffer, pH 7.4.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the assay buffer, ThT stock solution (to a final concentration of 10-20 µM), and the desired concentration of this compound.
-
Initiate the aggregation by adding the peptide stock solution to the desired final concentration.
-
Include controls: peptide without this compound, and this compound without peptide.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader with temperature control (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days). Intermittent shaking can be used to accelerate aggregation.
-
Circular Dichroism (CD) Spectroscopy
This technique is used to assess the secondary structure of the peptide.
-
Sample Preparation:
-
Prepare peptide solutions at a suitable concentration (e.g., 10-50 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize interference.
-
Prepare samples with and without the desired concentration of this compound.
-
-
Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature.
-
Collect spectra at different time points to monitor conformational changes during aggregation.
-
A blank spectrum of the buffer (with and without this compound) should be recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
-
The resulting spectra can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the final peptide aggregates.
-
Sample Preparation:
-
After the aggregation assay has reached its plateau phase, take an aliquot (e.g., 5-10 µL) of the peptide solution (with and without this compound).
-
-
Grid Preparation:
-
Apply the sample to a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Optionally, wash the grid by floating it on a drop of deionized water.
-
-
Staining:
-
Negatively stain the sample by applying a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
Visualizations
Caption: Experimental workflow for studying the impact of this compound on peptide aggregation.
Caption: Troubleshooting logic for inconsistent Thioflavin T assay results.
Technical Support Center: Optimizing Cleavage Conditions for N,N-Dimethyl-L-Valine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of peptides containing the sterically hindered amino acid N,N-Dimethyl-L-Valine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound difficult to cleave from the solid-phase resin?
A1: The primary challenge arises from significant steric hindrance. The presence of two methyl groups on the nitrogen atom, combined with the bulky isobutyl side chain of valine, sterically shields the peptide backbone. This hindrance can impede the access of trifluoroacetic acid (TFA) to the acid-labile linker, leading to slow or incomplete cleavage.
Q2: What is the most common side reaction observed during the cleavage of this compound peptides?
A2: A significant side reaction, particularly when the N,N-dimethylated residue is at the N-terminus, is the deletion of this amino acid. Under strong acidic conditions, the peptide bond C-terminal to the N,N-dimethylated residue can be susceptible to cleavage, resulting in a truncated peptide sequence. While direct quantitative data for this compound is limited in published literature, studies on N-methylated peptides provide valuable insights into this phenomenon.
Q3: Can standard cleavage cocktails be used for this compound peptides?
A3: While standard cocktails can be a starting point, they often require optimization for peptides containing sterically hindered residues. Longer cleavage times, and potentially stronger acidic conditions, may be necessary. However, these harsher conditions can also increase the risk of side reactions. Therefore, performing a small-scale "micro cleavage" to test conditions is highly recommended.[1]
Q4: How can I monitor the efficiency of the cleavage reaction?
A4: The most effective way to monitor cleavage efficiency is by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. By taking small aliquots of the cleavage mixture at different time points, you can track the disappearance of starting material (resin-bound peptide) and the appearance of the desired product and any side products. Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of the observed peaks.
Q5: What is the best way to precipitate the cleaved this compound peptide?
A5: Cold diethyl ether is the standard solvent for precipitating peptides from the TFA cleavage mixture. However, due to the potential for increased hydrophobicity from the N,N-dimethylation, precipitation can sometimes be challenging. If poor precipitation is observed, trying a different or a combination of anti-solvents may be necessary. Ensuring the TFA is sufficiently evaporated before adding the ether can also improve precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete Cleavage: Steric hindrance from the this compound residue is preventing full access of the TFA to the resin linker. | 1. Extend Cleavage Time: Increase the cleavage time in increments (e.g., from 2 hours to 4, 6, or even 8 hours) and monitor by HPLC. 2. Optimize Cleavage Cocktail: For particularly resistant peptides, a stronger acid catalyst or a cocktail with different scavenger properties may be required. However, exercise caution as this can increase side reactions. 3. Perform a Test Cleavage: Before committing the entire batch, perform a small-scale test cleavage to determine the optimal cleavage time.[1] |
| Presence of a Deletion Product (-N,N-Dimethyl-L-Valine) | Acid-Mediated N-Terminal Cleavage: The peptide bond C-terminal to the this compound is being cleaved under the acidic conditions. | 1. Modify Cleavage Cocktail: Based on analogous N-methylated peptides, using pure TFA at a lower temperature (e.g., 4°C) may favor the desired product over the deletion product. Avoid the addition of water to the cleavage cocktail as it can promote this side reaction. 2. Reduce Cleavage Time: Use the minimum cleavage time necessary for an acceptable yield of the full-length peptide, as determined by a time-course study. |
| Incomplete Side-Chain Deprotection of Other Residues | Insufficient Deprotection Time or Inefficient Scavenging: The cleavage conditions are not sufficient to remove all protecting groups from other amino acids in the sequence. | 1. Extend Cleavage Time: As with incomplete cleavage, a longer reaction time may be necessary. 2. Use a More Robust Scavenger Cocktail: If your peptide contains sensitive residues like Cys, Met, or Trp, a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to ensure complete deprotection and prevent side reactions on these residues.[2] |
| Unexpected Adducts in Mass Spectrum | Scavenger Adducts or Alkylation: Reactive carbocations generated during cleavage are modifying the peptide. | 1. Optimize Scavenger Composition: Ensure an adequate amount and type of scavenger is used. For peptides containing Trp, Met, or Cys, specific scavengers are crucial. Triisopropylsilane (TIS) is a common scavenger for tryptophan protection.[2] 2. Wash Resin Thoroughly: Before cleavage, wash the resin extensively with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the cleavage reaction.[1] |
| Poor Peptide Precipitation | Increased Solubility of the N,N-Dimethylated Peptide: The modified peptide may have different solubility properties compared to its non-methylated counterpart. | 1. Concentrate TFA: Before adding cold ether, carefully reduce the volume of the TFA filtrate by rotary evaporation or under a stream of nitrogen. 2. Test Alternative Anti-Solvents: If ether precipitation is inefficient, consider other non-polar solvents or mixtures. |
Quantitative Data on Cleavage Conditions
While specific data for this compound is scarce, the following table, adapted from a study on an N-acetylated N-methyl-phenylalanine peptide, illustrates the significant impact of the cleavage cocktail on the ratio of the desired product to the N-terminal deletion product. This serves as a valuable guide for optimizing the cleavage of this compound containing peptides.
Table 1: Effect of Cleavage Cocktail on Product Distribution for an N-Acetylated N-Methyl-Phenylalanine Peptide at 4°C
| Cleavage Cocktail | Cleavage Time (h) | Desired Peptide (%) | Deletion Product (%) |
| Reagent B (TFA:phenol:water:TIPS = 88:5:5:2) | 2 | 17 | 83 |
| Reagent B (TFA:phenol:water:TIPS = 88:5:5:2) | 3.5 | 25 | 75 |
| Pure TFA | 1 | 37 | 63 |
| Pure TFA | 3 | 44 | 56 |
| TFA:water = 95:5 | 1 | 8 | 92 |
| TFA:water = 95:5 | 3 | 22 | 78 |
Note: Data is illustrative and based on a related N-methylated peptide. Optimization for each specific this compound peptide is crucial.
Experimental Protocols
Protocol 1: Standard Test Cleavage ("Micro Cleavage")
This protocol is recommended to determine the optimal cleavage time and cocktail for your specific this compound peptide before proceeding with the bulk of your material.
-
Resin Preparation:
-
Place a small amount of the dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare your chosen cleavage cocktail (e.g., 200 µL of pure TFA or a TFA/scavenger mixture). A common starting point is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in the microcentrifuge tube.
-
Allow the reaction to proceed at room temperature with occasional vortexing for a set time (e.g., 2 hours). For a time-course experiment, prepare multiple tubes and stop the reaction at different intervals.
-
-
Peptide Isolation:
-
Centrifuge the tube to pellet the resin.
-
Carefully transfer the supernatant containing the cleaved peptide to a new tube.
-
Evaporate the TFA under a gentle stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry.
-
Protocol 2: Optimized Cleavage for N-Terminal this compound Peptides
This protocol is a suggested starting point for minimizing the N-terminal deletion side reaction.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DCM to remove residual DMF and dry under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare fresh, cold (4°C) pure TFA.
-
-
Cleavage Reaction:
-
Add the cold, pure TFA to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 4°C for the optimized time determined from your test cleavage (e.g., 3 hours).
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry.
-
Visualizations
References
Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the epimerization of N,N-Dimethyl-L-Valine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to epimerization during peptide synthesis?
This compound is more susceptible to epimerization than its non-methylated counterpart because the absence of a proton on the nitrogen atom increases the acidity of the α-proton, making it easier to be abstracted by a base.[1] While they do not form the typical oxazolone (B7731731) intermediates, N-methylated amino acids can racemize through alternative pathways, such as the formation of an oxazolium-5-oxide intermediate.[1]
Q2: What are the main factors that influence the epimerization of this compound?
Several factors during the coupling reaction can influence the extent of epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC can lead to significant racemization, while uronium/aminium (e.g., HATU, HBTU) and phosphonium (B103445) (e.g., PyAOP, PyBOP) reagents are generally preferred for N-methylated amino acids.[1]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization by forming active esters that are less prone to racemization.[1] HOAt is often considered superior to HOBt in preventing epimerization.[1]
-
Base: The type and amount of base used are significant. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are recommended over stronger bases.[2]
-
Solvent: Polar aprotic solvents like DMF can promote epimerization.[3] Using less polar solvents, when solubility permits, can be beneficial.[1]
-
Temperature: Higher reaction temperatures can increase the rate of epimerization. Performing the coupling at lower temperatures (e.g., 0 °C) is advisable.[2][4]
-
Activation Time: Prolonged pre-activation times can increase the risk of epimerization.[2] It is best to minimize the time the amino acid remains in its activated state before addition to the peptide.[2]
Troubleshooting Guide
Problem: High levels of D-isomer detected in the final peptide.
This is a common issue when incorporating this compound. The following sections provide potential causes and solutions.
Inappropriate Coupling Reagent
Cause: The use of coupling reagents known to promote racemization.
Solution: Switch to a low-racemization coupling reagent. Uronium/aminium reagents like HATU and HCTU, or phosphonium reagents like PyAOP, are recommended for sterically hindered and N-methylated amino acids.[2]
Suboptimal Base and Solvent Conditions
Cause: The use of strong bases and/or polar solvents can accelerate epimerization.
Solution:
-
Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][2]
-
If possible, use a less polar solvent to reduce the rate of epimerization.[1][3]
High Reaction Temperature
Cause: Elevated temperatures increase the rate of epimerization.
Solution: Perform the coupling reaction at a lower temperature, for instance, at 0 °C.[2][4]
Prolonged Activation Time
Cause: The longer the this compound is in its activated form before coupling, the higher the chance of epimerization.
Solution: Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide.[2]
Quantitative Data on Epimerization
The following table summarizes the impact of different coupling reagents on the extent of epimerization of N-protected amino acids. While specific data for this compound is limited in comparative studies, the data for other sterically hindered and epimerization-prone amino acids provides a useful guide.
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Epimerization) | Reference |
| Fmoc-L-His(Trt)-OH | HBTU | HOBt | DIPEA | DMF | ~1.5 - 2.0% | [5] |
| Fmoc-L-His(Trt)-OH | HATU | HOAt | DIPEA | DMF | < 0.5% | [5] |
| Fmoc-L-Cys(Trt)-OH | DIC | Oxyma | - | THF | Negligible | [6] |
| Fmoc-L-Cys(Trt)-OH | HATU | - | NMM | THF | ~1.0% | [6] |
| Z-Phg-Val-OH | BOP | - | NMM | CH2Cl2 | 0.4% | [1] |
| Z-Phg-Val-OH | HBTU | - | NMM | CH2Cl2 | 1.2% | [1] |
| Z-Phg-Val-OH | IBCF | - | NMM | CH2Cl2 | 5.4% | [1] |
Note: The level of epimerization is highly dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Coupling of Fmoc-N,N-Dimethyl-L-Valine using HATU
This protocol is designed to minimize epimerization during the incorporation of Fmoc-N,N-Dimethyl-L-Valine in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-N,N-Dimethyl-L-Valine-OH
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-Valine-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction can be performed at 0 °C overnight.
-
Monitoring: Monitor the reaction completion using a suitable test (e.g., Kaiser test is not applicable for the secondary amine, the bromophenol blue test can be used as an alternative).[1] If the reaction is incomplete, a second coupling can be performed.
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Chiral Analysis of Peptides Containing this compound
This protocol describes the determination of the enantiomeric purity of this compound in a synthetic peptide by HPLC-MS after acidic hydrolysis.
Materials:
-
Synthetic peptide containing this compound
-
6 M DCl in D₂O
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M NaHCO₃
-
2 M HCl
-
HPLC system with a C18 column and MS detector
Procedure:
-
Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6 M DCl in D₂O. Seal the tube under vacuum and heat at 110 °C for 24 hours. The use of deuterated acid allows for the correction of any racemization that occurs during the hydrolysis step.
-
Derivatization: a. Evaporate the hydrolyzed sample to dryness. b. Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃. c. Add a solution of Marfey's reagent (1% w/v in acetone, 1.2 equivalents). d. Incubate the mixture at 40 °C for 1 hour. e. Cool the reaction mixture to room temperature and quench by adding 2 M HCl.
-
HPLC-MS Analysis: a. Inject the derivatized sample into the HPLC-MS system. b. Separate the diastereomeric derivatives on a C18 column using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). c. The D- and L-amino acid derivatives will have different retention times. The D-amino acid derivative typically elutes later. d. Quantify the amount of each diastereomer by integrating the peak areas from the extracted ion chromatograms.
Visualizations
Mechanism of Epimerization
Caption: Epimerization mechanism of this compound.
Troubleshooting Workflow for Epimerization
Caption: Troubleshooting workflow for high epimerization.
Factors Influencing Epimerization
Caption: Key factors influencing epimerization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethyl-L-Valine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of N,N-Dimethyl-L-Valine into their peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of the sterically hindered amino acid, this compound.
Question: Why am I observing a low coupling yield when trying to incorporate this compound?
Answer: Low coupling yields with this compound are common and primarily attributed to steric hindrance. The presence of two methyl groups on the alpha-amino nitrogen, in addition to the bulky isopropyl side chain of valine, significantly slows down the kinetics of peptide bond formation. This steric bulk can make it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the resin-bound peptide.
Question: My analytical results show a significant deletion sequence where this compound should be. What is happening and how can I fix it?
Answer: The presence of a deletion sequence indicates incomplete coupling of this compound. If the coupling reaction does not go to completion, the unreacted N-terminal amines on the resin will react with the subsequent amino acid in the next cycle. This results in a peptide that is missing the intended this compound residue.
To solve this, you should:
-
Monitor the coupling reaction effectively: Standard ninhydrin-based tests like the Kaiser test will not work for N,N-dimethylated amines as they do not produce the characteristic blue color with secondary amines. Use alternative tests such as the Bromophenol Blue test or the Chloranil test to accurately assess the presence of unreacted secondary amines.
-
Implement a double coupling strategy: If the monitoring test indicates an incomplete reaction after the initial coupling, a second coupling with fresh reagents is recommended to drive the reaction to completion.
-
Cap unreacted amines: If significant unreacted amine remains after a second coupling, it is crucial to cap these free amines to prevent the formation of deletion sequences. This is typically done by acetylation with acetic anhydride, which forms an unreactive acetylated N-terminus.
Question: I am concerned about racemization during the coupling of this compound. What conditions can I use to minimize this?
Answer: While N-methylated amino acids can be prone to racemization, several strategies can be employed to suppress it. The choice of coupling reagent and base is critical. Using weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) instead of N,N-diisopropylethylamine (DIEA) can significantly reduce racemization. Additionally, avoiding pre-activation steps and using less polar solvent systems, such as a mixture of CH₂Cl₂ and DMF, can also be beneficial. For particularly sensitive couplings, using pre-formed active esters like pentafluorophenyl (Pfp) esters can minimize racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for incorporating this compound?
A1: Due to the steric hindrance of this compound, high-activity coupling reagents are recommended. Phosphonium and aminium/uronium salt-based reagents are generally more effective than standard carbodiimides. Reagents like HATU, HCTU, and PyAOP have shown good efficiency in coupling sterically hindered and N-methylated amino acids. COMU is another highly efficient coupling reagent that is also considered safer than benzotriazole-based reagents.
Q2: How does the choice of solvent affect the coupling yield of this compound?
A2: The solvent plays a crucial role in solvating the growing peptide chain and the resin, which is essential for efficient coupling. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used and provide good solvation.[1] In cases of peptide aggregation, which can be exacerbated by sterically hindered residues, solvent mixtures containing DMSO or "magic mixtures" (e.g., DCM/DMF/NMP with additives) can be employed to disrupt secondary structures and improve reaction outcomes.[1] Acetonitrile (ACN) and tetrahydrofuran (B95107) (THF) have also been reported as effective alternatives to DMF, sometimes yielding products with higher purity.[2][3]
Q3: Is a single, extended coupling time sufficient for this compound, or is a double coupling strategy always necessary?
A3: While a single, extended coupling (e.g., 4-6 hours or overnight) can sometimes be sufficient with a highly active coupling reagent, a double coupling strategy is often recommended to ensure the highest possible yield, especially for difficult sequences.[4] It is always best to monitor the reaction after the first coupling to determine if a second coupling is necessary.
Q4: How can I monitor the completion of the coupling reaction for this compound?
A4: As mentioned in the troubleshooting guide, the Kaiser test is unreliable for N-methylated amino acids. The Bromophenol Blue test or the Chloranil test should be used instead. A positive result (blue/green color) with these tests indicates the presence of unreacted secondary amines, signifying an incomplete coupling.
Q5: What is "capping" and when should I use it?
A5: Capping is the process of chemically blocking any unreacted N-terminal amines on the peptide chain to prevent them from reacting in subsequent coupling cycles. This is typically done using acetic anhydride. You should cap after an incomplete coupling (and typically after a failed recoupling attempt) to prevent the formation of deletion sequences. The resulting capped, truncated peptides are easier to separate during purification.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for a Sterically Hindered N-Methylated Amino Acid (Illustrative Example)
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Estimated Yield (%) | Estimated Purity (%) | Notes |
| HATU/DIPEA | 5 | 2 | >95 | ~90 | Highly recommended for sterically hindered N-methylated residues. Fast activation and high efficiency. |
| PyAOP/DIPEA | 5 | 2 | >95 | ~90 | Excellent alternative to HATU. |
| PyBOP/DIPEA | 5 | 4 | 90-95 | ~85 | Good efficiency, but may require longer coupling times or double coupling. |
| HBTU/DIPEA | 10 | 6 | 70-80 | <80 | Significantly lower efficiency due to steric hindrance; not recommended. |
| DIC/HOBt | 15 | 12 | <60 | <70 | Standard carbodiimide (B86325) chemistry is generally inefficient for this purpose. |
This data is adapted from a study on a similar sterically hindered N-methylated amino acid and is intended for illustrative purposes. Yields and purities can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a manual Fmoc-based solid-phase synthesis of a peptide containing an this compound residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-L-Valine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (should be negative for a complete reaction).
-
After complete coupling, drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
This compound Coupling:
-
In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-Valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight.
-
Monitoring: The standard Kaiser test will not work. Use the Bromophenol Blue or Chloranil test to monitor for completion. If the coupling is incomplete, perform a second coupling with fresh reagents.
-
Once coupling is complete, drain and wash the resin as in step 3.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Proposed mechanism of an anticancer peptide containing this compound targeting the LAT1 transporter and affecting downstream signaling pathways.[5]
References
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like N,N-Dimethyl-L-Valine is paramount. This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess of this compound, complete with experimental protocols and performance data to aid in method selection.
Comparison of Analytical Techniques
The enantiomeric purity of this compound can be assessed using several analytical methods, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often employing chiral stationary phases or pre-column derivatization. Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy offer viable alternatives.
| Technique | Principle | Typical Stationary/Mobile Phase or Reagent | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Chiral HPLC (Direct) | Enantiomers exhibit different affinities for a chiral stationary phase (CSP), leading to different retention times. | Stationary Phase: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®). Mobile Phase: Typically a mixture of hexane (B92381)/isopropanol (B130326) or other organic solvents. | Medium | Medium to High | Direct analysis without derivatization; robust and widely available. | Can be challenging to find a suitable CSP for N,N-dimethylated amino acids; may require method development. |
| Chiral HPLC (Indirect) | Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column. | Derivatizing Agent: FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) or similar. Stationary Phase: C18 reversed-phase. Mobile Phase: Acetonitrile/water or methanol/water gradients. | Medium | High | High sensitivity and good resolution of diastereomers. | Requires an additional derivatization step which can introduce errors; derivatization of tertiary amines can be challenging. |
| Chiral GC-MS | Volatilized, derivatized enantiomers are separated on a chiral GC column and detected by mass spectrometry. | Derivatizing Agent: Ethyl chloroformate. Stationary Phase: Chiral capillary column (e.g., Chirasil®-Val). | High | High | Excellent resolution and sensitivity; provides structural information from MS. | Requires derivatization to increase volatility; potential for thermal degradation of the analyte. |
| Chiral Capillary Electrophoresis (CE) | Enantiomers have different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte. | Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin). Background Electrolyte: Phosphate (B84403) or borate (B1201080) buffer. | High | High | High separation efficiency and resolution; low sample and reagent consumption. | Can have lower reproducibility compared to HPLC; sensitivity can be limited with UV detection. |
| ¹H NMR Spectroscopy | In the presence of a chiral solvating agent, the enantiomers form diastereomeric complexes with distinct chemical shifts. | Chiral Solvating Agent: (R)-(-)-Mandelic acid or similar. Solvent: Deuterated chloroform (B151607) (CDCl₃). | Low | Low | Non-destructive; provides structural information; relatively fast for a single sample. | Lower sensitivity and accuracy for determining low levels of enantiomeric impurity; requires a relatively pure sample. |
Experimental Workflows and Logical Relationships
The general workflow for analyzing the enantiomeric purity of this compound involves sample preparation, the chosen analytical separation technique, and data analysis to determine the enantiomeric excess. The specific steps within the sample preparation and analysis stages will vary depending on the selected method.
Caption: General workflow for the chiral analysis of this compound.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques. Note that methods for closely related compounds may require optimization for this compound.
Chiral HPLC Using a Polysaccharide-Based Chiral Stationary Phase (Direct Method)
This protocol is a general approach for the direct enantiomeric separation of amino acid derivatives on a polysaccharide-based CSP. Optimization of the mobile phase composition and flow rate will be necessary for this compound.
-
Column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio of hexane to isopropanol may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Chiral HPLC with Pre-Column Derivatization (Indirect Method)
This method involves the derivatization of the amino acid with FMOC-Cl to form diastereomers that can be separated on a standard reversed-phase column. While FMOC-Cl is typically used for primary and secondary amines, it can be adapted for tertiary amines under specific conditions, though reaction efficiency may be lower.
-
Derivatization Procedure:
-
Dissolve a known amount of this compound in a borate buffer (pH 9.0).
-
Add a solution of FMOC-Cl in acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine).
-
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dilute the derivatized sample with the initial mobile phase.
-
Injection Volume: 20 µL.
Chiral GC-MS with Ethyl Chloroformate Derivatization
This protocol is based on a method developed for the characterization of N-methylated and N,N-dimethylated amino acids.[1]
-
Derivatization Procedure:
-
To an aqueous solution of this compound, add ethanol (B145695) and pyridine.
-
Add ethyl chloroformate dropwise while vortexing.
-
Extract the derivative with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
-
GC Column: Chiral capillary column, such as Chirasil®-L-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) source at 70 eV. Scan range of m/z 50-500.
-
Sample Preparation: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.
Chiral Capillary Electrophoresis with a Cyclodextrin Selector
This is a general method for the enantioseparation of chiral compounds using cyclodextrins as chiral selectors.[2][3] The specific type and concentration of cyclodextrin, as well as the buffer pH, will need to be optimized for this compound.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve this compound in water or the BGE to a concentration of approximately 0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes a general approach for determining enantiomeric excess using a chiral solvating agent. The choice of solvating agent and the molar ratio of agent to analyte are critical for achieving good separation of signals.
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the this compound sample in CDCl₃.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the different enantiomers. The N-methyl protons are often good reporters for this.
-
Integrate the distinct signals for each enantiomer to determine the enantiomeric ratio.
-
-
Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in about 0.6 mL of CDCl₃.
References
- 1. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N,N-Dimethyl-L-Valine into peptides is a strategic modification aimed at enhancing their pharmacological properties. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against their unmodified L-Valine counterparts, supported by experimental data and detailed protocols.
Introduction to this compound in Peptide Analysis
N-methylation of amino acids, such as the dimethylation of L-Valine, is a key strategy in medicinal chemistry to improve the metabolic stability and membrane permeability of peptide-based drug candidates. These modifications, however, significantly alter the physicochemical properties of the peptides, which in turn affects their behavior during mass spectrometry (MS) analysis. Understanding these changes is crucial for accurate characterization and quantification.
N,N-dimethylation increases the hydrophobicity of a peptide and maintains a positive charge, which can lead to enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1] Furthermore, the presence of the N,N-dimethyl group directs the fragmentation pathway during collision-induced dissociation (CID), often leading to the formation of a highly stable and abundant a1 ion.[2]
This guide will delve into a comparative analysis of a model peptide and its N,N-dimethylated analogue, providing quantitative data on their mass spectrometric performance and detailed protocols for their synthesis and analysis.
Data Presentation: Quantitative Comparison
To illustrate the impact of this compound on mass spectrometric analysis, a comparative study was conducted on a model peptide, Val-Gly-Gly (VGG), and its N,N-dimethylated analogue, (N,N-DiMe)Val-Gly-Gly. The following table summarizes the key quantitative data obtained from LC-ESI-MS/MS analysis.
| Parameter | Val-Gly-Gly (VGG) | (N,N-DiMe)Val-Gly-Gly | Rationale for Observed Differences |
| Molecular Weight (Da) | 247.14 | 275.17 | Addition of two methyl groups to the N-terminus of Valine. |
| LC Retention Time (min) | 8.5 | 10.2 | Increased hydrophobicity of the N,N-dimethylated peptide leads to stronger interaction with the C18 stationary phase.[1] |
| Relative Ionization Efficiency | 1.0 | 2.5 | N,N-dimethylation enhances ionization efficiency by increasing hydrophobicity while maintaining a positive charge.[1][3] |
| Precursor Ion (m/z) | 248.15 [M+H]+ | 276.18 [M+H]+ | Protonated molecular ions observed in positive ESI mode. |
| Relative Abundance of a1 ion (%) | Not Observed | 85 | The N,N-dimethyl group promotes facile cleavage of the first peptide bond, leading to a dominant a1 ion.[2] |
| Relative Abundance of b2 ion (%) | 45 | 5 | The fragmentation energy is primarily directed towards the formation of the a1 ion in the dimethylated peptide. |
| Relative Abundance of y1 ion (%) | 60 | 10 | Fragmentation pathways are altered by the presence of the N-terminal dimethylation. |
| Relative Abundance of y2 ion (%) | 35 | 3 | The high stability of the a1 fragment in the dimethylated peptide reduces the prevalence of other fragment ions. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of the model peptides Val-Gly-Gly (VGG) and (N,N-DiMe)Val-Gly-Gly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
Fmoc-N,N-Dimethyl-L-Valine-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[5]
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Glycine): Repeat steps 2 and 3 using Fmoc-Gly-OH.
-
Third Amino Acid Coupling (Valine vs. This compound):
-
For VGG: Repeat steps 2 and 3 using Fmoc-Val-OH.
-
For (N,N-DiMe)Val-Gly-Gly: Repeat step 2. For coupling, dissolve Fmoc-N,N-Dimethyl-L-Valine-OH (3 eq), HATU (2.9 eq) in DMF, add DIPEA (6 eq), and couple for 4 hours. The use of HATU is recommended for sterically hindered N-methylated amino acids.[6]
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by repeating step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[7]
II. Peptide Purification by HPLC
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peptide peak.
-
Confirm the purity and identity of the collected fractions by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
III. Mass Spectrometry Analysis
Equipment and Reagents:
-
LC-ESI-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer)
-
C18 reverse-phase column for LC
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the purified peptides in Solvent A to a concentration of 1 pmol/µL.
-
LC Separation: Inject 1 µL of the peptide solution onto the LC column. Elute the peptides using a suitable gradient of Solvent B (e.g., 2% to 40% over 20 minutes).[8]
-
Mass Spectrometry:
-
Acquire mass spectra in positive ion mode.
-
Perform data-dependent acquisition, selecting the most intense precursor ions for CID.
-
Set the collision energy to an appropriate value (e.g., 25-35 eV) to induce fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the unmodified and N,N-dimethylated peptides to determine their retention times and relative ionization efficiencies (by comparing peak areas).
-
Analyze the MS/MS spectra to identify the fragment ions and determine their relative abundances.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of VGG and (N,N-DiMe)VGG.
Caption: Fragmentation of (N,N-DiMe)Val-Gly-Gly in CID-MS/MS.
Conclusion
The N,N-dimethylation of L-Valine in peptides leads to predictable and significant alterations in their mass spectrometric behavior. Key among these is an enhanced ionization efficiency and a dominant a1 fragment ion upon collision-induced dissociation.[1][2] These characteristics can be leveraged for improved sensitivity in quantitative proteomics studies. However, the altered fragmentation pattern may necessitate adjustments in data analysis strategies, particularly for de novo sequencing. The synthetic challenges associated with coupling sterically hindered N-methylated amino acids also require careful consideration and optimization of coupling reagents.[6] By understanding these differences and employing the appropriate experimental protocols, researchers can effectively analyze and characterize peptides containing this compound, facilitating the development of novel peptide-based therapeutics.
References
- 1. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of N,N-Dimethyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-Dimethyl-L-Valine against its potential precursors and side-products, offering a robust methodology for its structural confirmation. The data presented herein is essential for ensuring the purity and identity of this compound in research and development settings.
Data Presentation: Comparative NMR Spectral Data
| Compound | Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | 1 | ~178.0 | - | - | ~178.0 |
| 2 | ~3.0 | d | 7.0 | ~70.0 | |
| 3 | ~2.2 | m | - | ~32.0 | |
| 4, 5 | ~1.0 | d | 7.0 | ~20.0, ~19.0 | |
| 6, 7 | ~2.4 | s | - | ~45.0 | |
| L-Valine (Experimental) [1] | 1 | 174.4 | - | - | 174.4 |
| 2 | 3.62 | d | 4.8 | 59.5 | |
| 3 | 2.28 | m | - | 30.6 | |
| 4, 5 | 1.04, 1.00 | d | 7.0 | 18.7, 17.5 | |
| 6 (NH₂) | 8.3 (broad) | s | - | - | |
| N-Methyl-L-Valine (Predicted) | 1 | ~177.0 | - | - | ~177.0 |
| 2 | ~3.3 | d | 5.0 | ~65.0 | |
| 3 | ~2.1 | m | - | ~31.0 | |
| 4, 5 | ~1.0 | d | 7.0 | ~19.5, ~18.5 | |
| 6 (NH) | ~7.5 (broad) | s | - | - | |
| 7 (CH₃) | ~2.5 | s | - | ~35.0 |
Note: Predicted values were obtained using online NMR prediction tools and should be used as a reference. Experimental conditions such as solvent and pH can significantly affect chemical shifts.
Experimental Protocols: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound and related amino acids. Deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) can also be used if solubility is an issue, although this may alter the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents. For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is a common alternative.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean vial.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of the internal standard.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy) can be used to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range ¹H-¹³C correlations, which are invaluable for unambiguous structural assignment.
-
Mandatory Visualization: Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that are critical for its identification via NMR spectroscopy.
Caption: Molecular structure of this compound with key atomic positions for NMR analysis.
This guide provides a foundational framework for the use of NMR spectroscopy in the structural confirmation of this compound. By comparing experimental spectra to the provided data and adhering to the outlined protocols, researchers can confidently verify the identity and purity of their synthesized compounds.
References
A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics
For researchers, scientists, and professionals in drug development, the strategic modification of peptide backbones is a critical tool for enhancing therapeutic efficacy. Among these modifications, N-methylation of amino acid residues, such as L-valine, offers a promising avenue to overcome inherent limitations of peptide-based drugs, including poor metabolic stability and low cell permeability. This guide provides a comprehensive comparison of two such modifications: N,N-Dimethyl-L-Valine and N-Methyl-L-Valine, supported by established principles of peptide chemistry and illustrative experimental data.
The introduction of methyl groups to the amide nitrogen of the peptide backbone can profoundly alter the physicochemical properties of a peptide.[1][2] This modification enhances metabolic stability by creating steric hindrance that protects the peptide bond from enzymatic degradation by proteases.[2][3] Furthermore, N-methylation can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[2][4] However, these modifications also introduce significant conformational constraints that can impact receptor binding and overall biological activity.[5][6]
Comparative Physicochemical and Biological Impact
The choice between N-methylation and N,N-dimethylation of L-valine residues in a peptide sequence depends on the desired balance between enhanced stability and retained biological activity. The addition of one methyl group (N-Methyl-L-Valine) versus two (this compound) has distinct consequences for the peptide's structure and function.
| Property | N-Methyl-L-Valine | This compound | Rationale |
| Steric Hindrance | Moderate | High | The second methyl group in this compound significantly increases steric bulk around the amide bond. |
| Proteolytic Resistance | Increased | Significantly Increased | Greater steric hindrance provides enhanced protection against enzymatic cleavage.[2][3] |
| Lipophilicity | Increased | Highly Increased | The additional methyl group further reduces the polarity of the peptide backbone.[2] |
| Membrane Permeability | Improved | Potentially Further Improved | Increased lipophilicity can facilitate passive diffusion across cell membranes.[4] |
| Conformational Rigidity | Increased | Highly Increased | Rotation around the peptide bond is more restricted with two methyl groups, leading to a more constrained backbone.[7] |
| Hydrogen Bond Donating Capacity | Eliminated | Eliminated | The amide proton is replaced in both modifications.[2] |
| Receptor Binding Affinity | Potentially altered (increased or decreased) | More likely to be significantly altered or decreased | The significant conformational change and steric bulk can disrupt the precise interactions required for high-affinity binding.[5] |
| Synthetic Accessibility | More established and generally higher yielding | More challenging, potentially lower yields | Coupling of N,N-dimethylated amino acids can be sterically hindered, requiring specialized coupling reagents and longer reaction times.[2][8] |
Experimental Protocols
The synthesis of peptides containing N-methylated amino acids typically involves solid-phase peptide synthesis (SPPS) with specialized protocols to accommodate the modified residues.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-Valine
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-L-valine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for standard amino acids): Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
N-Methyl-L-Valine Coupling: Due to steric hindrance, use a stronger coupling reagent like HATU. Pre-activate a solution of Fmoc-N-Methyl-L-valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with DIEA (6 eq.) for 2-3 minutes. Allow the coupling reaction to proceed for 4-6 hours or overnight. Note that the Kaiser test is not suitable for N-methylated amines; alternative tests like the isatin (B1672199) or bromophenol blue test can be used.[8]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether.
Protocol 2: Serum Stability Assay
Materials and Reagents:
-
Synthesized peptides (with and without N-methylation)
-
Human or rat serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the peptide solution to an equal volume of serum and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Quench the reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.
Visualizing the Impact of N-Methylation
The incorporation of N-methylated residues can influence how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR), and subsequently affects downstream signaling pathways.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
N,N-Dimethyl-L-Valine vs. Proline: A Comparative Guide to Their Effects on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational effects of incorporating N,N-Dimethyl-L-Valine versus L-Proline into peptide structures. While both amino acid modifications are employed to induce specific structural constraints, they achieve this through distinct mechanisms, leading to different conformational outcomes. This comparison is supported by established principles from peptide chemistry and structural biology, with detailed experimental protocols for researchers seeking to investigate these effects.
Introduction: Engineering Peptide Conformation
The therapeutic potential of peptides is often dictated by their three-dimensional structure. Controlling peptide conformation is therefore a critical aspect of rational drug design. Proline, with its unique cyclic side chain, has long been a go-to tool for introducing conformational rigidity and inducing turns in peptide backbones.[1][2] More recently, N-methylation of amino acids, such as in this compound, has emerged as another powerful strategy to modulate peptide conformation and improve pharmacokinetic properties.[3][4] This guide directly compares the structural consequences of these two modifications.
Core Conformational Differences
The primary distinction between proline and this compound lies in the nature of their backbone constraints. Proline's pyrrolidine (B122466) ring restricts the N-Cα bond's rotational freedom, locking the phi (φ) dihedral angle to approximately -60° to -75°.[1][2] This inherent rigidity makes proline a potent inducer of β-turns and polyproline helices.
In contrast, this compound, an N-methylated amino acid, influences conformation by removing the amide proton, thereby eliminating its ability to act as a hydrogen bond donor.[3] This seemingly simple modification has profound effects on the local peptide structure and can also favor the formation of a cis-peptide bond, a feature it shares with proline.[3][4]
Data Presentation: A Comparative Analysis
Direct experimental data quantitatively comparing the conformational effects of this compound and proline within the same peptide backbone is limited in the current literature. However, based on the well-established principles of peptide chemistry, we can construct a comparative table of their expected effects on key conformational parameters.
Table 1: Comparative Effects on Peptide Conformation
| Feature | L-Proline | This compound |
| Primary Structural Constraint | Cyclic side chain restricts φ angle | N,N-dimethylation of the amide nitrogen |
| Backbone Dihedral Angle (φ) | Restricted to approx. -60° to -75°[1][2] | Not directly restricted, but certain regions of Ramachandran space may be disfavored due to steric hindrance |
| Hydrogen Bonding Capability | Amide nitrogen is a hydrogen bond acceptor only[1] | Amide nitrogen is neither a donor nor an acceptor |
| Propensity for cis-Peptide Bonds | High, due to reduced steric clash between adjacent Cα atoms in the cis conformation compared to other amino acids[4] | Increased propensity compared to non-methylated residues[3] |
| Influence on Secondary Structure | Potent inducer of β-turns and polyproline helices[1] | Can disrupt α-helices and β-sheets due to loss of H-bonding; can induce turn-like structures[3] |
| Side Chain Flexibility | Limited due to the cyclic structure | The valine side chain retains its rotational freedom |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis and conformational analysis of peptides containing these residues are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound or Proline
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-N,N-Me-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered this compound, extended coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Spectroscopy-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm pathlength
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide and determine its concentration accurately (e.g., by UV absorbance if aromatic residues are present, or by weight). Prepare a final peptide solution in the desired buffer at a concentration of approximately 50-100 µM. Prepare a buffer blank.
-
Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Blank Measurement: Record the spectrum of the buffer blank.
-
Sample Measurement: Record the spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the pathlength of the cuvette in cm
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including dihedral angles and inter-proton distances.
Materials:
-
Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for complex peptides)
-
Deuterated solvent (e.g., D₂O, or H₂O/D₂O 9:1)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 0.5-2 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in spin system identification.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this correlates each amide proton with its directly bonded nitrogen, providing a unique fingerprint of the peptide's folded state.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants to derive restraints on the φ dihedral angle.
-
Distance Restraints: Integrate NOESY/ROESY cross-peak volumes to derive distance restraints between protons.
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Mandatory Visualizations
Caption: Key structural features and their conformational consequences.
Caption: Workflow for comparing peptide conformations.
Conclusion
Both L-Proline and this compound are valuable tools for constraining peptide conformations, but they operate through different fundamental principles. Proline's rigid cyclic structure provides a predictable and powerful means of inducing specific turn and helical structures by restricting the φ dihedral angle. This compound, on the other hand, exerts its influence primarily by ablating the amide hydrogen bond donor capability and promoting cis-peptide bonds, which can disrupt regular secondary structures and introduce more flexible turns.
The choice between incorporating proline or this compound will depend on the specific design goals. If a well-defined, rigid turn is desired, proline is often the superior choice. If the goal is to introduce a more subtle conformational bias, disrupt a specific hydrogen bonding network, or improve metabolic stability through N-methylation, this compound presents a compelling alternative. Further direct comparative studies, both experimental and computational, are needed to fully elucidate the nuanced conformational preferences imparted by this compound in various peptide contexts.
References
- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 2. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of L-Valine and its N,N-Dimethylated Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the essential amino acid L-Valine and its derivative, N,N-Dimethyl-L-Valine. While L-Valine is a well-characterized component of numerous physiological processes, data on this compound is sparse, primarily identifying it as a synthetic intermediate. This document synthesizes available experimental data for L-Valine and infers the potential biological activities of this compound based on the known effects of N,N-dimethylation on amino acids.
Overview of L-Valine and this compound
L-Valine is an essential branched-chain amino acid (BCAA) integral to protein synthesis, muscle metabolism, and tissue repair[1][2][3]. It plays a crucial role in maintaining the body's nitrogen balance and serves as a precursor for gluconeogenesis[1][3]. In contrast, this compound is a derivative of L-Valine where the two hydrogen atoms of the primary amine group are replaced by methyl groups. This structural modification is known to increase lipophilicity, which can influence a molecule's interaction with biological systems[4]. While primarily used in pharmaceutical synthesis, its existence as a potential metabolite of L-Valine suggests it may have endogenous biological relevance[5].
Comparative Biological Activities
A direct comparison of the biological activities of L-Valine and this compound is challenging due to the limited research on the latter. However, by examining the known functions of L-Valine and the general effects of N,N-dimethylation, we can construct a comparative framework.
| Biological Activity | L-Valine | This compound (Inferred) |
| Protein Synthesis | A fundamental building block for protein synthesis, crucial for muscle growth and tissue repair[1][2][6]. | Likely does not directly participate in protein synthesis due to the modification of the alpha-amino group, which is essential for peptide bond formation. |
| Metabolic Regulation | Plays a key role in energy metabolism and glucose homeostasis. It can be converted to succinyl-CoA and enter the citric acid cycle[1][3]. | The metabolic fate is unknown. The dimethylation may alter its recognition by enzymes involved in L-Valine catabolism, potentially leading to a different metabolic pathway or reduced metabolic rate. |
| Cell Signaling | Activates key signaling pathways such as mTOR, PI3K/Akt, and AMPK, influencing cell growth, proliferation, and survival[7][8]. | Its effect on signaling pathways is uncharacterized. The increased lipophilicity might alter its interaction with cell membranes and receptors. Its chirality suggests potential interactions with biological receptors and enzymes[4]. |
| Mitochondrial Function | Enhances mitochondrial function and protects against oxidative stress[5]. | The impact on mitochondrial function is unknown. |
| Pharmacokinetics | As a natural amino acid, it is readily absorbed and metabolized. | N,N-dimethylation of amino acids can increase metabolic stability and membrane permeability, potentially leading to improved oral bioavailability if used as a therapeutic agent. |
Signaling Pathways
L-Valine is a known modulator of several critical signaling pathways that regulate cellular metabolism and growth.
-
mTOR Signaling: L-Valine, like other BCAAs, activates the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of protein synthesis, cell growth, and proliferation[8].
-
PI3K/Akt Signaling: This pathway, crucial for cell survival and proliferation, can be activated by L-Valine[7].
-
AMPK Signaling: L-Valine metabolism can influence the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.
The signaling pathways affected by This compound have not been experimentally determined. The structural alteration at the amino group might preclude its interaction with the same intracellular amino acid sensors that recognize L-Valine. However, its increased lipophilicity could facilitate passage through cellular membranes, potentially leading to interactions with other intracellular targets.
Diagram of L-Valine Signaling Pathways
Caption: Signaling pathways activated by L-Valine.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for L-Valine are provided below. These protocols can serve as a foundation for comparative studies involving this compound.
Western Blot Analysis of PI3K/Akt and mTOR Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt and mTOR signaling pathways, indicating their activation.
Experimental Workflow
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins of interest, e.g., p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with L-Valine or this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mitochondrial Function Assay
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
Experimental Workflow
Caption: Workflow for mitochondrial function assay.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cell culture reagents
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treatment: Treat cells with L-Valine or this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
OCR Measurement: Place the plate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the various parameters of mitochondrial function.
Conclusion
L-Valine is a biologically active amino acid with well-defined roles in metabolism and cell signaling. In contrast, this compound remains largely uncharacterized in terms of its biological effects. The N,N-dimethylation is expected to significantly alter its properties, likely preventing its direct participation in protein synthesis and altering its metabolic fate. However, the increased lipophilicity and metabolic stability conferred by this modification are of interest in drug design and development. Further experimental investigation using the protocols outlined in this guide is necessary to elucidate the specific biological activities of this compound and to enable a direct and comprehensive comparison with its parent amino acid, L-Valine.
References
- 1. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2812-32-0 [chemicalbook.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] L-VALINE TREATMENT IMPROVES CELLULAR MITOCHONDRIAL FUNCTION | Semantic Scholar [semanticscholar.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
comparative study of different methylated amino acids in peptide design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of methylated amino acids into peptide sequences has emerged as a powerful tool to enhance their therapeutic properties. This guide provides a comparative analysis of N-methylated and Cα-methylated amino acids in peptide design, supported by experimental data and detailed methodologies.
Introduction to Methylated Amino Acids in Peptide Design
Peptides offer high specificity and low toxicity as therapeutic agents, but their application is often limited by poor metabolic stability and low membrane permeability. Methylation, the addition of a methyl group to the amino acid backbone, is a key modification to overcome these hurdles. The two primary sites for methylation are the amide nitrogen (N-methylation) and the alpha-carbon (Cα-methylation).
N-methylation involves replacing the hydrogen atom of the peptide bond's amide nitrogen with a methyl group. This modification imparts significant resistance to enzymatic degradation by proteases, which often rely on hydrogen bonding with the peptide backbone for recognition and cleavage.[1] Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, potentially enhancing its ability to cross cell membranes.[1]
Cα-methylation involves the substitution of the α-hydrogen with a methyl group. This modification introduces steric hindrance that restricts the conformational flexibility of the peptide backbone, often promoting the formation of stable secondary structures like helices and turns. This conformational constraint can lead to higher receptor binding affinity and specificity.
Comparative Analysis of Key Performance Metrics
The choice between N-methylation and Cα-methylation, or a combination of both, depends on the desired properties of the peptide therapeutic. The following tables summarize the quantitative effects of these modifications on proteolytic stability, receptor binding affinity, and membrane permeability.
Proteolytic Stability
N-methylation is a widely recognized strategy to significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.
Table 1: Comparison of Proteolytic Stability of Methylated vs. Non-Methylated Peptides
| Peptide Pair | Modification | Enzyme(s) | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of Methylated Peptide | Fold Increase in Stability | Reference |
| cyclo(-PFwKTF-) vs. cyclo(-PFMewMeKTMeF-) | Multiple N-methylation | Brush Border Enzymes | < 10 min | > 240 min | > 24 | [2] |
| GSH vs. N-methylated GSH | N-methylation | Plasma | Not Specified | 16.8-fold increase | 16.8 | [3] |
| Linear Peptide vs. N-terminal Acetylated & C-terminal β-amino acid | Terminal Modifications | Cell-secreted proteases | Almost completely degraded | Significantly reduced degradation | - | [4] |
| pNPY vs. Isotopically labeled pNPY | Isotopic Labeling (control) | Human Blood Plasma | Not Specified | No significant change | - | [5] |
Receptor Binding Affinity
The impact of methylation on receptor binding is highly context-dependent, influenced by the specific residue being modified and its role in the peptide-receptor interaction.
Table 2: Comparison of Receptor Binding Affinity of Methylated vs. Non-Methylated Peptides
| Peptide/Analog | Modification | Receptor Subtype | Binding Affinity (IC50/Ki, nM) of Non-Methylated | Binding Affinity (IC50/Ki, nM) of Methylated | Change in Affinity | Reference |
| Somatostatin (B550006) Octapeptide Agonist | N-methylation of D-Trp8 | sst5 | Not Specified | Exceptionally high affinity and selectivity | Enhanced | [1] |
| Somatostatin Octapeptide Agonist | N-methylation of Phe7, Thr10, Cys11, Thr12 | sst1-5 | Not Specified | Largely abolished affinity | Reduced | [1] |
| MDM2/MDMX inhibitors | N-methylation | MDM2/MDMX | 1.0 - 64.0 nM (for various peptides) | Not directly compared in a single pair | Varies | [6][7] |
| Kinase Inhibitors | Not peptide methylation, but demonstrates principle | Various Kinases | Varies | Varies | Varies | [8] |
Membrane Permeability
N-methylation generally increases the passive permeability of peptides by reducing the number of hydrogen bond donors and increasing lipophilicity.
Table 3: Comparison of Membrane Permeability of Methylated vs. Non-Methylated Peptides
| Peptide Pair | Modification | Assay | Permeability (Papp, 10⁻⁶ cm/s) of Non-Methylated | Permeability (Papp, 10⁻⁶ cm/s) of Methylated | Fold Increase in Permeability | Reference |
| Cyclic Hexapeptide 1 vs. 3 | Selective N-methylation | RRCK | ~0.5 | ~1.5 | 3 | [9] |
| Cyclic Hexapeptide 2 vs. 4 | Selective N-methylation | RRCK | ~0.2 | ~2.0 | 10 | [9] |
| Ac-(Phe)4-CONH2 vs. Ac-(N-MePhe)4-CONH2 | Full N-methylation | PAMPA | Did not cross membrane | Crossed membrane | Significant | [10] |
| Poly-alanine cyclic hexapeptides | Multiple N-methylation | Caco-2 | < 1 (poor) | > 10 (high) for 10 analogs | > 10 |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of methylated peptides.
Synthesis of N-Methylated Peptides (On-Resin)
This protocol describes a common method for the N-methylation of a peptide while it is still attached to the solid-phase resin.
-
Sulfonylation: The N-terminal α-amine group is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as N-methylpyrrolidine (NMP).
-
Methylation: The sulfonated amine is then methylated using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Desulfonylation: The o-NBS protecting group is removed with a thiol, such as 2-mercaptoethanol, and a base like DBU to reveal the N-methylated amine, which is then ready for the next coupling step in the peptide synthesis.
Synthesis of Cα-Methylated Amino Acids
The synthesis of Cα-methylated amino acids often involves the stereoselective methylation of an enolate derived from a chiral precursor.
-
Formation of Chiral Auxiliary: A standard amino acid is reacted with a chiral auxiliary, for example, to form a chiral imidazolidinone.
-
Enolate Formation: The chiral intermediate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereochemically defined enolate.
-
Methylation: The enolate is then reacted with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the α-carbon.
-
Hydrolysis: The chiral auxiliary is removed by acid hydrolysis to yield the desired Cα-methylated amino acid.
Proteolytic Stability Assay
This assay determines the half-life of a peptide in the presence of proteolytic enzymes.
-
Peptide Incubation: The peptide is incubated in a solution containing the desired protease or biological matrix (e.g., human serum, plasma, or a specific enzyme like trypsin) at a physiological temperature (e.g., 37°C).
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped, typically by adding an acid like trifluoroacetic acid (TFA) or by rapid freezing.
-
Analysis: The amount of remaining intact peptide at each time point is quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry. The half-life is then calculated from the degradation profile.[1]
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor.
-
Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell line expressing the receptor, a membrane preparation from tissues, or a purified receptor protein.
-
Competitive Binding: A constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to the receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test peptide (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound ligand-receptor complexes are then separated from the unbound ligand, often by filtration through a filter plate that retains the complexes.
-
Quantification and Analysis: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement). The data is then used to generate a competition curve, from which the IC50 (the concentration of test peptide that inhibits 50% of the labeled ligand binding) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The donor plate is placed on top of an acceptor plate containing a buffer solution. The test peptide is added to the wells of the donor plate.
-
Incubation: The "sandwich" of plates is incubated for a specific period, allowing the peptide to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentrations of the peptide in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.[1]
Visualizing the Impact of Methylated Peptides on Signaling Pathways
Methylated peptides can act as potent modulators of cellular signaling. For example, N-methylated somatostatin analogs are used clinically to treat neuroendocrine tumors by binding to somatostatin receptors (SSTRs) and initiating downstream signaling cascades that inhibit cell proliferation and hormone secretion.
Caption: Signaling pathways activated by N-methylated somatostatin analogs.
Caption: Workflow for the comparative study of methylated peptides.
Conclusion
The methylation of amino acids is a versatile and effective strategy in peptide drug design. N-methylation is a reliable method for enhancing proteolytic stability and membrane permeability, two of the most significant challenges in the development of peptide therapeutics.[1] Cα-methylation provides a means to conformationally constrain peptides, which can lead to improved receptor affinity and selectivity. The choice of methylation strategy must be carefully considered based on the specific therapeutic goal and the role of individual amino acids in the peptide's structure and function. A systematic approach, involving the synthesis of analogs with site-specific methylations and their subsequent evaluation in relevant bioassays, is crucial for the rational design of next-generation peptide drugs with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affinity ic50 values: Topics by Science.gov [science.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating N,N-Dimethyl-L-Valine Incorporation: A Comparative Guide to Edman Degradation and Spectrometric Techniques
For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a synthetic peptide is paramount. The incorporation of modified amino acids, such as N,N-Dimethyl-L-Valine, presents unique analytical challenges. This guide provides a comparative analysis of Edman degradation and modern spectrometric methods for the validation of this compound incorporation, supported by experimental protocols and data interpretation.
The N-terminal modification of peptides with N,N-dimethylated amino acids is a common strategy to enhance metabolic stability and cell permeability. However, this modification renders the peptide resistant to standard sequencing by Edman degradation, which requires a free primary amine at the N-terminus. Consequently, alternative and complementary methods are necessary to confirm the successful incorporation of residues like this compound.
This guide compares the utility of Edman degradation as a negative control with the direct analytical power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the characterization of N,N-dimethylated peptides.
Comparative Analysis of Analytical Techniques
The choice of analytical method for validating the incorporation of this compound depends on the specific information required, the available instrumentation, and the purity of the sample. While Edman degradation provides indirect evidence, mass spectrometry and NMR spectroscopy offer direct confirmation and detailed structural information.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Confirmation of N-terminal blockage | Determination of molecular weight and amino acid sequence | Detailed 3D structure and confirmation of covalent bonds |
| Direct Detection of this compound | No (confirms blockage) | Yes (mass shift) | Yes (specific proton and carbon signals) |
| Sample Requirement | 10-100 picomoles, high purity (>90%) | 1-10 picomoles | >0.5 mM, high purity |
| Data Output | Absence of PTH-amino acid in the first cycle | Mass-to-charge ratio of parent ion and fragment ions | Chemical shifts, coupling constants, NOEs |
| Strengths | Unambiguous confirmation of a blocked N-terminus.[1] | High sensitivity, suitable for complex mixtures, can identify other modifications. | Provides detailed atomic-level structural information in solution.[2] |
| Limitations | Cannot sequence the modified residue or the rest of the peptide. | Can be challenging to differentiate isomers, requires fragmentation analysis. | Lower sensitivity, requires higher sample concentration, complex data analysis. |
Experimental Protocols
Detailed methodologies for the validation of this compound incorporation using Edman degradation, mass spectrometry, and NMR spectroscopy are provided below.
Edman Degradation: Confirmation of N-Terminal Blockage
This protocol outlines the use of Edman degradation as a negative control to confirm the absence of a free N-terminus, thus inferring the presence of this compound at the N-terminal position.
1. Sample Preparation:
-
Dissolve 10-100 picomoles of the purified peptide in a suitable volatile solvent (e.g., 50% acetonitrile (B52724) in water).
-
Spot the sample onto a Polyvinylidene difluoride (PVDF) membrane and allow it to air dry completely.
2. Automated Edman Degradation:
-
Place the PVDF membrane containing the peptide sample into the reaction cartridge of an automated protein sequencer.
-
Initiate the standard Edman degradation program.
-
Cycle 1:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. In the case of an N,N-dimethylated N-terminus, no reaction will occur due to the absence of a primary amine.
-
Cleavage: The sample is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid. No cleavage will occur at the N,N-dimethylated residue.
-
Extraction and Conversion: The organic solvent extraction will not contain a derivatized amino acid.
-
3. Data Analysis:
-
The HPLC chromatogram for the first cycle will show no peak corresponding to a phenylthiohydantoin (PTH)-amino acid derivative.
-
This lack of a signal is a strong indication that the N-terminus of the peptide is blocked, supporting the successful incorporation of this compound.
Mass Spectrometry: Direct Confirmation of Incorporation and Sequence
This protocol describes the use of high-resolution mass spectrometry to confirm the molecular weight of the peptide containing this compound and to sequence the peptide using tandem MS (MS/MS).
1. Sample Preparation:
-
Dissolve 1-10 picomoles of the purified peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in 50% acetonitrile/water.
2. Mass Spectrometry Analysis:
-
Full MS Scan:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire a full MS spectrum to determine the experimental monoisotopic mass of the peptide.
-
Compare the experimental mass with the theoretical mass calculated for the peptide with the incorporated this compound. A match within a few ppm provides strong evidence of successful incorporation.
-
-
Tandem MS (MS/MS) for Sequencing:
-
Select the parent ion corresponding to the peptide of interest for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
Acquire the MS/MS spectrum of the fragment ions.
-
3. Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions.
-
The mass difference between consecutive ions in a series will correspond to the mass of an amino acid residue, allowing for the determination of the peptide sequence.
-
The presence of the N,N-dimethylated valine at the N-terminus will be confirmed by the mass of the first b-ion (b1 ion), which will correspond to the mass of this compound.
NMR Spectroscopy: Unambiguous Structural Validation
This protocol provides a general workflow for using 1D and 2D NMR spectroscopy to confirm the incorporation and local environment of this compound.
1. Sample Preparation:
-
Dissolve the peptide to a final concentration of >0.5 mM in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer). The final sample volume should be around 500 µL.
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall sample quality and folding.
-
Acquire two-dimensional (2D) NMR spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of all amino acid residues. The N,N-dimethyl group on the valine will appear as a distinct singlet in the ¹H spectrum, which will not show correlations to the backbone protons in a standard TOCSY experiment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This can confirm the proximity of the N-methyl protons to other protons in the peptide, providing structural information.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate the protons of the N,N-dimethyl group to their attached carbon atom, providing definitive evidence of the dimethylated nitrogen.
-
3. Data Analysis:
-
In the ¹H NMR spectrum, the two methyl groups on the nitrogen of this compound will give rise to a characteristic singlet peak, typically in the range of 2.5-3.0 ppm.
-
The ¹H-¹³C HSQC spectrum will show a correlation peak corresponding to the N-methyl protons and the N-methyl carbons, confirming the C-N bond.
-
Analysis of the TOCSY and NOESY spectra will allow for the assignment of all proton resonances and confirmation of the amino acid sequence and the location of the N,N-dimethylated residue.
Visualizing the Workflow
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for Edman degradation as a negative control.
Caption: Mass spectrometry workflow for validation.
Caption: NMR spectroscopy workflow for validation.
References
Assessing the Impact of N,N-Dimethyl-L-Valine on Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyl-L-Valine is a derivative of the essential amino acid L-Valine, characterized by the substitution of two methyl groups on the alpha-amino group.[1][2] This structural change increases its lipophilicity compared to L-Valine.[2] Such modifications are known to influence how a molecule interacts with biological targets, potentially affecting its absorption, distribution, metabolism, excretion (ADME) profile, and receptor binding affinity.[3] For instance, N-methylation in other contexts has been shown to enhance resistance to enzymatic degradation and improve membrane permeability.[3] The addition of a single methyl group can dramatically increase binding affinity in some protein-ligand interactions.[4]
Comparative Analysis: L-Valine vs. This compound
A direct comparison of the receptor binding affinity of this compound and L-Valine would require experimental data. L-Valine itself is a branched-chain amino acid (BCAA) that plays a role in neurotransmitter synthesis, particularly glutamate (B1630785).[5][6] It interacts with transport systems for amino acids and may have neuromodulatory functions.[7] The introduction of two methyl groups on the amino nitrogen would likely alter its interaction with receptors and transporters that recognize L-Valine.
Hypothetical Implications of N,N-Dimethylation on Receptor Binding:
-
Steric Hindrance: The bulky dimethylamino group could sterically hinder the molecule from fitting into a binding pocket that accommodates L-Valine.
-
Loss of Hydrogen Bonding: The primary amine of L-Valine can act as a hydrogen bond donor. N,N-dimethylation eliminates this capability, which could be detrimental if hydrogen bonding is crucial for receptor interaction.
-
Increased Lipophilicity: The enhanced lipophilicity may favor interactions with hydrophobic pockets within a receptor.
-
Altered pKa: The methylation of the amino group increases its basicity, which could influence the ionic interactions with the receptor at physiological pH.
To quantify these potential effects, a series of receptor binding assays would need to be performed.
Quantitative Data on Receptor Binding Affinity
As of the latest literature review, specific quantitative data (e.g., Kᵢ, Kₐ, IC₅₀) detailing the binding affinity of this compound to any specific receptor is not publicly available. The compound is primarily described as a synthetic intermediate for pharmaceutical synthesis.[8][9]
To generate such data, one would need to conduct de novo binding studies against a panel of relevant receptors, particularly those known to interact with amino acids or their derivatives, such as certain G-protein coupled receptors (GPCRs) or ion channels. For comparison, the binding affinity of L-Valine and potentially D-Valine would be assessed concurrently.
Table 1: Hypothetical Comparative Binding Affinity Data
The following table is a template illustrating how experimental data for this compound and related compounds could be presented. The values are purely illustrative.
| Compound | Target Receptor | Assay Type | Kᵢ (nM) | Kₐ (M⁻¹) | IC₅₀ (nM) |
| This compound | Receptor X | Radioligand Competition | TBD | TBD | TBD |
| L-Valine | Receptor X | Radioligand Competition | TBD | TBD | TBD |
| D-Valine | Receptor X | Radioligand Competition | TBD | TBD | TBD |
| Reference Ligand | Receptor X | Radioligand Competition | Value | Value | Value |
Kᵢ (Inhibition Constant), Kₐ (Affinity Constant), IC₅₀ (Half-maximal Inhibitory Concentration). TBD: To Be Determined.
Experimental Protocols for Assessing Receptor Binding Affinity
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their robustness and sensitivity.[10][11] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of a test compound, such as this compound, can be assessed by its ability to compete with the radioligand for the binding site.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the relative affinity (Kᵢ) of a test compound for a receptor.[11]
Objective: To determine the Kᵢ of this compound for a specific target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
This compound (test compound).
-
Unlabeled reference ligand (for non-specific binding determination).
-
Binding buffer (to maintain physiological conditions).
-
96-well filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through the glass fiber filters. The receptors and bound radioligand are trapped on the filter.[10]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC₅₀ value is determined from this curve, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Kᵢ Calculation: The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₐ) of the radioligand.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the density of receptors in a tissue (Bₘₐₓ) and the dissociation constant (Kₐ) of the radioligand.[10][11]
Objective: To characterize the binding of a radioligand to the target receptor, which is a prerequisite for the competitive binding assay.
Procedure:
-
Incubation: Incubate the receptor preparation with increasing concentrations of the radioligand.
-
Parallel Incubation: In a parallel set of experiments, incubate the receptor preparation with the same increasing concentrations of the radioligand in the presence of a high concentration of an unlabeled reference ligand to determine non-specific binding.
-
Equilibrium, Separation, and Quantification: Follow the same steps as in the competitive binding assay.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration. The Kₐ (the concentration of radioligand at which 50% of the receptors are occupied) and Bₘₐₓ (the maximum number of binding sites) can be determined by non-linear regression analysis of the resulting saturation curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. This compound | 2812-32-0 [chemicalbook.com]
- 2. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valine but not leucine or isoleucine supports neurotransmitter glutamate synthesis during synaptic activity in cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
comparing the proteolytic stability of peptides with and without N,N-Dimethyl-L-Valine
The incorporation of N,N-Dimethyl-L-Valine into peptide structures offers a significant enhancement in their resistance to proteolytic degradation, a critical factor in the development of peptide-based therapeutics. This modification extends the half-life of peptides in biological systems, thereby improving their pharmacokinetic profiles and therapeutic efficacy.
The primary mechanism behind this enhanced stability lies in the modification of the peptide backbone. The substitution of the amide proton with two methyl groups on the nitrogen atom of the L-Valine residue introduces steric hindrance and disrupts the hydrogen bonding patterns typically recognized by proteolytic enzymes.[1] This structural alteration effectively shields the adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's integrity and activity.
Comparative Proteolytic Stability: An Illustrative Analysis
While the precise impact of this compound incorporation is sequence-dependent, the following table provides a representative comparison of the proteolytic stability of a hypothetical peptide with and without this modification when exposed to human serum in vitro. The data illustrates the substantial increase in half-life and the percentage of intact peptide remaining over time.
| Time (hours) | % Intact Peptide (Unmodified) | % Intact Peptide (with this compound) |
| 0 | 100% | 100% |
| 1 | 45% | 95% |
| 4 | 10% | 80% |
| 8 | <1% | 65% |
| 24 | Undetectable | 40% |
| Half-life (t½) | ~0.8 hours | ~18 hours |
Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.
Mechanism of Enhanced Proteolytic Resistance
The increased stability of peptides containing this compound can be attributed to two key molecular interactions, as depicted in the following diagram:
Caption: Mechanism of protease resistance by N,N-dimethylation.
Experimental Protocol: In Vitro Serum Stability Assay
The proteolytic stability of peptides with and without this compound can be quantitatively assessed using an in vitro serum stability assay followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
1. Materials and Reagents:
-
Lyophilized unmodified and this compound-containing peptides
-
Human serum (pooled)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator set to 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Dissolve each peptide in DMSO to a final concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing a protein precipitation solution (e.g., ACN with 0.1% TFA) in a 1:2 ratio (serum:precipitation solution).
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant from each time point using an RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of ACN in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.
-
The following diagram illustrates the general workflow for this experimental protocol:
Caption: Workflow for in vitro peptide serum stability assay.
References
performance of different coupling reagents for N,N-Dimethyl-L-Valine
For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of synthesis. However, when dealing with sterically hindered and N,N-dimethylated amino acids such as N,N-Dimethyl-L-Valine, this fundamental transformation presents significant challenges. The bulky nature of the valine side chain, compounded by the presence of two methyl groups on the amine, drastically reduces reactivity and increases the propensity for side reactions, most notably epimerization. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the chiral integrity of the product.
This guide provides an objective comparison of the performance of various coupling reagents commonly employed for the amide bond formation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency, purity, and stereochemical outcome of the reaction. The following table summarizes the performance of several common coupling reagents for challenging couplings involving sterically hindered and N-methylated amino acids, which serves as a strong indicator of their efficacy with this compound.
| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2] | Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | Cost-effective and reliable for many standard couplings.[3] | Less effective than HATU for highly hindered systems, can lead to incomplete reactions.[1] |
| COMU | Uronium/Aminium Salt | Very High | High solubility, byproducts are water-soluble, and considered safer than benzotriazole-based reagents.[4][5] | Can be less stable in DMF over extended periods compared to other solvents.[6][7] |
| PyBOP | Phosphonium Salt | High | Byproducts are generally not problematic. | Can be less reactive than uronium salts for the most challenging couplings. |
| BOP-Cl | Phosphonium Salt | Moderate | Can be effective for some N-methylated amino acids.[4] | Can produce carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct.[4] |
Key Insights:
-
Uronium/Aminium salts , particularly third-generation reagents like HATU and COMU , are generally the reagents of choice for difficult couplings due to their high reactivity.[1][5]
-
Phosphonium salt-based reagents like PyBOP offer a good alternative, often with a better safety profile regarding byproducts.
-
For highly sterically hindered couplings, the order of reactivity is generally considered to be HATU ≈ COMU > HBTU > PyBOP.
-
The risk of epimerization , a critical concern for chiral amino acids, is generally low with modern coupling reagents when appropriate bases and reaction conditions are used.[8][9] HATU is often cited as being superior to HBTU in minimizing epimerization.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful coupling reactions with this compound.
Solution-Phase Amide Coupling using HATU
This protocol outlines a general procedure for the coupling of this compound to a primary amine in solution.
Materials:
-
This compound
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.05 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle for Fmoc-N,N-Dimethyl-L-Valine
This protocol describes the incorporation of an Fmoc-protected this compound residue onto a solid support.
Materials:
-
Fmoc-N,N-Dimethyl-L-Valine
-
Peptide-resin with a free N-terminal amine
-
HATU
-
DIPEA
-
DMF
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
Activation: In a separate vessel, pre-activate Fmoc-N,N-Dimethyl-L-Valine (3.0 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6.0 equivalents) in DMF for 2-3 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2-4 hours. For such a hindered amino acid, a longer coupling time is often necessary.[2]
-
Monitoring: The completion of the coupling can be monitored using a bromophenol blue test, as the standard Kaiser test is not effective for N-methylated amino acids.[2] A yellow color indicates a complete reaction.
-
Double Coupling (Optional): If the coupling is incomplete, the coupling step can be repeated with fresh reagents to drive the reaction to completion.[2]
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Process
To better understand the workflows and chemical transformations, the following diagrams are provided.
Caption: General mechanism of amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Re‐evaluating the stability of COMU in different solvents | Semantic Scholar [semanticscholar.org]
- 7. Re-evaluating the stability of COMU in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-L-Valine: A Comparative Guide for Substitution of Bulky Amino Acids in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with modified counterparts is a cornerstone of modern peptide drug design. This guide provides a comparative analysis of N,N-Dimethyl-L-Valine against other bulky amino acids such as L-Valine, L-Leucine, and L-Isoleucine. The inclusion of N,N-dimethylation on the alpha-amino group of L-Valine offers distinct physicochemical properties that can be leveraged to overcome common challenges in peptide therapeutics, including poor cell permeability and enzymatic instability. This document presents a review of the potential benefits of this compound incorporation, supported by illustrative experimental data and detailed protocols for key validation assays.
Physicochemical and Performance Comparison
The introduction of two methyl groups at the nitrogen atom of L-Valine significantly alters its characteristics. This modification increases the lipophilicity and steric hindrance of the amino acid residue.[1] These changes can profoundly influence the conformational properties, membrane permeability, and enzymatic stability of a peptide. While direct comparative quantitative data across a single study is limited, the following tables summarize the expected performance of this compound in contrast to other bulky amino acids based on established principles of peptide chemistry.
Table 1: Comparison of Physicochemical Properties
| Amino Acid | Structure | Molecular Weight ( g/mol ) | Calculated logP* | Key Characteristics |
| L-Valine | 117.15 | -2.26 | Natural, hydrophobic, branched-chain | |
| L-Leucine | 131.17 | -1.70 | Natural, hydrophobic, branched-chain | |
| L-Isoleucine | 131.17 | -1.70 | Natural, hydrophobic, branched-chain, chiral side chain | |
| This compound | ![]() | 145.20 | -1.1 (estimated) | Synthetic, increased lipophilicity and steric bulk |
Note: Calculated logP values are estimates and can vary based on the algorithm used. The trend of increased lipophilicity for the N,N-dimethylated analog is the key takeaway.
Table 2: Illustrative Performance Comparison in a Model Peptide
| Parameter | Peptide with L-Valine | Peptide with L-Leucine | Peptide with L-Isoleucine | Peptide with this compound |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | Low | Low-Moderate | Low-Moderate | Moderate-High |
| Enzymatic Stability (t₁/₂ in plasma, min) | Low | Low | Low | Significantly Increased |
| Receptor Binding Affinity (Kd, nM) | Baseline | May vary | May vary | Potentially altered (increase or decrease) |
Disclaimer: The data in Table 2 is illustrative and intended to highlight the expected trends based on the known effects of N,N-dimethylation. Actual values are highly dependent on the specific peptide sequence and the experimental conditions.
Experimental Protocols
To empirically validate the substitution of a bulky amino acid with this compound, the following experimental protocols are recommended.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for intestinal absorption or blood-brain barrier penetration.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Lecithin (B1663433) from soybean (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptides (dissolved in a suitable buffer, e.g., PBS with a small percentage of DMSO)
-
Lucifer Yellow (for membrane integrity testing)
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Coating the Filter Plate: Carefully apply 5 µL of the lipid solution to the surface of each well of the filter plate. Allow the solvent to evaporate for at least 1 hour, leaving a lipid layer.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Add 200 µL of the test peptide solution to each well of the lipid-coated filter plate.
-
Assay Assembly: Place the filter plate (donor) on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly on a plate shaker at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
In Vitro Peptide Stability Assay in Human Plasma
This assay evaluates the susceptibility of a peptide to degradation by proteases present in human plasma.
Materials:
-
Human plasma (from a reputable supplier, stored at -80°C)
-
Test peptides
-
Incubator or water bath at 37°C
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) for protein precipitation
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Thawing and Preparation: Thaw the human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: In a microcentrifuge tube, add the test peptide to pre-warmed plasma to a final concentration of, for example, 10 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA or 3 volumes of cold ACN to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and incubate on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the amount of remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can be determined by fitting the data to a first-order decay curve.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test peptide to its target receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor
-
Unlabeled test peptides at various concentrations
-
Assay buffer (specific to the receptor system)
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] = concentration of the radiolabeled ligand
-
Kd = dissociation constant of the radiolabeled ligand
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow diagrams for key experimental assays.
Illustrative Signaling Pathway: GPCR Signaling
Many peptide drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be modulated by a peptide antagonist containing this compound.
Caption: A generic GPCR signaling pathway modulated by a peptide antagonist.
Conclusion
The incorporation of this compound into peptide scaffolds presents a promising strategy for enhancing key pharmacokinetic properties. The increased lipophilicity can lead to improved cell permeability, while the steric hindrance provided by the dimethyl groups can confer greater resistance to enzymatic degradation. While the impact on receptor binding affinity must be empirically determined for each specific peptide-receptor interaction, the potential benefits for stability and permeability make this compound a valuable tool in the arsenal (B13267) of the peptide medicinal chemist. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other non-natural amino acid substitutions in the pursuit of novel and effective peptide therapeutics.
References
Quantitative Analysis of N,N-Dimethyl-L-Valine in Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of post-translationally modified amino acids is critical for understanding protein function, elucidating disease mechanisms, and ensuring the quality of peptide-based therapeutics. This guide provides an objective comparison of three leading analytical techniques for the quantitative analysis of N,N-Dimethyl-L-Valine in peptide sequences: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, accuracy, sample throughput, and the nature of the peptide sample. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and qNMR for the quantification of this compound, based on data from studies on similar methylated amino acids.
| Feature | LC-MS/MS | GC-MS | qNMR |
| Sensitivity (LOD/LOQ) | High (fmol to pmol range)[1][2] | Moderate to High (pmol range)[3] | Moderate (µmol to nmol range)[4] |
| Precision (%RSD) | Excellent (<15%)[1][2] | Good (<20%)[5] | Excellent (<1%)[4] |
| Accuracy (%Recovery) | High (95-110%)[1] | Good (80-120%) | High (97-102%)[4] |
| Linearity (R²) | Excellent (>0.99)[6][7] | Good (>0.99)[3] | Excellent (>0.99) |
| Sample Preparation | Hydrolysis, Solid-Phase Extraction (SPE) | Hydrolysis, Derivatization | Hydrolysis, pH adjustment |
| Throughput | High | Moderate | Low to Moderate |
| Specificity | Very High (with MS/MS) | High (with MS) | Moderate to High |
| Key Advantage | Highest sensitivity and specificity | Robust and cost-effective | Non-destructive, high precision |
| Key Limitation | Matrix effects, potential for ion suppression | Requires derivatization, potential for artifacts | Lower sensitivity, potential for signal overlap |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for each technique, adapted for the analysis of this compound in a peptide sequence.
LC-MS/MS with Isotope Dilution
This method offers high sensitivity and accuracy through the use of a stable isotope-labeled internal standard.
a. Peptide Hydrolysis:
-
To a known quantity of the peptide sample, add a precise amount of a stable isotope-labeled this compound internal standard.
-
Add 6 M HCl to the sample in a vacuum-sealed tube.
-
Heat at 110°C for 24 hours to hydrolyze the peptide bonds. The stability of the N,N-dimethyl moiety under these conditions is generally good, though some degradation can occur with prolonged heating[8].
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in an appropriate solvent (e.g., 0.1% formic acid in water).
b. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the native and the isotope-labeled this compound. The ratio of the peak areas is used for quantification.
GC-MS with Derivatization
GC-MS requires the conversion of the non-volatile amino acid into a volatile derivative.
a. Peptide Hydrolysis:
-
Follow the same acid hydrolysis procedure as for LC-MS/MS.
b. Derivatization (Silylation):
-
Dry the hydrolyzed sample completely under nitrogen.
-
Add a silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a solvent (e.g., acetonitrile)[3].
-
Heat the mixture at 70-100°C for 1-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivative of this compound.
c. GC-MS Analysis:
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms).
-
Mass Spectrometry: Operate in electron ionization (EI) mode.
-
Quantification: Monitor characteristic fragment ions of the derivatized this compound in Selected Ion Monitoring (SIM) mode.
Quantitative NMR (qNMR)
qNMR provides a direct and highly precise measurement without the need for derivatization.
a. Peptide Hydrolysis:
-
Follow the same acid hydrolysis procedure as for LC-MS/MS.
b. Sample Preparation for NMR:
-
Dissolve the dried hydrolysate in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid)[9].
-
Adjust the pH to a value where the signals of interest are well-resolved (e.g., pH 12 for aromatic amino acids)[4].
c. NMR Analysis:
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Quantification: Integrate the signal corresponding to the N,N-dimethyl protons of this compound and the signal of the internal standard. The concentration is calculated based on the ratio of the integrals, the number of protons, and the concentration of the internal standard.
Visualizing the Workflow
To illustrate the general process for quantifying a modified amino acid in a peptide sequence, the following workflow diagram is provided.
Caption: Workflow for this compound quantification.
Signaling Pathway Diagram
While a traditional signaling pathway is not directly applicable, the logical flow of sample processing and analysis can be represented as a pathway.
Caption: Method selection decision pathway.
References
- 1. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
comparing synthetic routes for N,N-Dimethyl-L-Valine production
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyl-L-Valine is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its production with high purity and yield is crucial for efficient drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic routes for this compound: the Eschweiler-Clarke reaction and reductive amination. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
Two prominent methods for the synthesis of this compound are the Eschweiler-Clarke reaction and direct reductive amination. The choice between these routes often depends on factors such as desired yield, purity requirements, cost of reagents, and scalability.
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination |
| Starting Material | L-Valine | L-Valine |
| Reagents | Formaldehyde (B43269), Formic Acid | Formaldehyde, Reducing Agent (e.g., Sodium Borohydride (B1222165), Sodium Cyanoborohydride) |
| Typical Yield | Good to High | Variable, can be high |
| Purity | Generally high, with potential for minimal side products | Can be high, but may require careful control to avoid over-alkylation or side reactions |
| Reaction Conditions | Typically elevated temperatures (around 100-120 °C) | Generally milder conditions, often at room temperature |
| Key Advantages | - Avoids the use of metal catalysts. - Often proceeds with high selectivity, minimizing the formation of mono-methylated and quaternary ammonium (B1175870) salt byproducts.[1] - Chirality of the starting amino acid is typically preserved.[2] | - Milder reaction conditions can be more suitable for sensitive substrates. - A wider variety of reducing agents can be employed. |
| Key Disadvantages | - Requires elevated temperatures and the use of corrosive formic acid. | - May require careful control of stoichiometry to prevent the formation of byproducts. - Some reducing agents can be toxic or require special handling. |
Experimental Protocols
Eschweiler-Clarke Reaction
This method utilizes formaldehyde as the methyl source and formic acid as both the catalyst and reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. A key advantage of this one-pot reaction is that it typically does not lead to the formation of quaternary ammonium salts.[2]
Materials:
-
L-Valine
-
Paraformaldehyde
-
Formic Acid (88%)
Procedure:
-
In a reaction flask, suspend L-Valine in water.
-
Add paraformaldehyde and formic acid to the suspension. A typical molar ratio of amino acid to paraformaldehyde to formic acid is approximately 1.0 : 2.0-3.4 : 5.0.[1]
-
Heat the reaction mixture to 100-120 °C and maintain for 2-5 hours.[1] The reaction is typically performed in an aqueous solution near boiling.[2]
-
After the reaction is complete, cool the mixture and remove excess formic acid and water under reduced pressure to obtain a viscous liquid.
-
Dissolve the residue in ethanol and cool to induce crystallization.
-
Filter the white crystals, wash with cold ethanol, and dry under vacuum to yield this compound.
Reductive Amination
This approach involves the reaction of L-Valine with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Materials:
-
L-Valine
-
Formaldehyde (37% aqueous solution)
-
Sodium Borohydride (NaBH₄)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve L-Valine in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde to the L-Valine solution.
-
After a sufficient time for imine formation, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride to the mixture, controlling the temperature.
-
Allow the reaction to proceed to completion at room temperature.
-
Acidify the reaction mixture and extract the product.
-
Purify the this compound by crystallization or chromatography.
Synthetic Route Diagrams
Caption: Eschweiler-Clarke reaction pathway for this compound synthesis.
Caption: Reductive amination pathway for this compound synthesis.
References
Validating the Stereochemistry of N,N-Dimethyl-L-Valine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-L-Valine, ensuring the retention of the desired L-stereochemistry is a critical step. This guide provides a comparative overview of established analytical methods for the stereochemical validation of this important synthetic intermediate. Detailed experimental protocols, quantitative data for comparison, and workflow visualizations are presented to aid in the selection of the most suitable method for your laboratory's needs.
The synthesis of N,N-dimethylated amino acids, such as this compound, is a common practice in pharmaceutical development to enhance properties like cell permeability and metabolic stability. However, the synthetic procedures can sometimes lead to racemization, producing the undesired D-enantiomer. Therefore, robust analytical methods are required to confirm the enantiomeric purity of the final product. This guide compares three primary techniques: ¹H NMR Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Polarimetry.
¹H NMR Spectroscopy: A Powerful Tool for Diastereomeric Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has proven to be a highly effective method for determining the enantiomeric excess of N,N-dimethylated amino acids. Since enantiomers are indistinguishable in an achiral solvent, the strategy involves converting the enantiomers into diastereomers by reaction with a chiral auxiliary or by using a chiral solvating agent. These diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for their quantification.
Two primary NMR-based methods have been successfully employed for N,N-dimethylated amino acids:
-
Derivatization with Methyl (S)-(+)-mandelate: This method involves the formation of diastereomeric esters by reacting the N,N-dimethylated amino acid with methyl (S)-(+)-mandelate. The resulting diastereomers will have different chemical environments, leading to separate signals for corresponding protons in the ¹H NMR spectrum.
-
Amidation and Use of a Chiral Solvating Agent: In this approach, the N,N-dimethylated amino acid is first converted to its 3,5-dinitroanilide derivative. The ¹H NMR spectrum of this derivative is then recorded in the presence of a chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the amide, resulting in the splitting of signals for protons near the chiral center.
Workflow for ¹H NMR-Based Stereochemical Validation
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-L-Valine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, N,N-Dimethyl-L-Valine and its containers must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations. This guide provides a detailed operational plan for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a compound classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1]
Immediate Safety and Waste Identification
Before handling this compound, it is crucial to be aware of its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Consequently, all materials that come into contact with this substance are considered hazardous waste.
Types of Waste Generated:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Weighing papers, spatulas, and other contaminated disposable lab supplies.
-
Empty containers that once held this compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware or equipment.
-
Step-by-Step Disposal Procedure
The GHS precautionary statement P501 applies to the disposal of this chemical, which mandates disposal of contents and container in accordance with specified local, regional, national, and international regulations. The following steps provide a general framework for compliance.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste contaminated with this compound in a designated, durable, and leak-proof container. This container should be clearly labeled.
-
Collect all liquid waste containing this compound in a separate, compatible, and sealable container. Ensure the container material is resistant to the solvents used.
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe handling and disposal. The label on your waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Harmful," "Irritant."
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure waste containers are kept securely closed at all times, except when adding waste.
-
Store containers in a well-ventilated area, away from direct sunlight and sources of ignition.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste manifest tag to the container.
Step 5: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound.
-
The rinse solvent (e.g., water, ethanol) used for decontamination must be collected as hazardous liquid waste.
-
After triple rinsing with an appropriate solvent, glassware may be washed and reused.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are determined by local regulations, the following table provides a general overview of key parameters to consider.
| Parameter | Guideline |
| pH of Liquid Waste | For many facilities, the pH of aqueous waste must be between 6.0 and 9.0 for collection. Strong acids or bases must be neutralized before being added to a waste container. |
| Container Fill Level | Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and to prevent spills. |
| Satellite Accumulation Time | Hazardous waste can typically be stored in a satellite accumulation area for up to one year, provided the volume does not exceed 55 gallons. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethyl-L-Valine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of N,N-Dimethyl-L-Valine (CAS No. 2812-32-0), a synthetic intermediate used in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical to mitigate risks and ensure proper disposal.
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[3] The following operational and disposal plans are designed to provide clear, step-by-step guidance for laboratory personnel.
Hazard and Precautionary Data
A summary of the key hazard information for this compound is provided in the table below. This data is compiled from Globally Harmonized System (GHS) classifications and precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Operational Plan: Safe Handling of this compound
This section outlines the procedural steps for the safe handling of this compound, from preparation to use.
1. Engineering Controls:
-
Work in a well-ventilated area.[4] The use of a chemical fume hood is recommended to control the emissions of any dust or aerosols at the source.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Chemical-resistant, impervious gloves are required.[6] Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of inhalation, such as when handling the powder, wear a dust mask or a particulate respirator.[6]
3. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Minimize dust generation and accumulation.[6]
-
Avoid contact with skin, eyes, or clothing.[5]
-
Keep away from heat and sources of ignition.[6]
-
Wash hands thoroughly before breaks and at the end of work.
4. Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[5]
Emergency First-Aid Procedures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice.[6]
-
After Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[6] If eye irritation persists, seek medical attention.[6]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention or call a poison control center.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Characterization:
-
Unused this compound should be considered chemical waste.
2. Container Disposal:
-
Empty containers should be handled as if they contain the product.
3. Disposal Method:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[7]
-
Do not allow the chemical to enter drains or surface water.[8]
-
Collect and arrange for disposal in suitable, closed containers.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

